Technical Documentation Center

1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1015868-55-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Pharmacological Utility of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and agrochemical development, the pyrazole-5-carboxylic acid scaffold has emerged as a highly privileged pharmacophore. Specifically, 1-Methyl-3-p-tolyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the pyrazole-5-carboxylic acid scaffold has emerged as a highly privileged pharmacophore. Specifically, 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a structurally optimized building block that balances lipophilicity, steric bulk, and hydrogen-bonding capacity. By locking the pyrazole ring into a specific tautomeric form via N1-methylation and introducing a hydrophobic p-tolyl anchor at the C3 position, this compound serves as a critical intermediate for synthesizing selective Carbonic Anhydrase (CA) inhibitors, Endothelin-1 antagonists, and advanced agrochemicals.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, pharmacological mechanisms, and analytical validation protocols.

Physicochemical Profiling & Structural Dynamics

The structural integrity of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid dictates its behavior in both synthetic workflows and biological microenvironments [1]. The carboxylic acid moiety at the C5 position acts as a versatile functional group, capable of forming highly stable coordination complexes with metal ions (such as the Zn²⁺ ion found in metalloenzymes) through its nitrogen and oxygen atoms [2].

Table 1: Physicochemical and Structural Properties

ParameterValue / Description
Chemical Name 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
CAS Registry Number 1015868-55-9
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Core Scaffold Pyrazole-5-carboxylic acid
Key Substituents N1-Methyl, C3-(4-methylphenyl)
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 4 (Carboxylic O, Pyrazole N)

Field Insight: The N1-methyl group eliminates annular tautomerism. This is a crucial design element in medicinal chemistry, as it prevents the molecule from adopting unpredictable conformations in biological assays, thereby increasing target binding specificity.

Synthetic Methodology & Regioselectivity

The synthesis of 1-methyl-3-aryl-1H-pyrazole-5-carboxylic acids requires precise control over regioselectivity. When an asymmetrical diketoester reacts with methylhydrazine, two regioisomers (1,3-disubstituted and 1,5-disubstituted) can form. The protocol below is designed to thermodynamically favor the 1-methyl-3-p-tolyl isomer.

Synthesis A 4'-Methylacetophenone + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH, 0°C) A->B C Ethyl 4-(p-tolyl)- 2,4-dioxobutanoate B->C D Cyclization (Methylhydrazine, EtOH) C->D E Ethyl 1-methyl-3-p-tolyl- 1H-pyrazole-5-carboxylate D->E F Saponification (NaOH, then HCl) E->F G 1-Methyl-3-p-tolyl-1H- pyrazole-5-carboxylic acid F->G

Stepwise synthetic workflow for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
Protocol 1: Self-Validating Synthesis Workflow

Step 1: Diketoester Formation (Claisen Condensation)

  • Reaction: Dissolve 4'-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Cool the mixture to 0°C.

  • Addition: Add sodium ethoxide (1.5 eq, 21% wt in EtOH) dropwise over 30 minutes.

  • Causality: Maintaining 0°C during addition prevents the self-condensation of the acetophenone. The strong base deprotonates the α-carbon of the ketone, initiating nucleophilic acyl substitution on the diethyl oxalate.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the ketone spot indicates completion.

Step 2: Regioselective Cyclization

  • Reaction: To the crude ethyl 4-(p-tolyl)-2,4-dioxobutanoate in ethanol, add methylhydrazine (1.1 eq) slowly at room temperature.

  • Reflux: Heat the reaction to reflux for 4 hours.

  • Causality: Refluxing provides the thermodynamic energy required to drive dehydration and aromatization. The N-methyl group of the hydrazine preferentially attacks the less sterically hindered carbonyl (adjacent to the ester) rather than the carbonyl adjacent to the bulky p-tolyl group, driving regioselectivity toward the 1,3-isomer.

Step 3: Saponification and Precipitation

  • Hydrolysis: Isolate the ester and dissolve in a 1:1 mixture of THF/MeOH. Add 2M aqueous NaOH (3.0 eq) and stir at ambient temperature for 2 hours.

  • Acidification: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the aqueous layer to 0°C and acidify with 1M HCl until pH 2-3 is reached.

  • Causality: The basic conditions cleave the ester bond. Subsequent acidification neutralizes the carboxylate salt, drastically reducing its aqueous solubility and forcing the target carboxylic acid to precipitate as a solid, allowing for high-purity recovery via vacuum filtration.

Pharmacological Mechanisms & Biological Applications

Beyond its role as a synthetic intermediate, the pyrazole-5-carboxylic acid chemotype is heavily utilized in oncology and cardiovascular pharmacology [4].

One of the most prominent applications is the inhibition of Carbonic Anhydrase XII (CA XII) . CA XII is a transmembrane metalloenzyme overexpressed in hypoxic tumor microenvironments. It catalyzes the hydration of CO₂, leading to extracellular acidification, which promotes tumor cell survival, immune evasion, and metastasis. Pyrazole-5-carboxylic acid derivatives act as non-classical inhibitors; rather than directly binding the zinc ion like traditional sulfonamides, they produce indirect interference within the active site [3].

Pathway Hypoxia Tumor Microenvironment (Hypoxia) HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAXII Carbonic Anhydrase XII (CA XII) Expression HIF1A->CAXII Acid Extracellular Acidification (pH Drop) CAXII->Acid Catalyzes CO2 hydration Survival Tumor Cell Survival & Metastasis Acid->Survival Inhibitor 1-Methyl-3-p-tolyl-1H- pyrazole-5-carboxylic acid Inhibitor->CAXII Indirect Zn2+ Interference

Mechanism of Carbonic Anhydrase XII inhibition by pyrazole-5-carboxylic acid derivatives.

Analytical Validation Protocols

To ensure the integrity of the synthesized compound, rigorous analytical validation is required. The following protocols guarantee both chemical purity and correct regiochemical assignment.

Protocol 2: HPLC and NMR Validation

High-Performance Liquid Chromatography (HPLC) for Purity

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Causality: The addition of 0.1% TFA is critical. It ensures the carboxylic acid moiety remains fully protonated during the run. Without TFA, partial ionization occurs, leading to severe peak tailing and inaccurate purity integration.

Table 2: HPLC Gradient Method

Time (min)% Solvent A (Water + TFA)% Solvent B (MeCN + TFA)
0.09010
15.01090
20.01090
21.09010

Proton Nuclear Magnetic Resonance (¹H-NMR) for Regiochemistry

  • Solvent: DMSO-d6.

  • Key Spectral Markers:

    • Pyrazole C4-H: Look for a distinct singlet integrating to 1H at approximately 7.10 - 7.30 ppm .

    • N-Methyl Group: A sharp singlet integrating to 3H at approximately 4.10 - 4.20 ppm .

  • Causality: The exact chemical shift of the N-CH₃ group differentiates the 1,3-isomer from the undesired 1,5-isomer. In the 1,5-isomer, the N-methyl group is subjected to the anisotropic shielding cone of the adjacent p-tolyl ring, which typically shifts the N-CH₃ signal upfield compared to the 1,3-isomer.

References

  • Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives Source: PubMed URL: [Link]

Exploratory

Medicinal Chemistry Applications of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Executive Summary 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic scaffold used in the design of bioactive small molecules. Belonging to the class of 1,3,5-trisubstituted pyrazoles, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic scaffold used in the design of bioactive small molecules. Belonging to the class of 1,3,5-trisubstituted pyrazoles, this compound serves as a critical "privileged structure" in medicinal chemistry. Unlike its 1,5-diaryl isomers (famous for COX-2 inhibition like Celecoxib), the 1-methyl-3-aryl-5-carboxy substitution pattern offers a distinct vector for exploring chemical space, particularly in the development of kinase inhibitors, antimicrobial agents, and agrochemicals.

This guide details the synthetic challenges (specifically regiocontrol), the structural activity relationships (SAR), and the experimental protocols required to utilize this scaffold effectively in drug discovery.

Part 1: Chemical Foundation & The Regioselectivity Challenge

Structural Properties

The molecule consists of a pyrazole core decorated with three distinct functionalities:[1]

  • N1-Methyl Group: Provides metabolic stability and prevents tautomerization, locking the pyrazole into a fixed geometry.

  • C3-p-Tolyl Group: A lipophilic moiety (4-methylphenyl) that typically engages in hydrophobic interactions (π-stacking or Van der Waals) within a receptor's binding pocket.

  • C5-Carboxylic Acid: A versatile handle for derivatization (amide coupling, esterification) or a polar anchor interacting with basic residues (e.g., Arginine, Lysine) in active sites.

The Isomerism Trap

A common pitfall in working with this scaffold is the formation of its regioisomer. The reaction of methylhydrazine with a 1,3-diketone precursor can yield two products:

  • Target (1,3-isomer): 1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid.

  • Impurity (1,5-isomer): 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.

The biological activity of these two isomers is vastly different. For instance, in many kinase targets, the 1,3-isomer fits the ATP-binding pocket, whereas the 1,5-isomer clashes sterically.

Part 2: Robust Synthesis Protocol

To ensure high fidelity in library generation, the synthesis must favor the 1,3-isomer. The following protocol utilizes the difference in nucleophilicity between the two nitrogens of methylhydrazine to direct regioselectivity.

Step 1: Claisen Condensation

Reaction: 4'-Methylacetophenone + Diethyl Oxalate


 Ethyl 4-(p-tolyl)-2,4-dioxobutyrate.
  • Reagents: Sodium ethoxide (NaOEt), Ethanol, Diethyl ether.

  • Mechanism: The enolate of the acetophenone attacks the diethyl oxalate.

  • Protocol:

    • Dissolve NaOEt (1.2 eq) in dry ethanol.

    • Add 4'-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours. The mixture will solidify as the sodium salt precipitates.

    • Acidify with 1M HCl to obtain the free diketo-ester.

Step 2: Regioselective Cyclization

Reaction: Diketo-ester + Methylhydrazine


 Pyrazole Ester.
  • Critical Control: The use of Methylhydrazine Hydrochloride in ethanol typically favors the 1,3-isomer (Target). Using free methylhydrazine often yields a mixture enriched in the 1,5-isomer.

  • Protocol:

    • Dissolve the diketo-ester (1.0 eq) in Ethanol.

    • Add Methylhydrazine Hydrochloride (1.1 eq).

    • Reflux for 4–6 hours.

    • Purification: The two isomers have different polarities. The 1,3-isomer is generally less polar. Separation via silica gel chromatography (Hexane:EtOAc gradient) is mandatory if >95% isomeric purity is required.

Step 3: Hydrolysis

Reaction: Ethyl ester


 Carboxylic Acid.
  • Protocol: Treat the isolated ester with LiOH (2 eq) in THF:Water (1:1) at 60°C for 2 hours. Acidify to pH 3 to precipitate the title compound.

Part 3: Medicinal Chemistry Applications[1][2][3]

Library Generation (Amide Coupling)

The C5-carboxylic acid is the primary vector for expanding SAR. Standard coupling reagents (HATU, EDC/HOBt) are effective.

  • Design Strategy: The p-tolyl group sits in a hydrophobic pocket. The amide substituent (R) is varied to probe solvent-exposed regions or adjacent sub-pockets.

  • Common Derivatives:

    • Benzylamides: To extend the hydrophobic reach.

    • Piperazines/Morpholines: To improve solubility and pharmacokinetic profiles.

Biological Case Studies
A. Antimicrobial Activity

Derivatives of 1-methyl-3-arylpyrazole-5-carboxylic acid have demonstrated efficacy against Gram-positive bacteria.

  • Mechanism: Disruption of bacterial cell wall synthesis or inhibition of specific bacterial kinases.

  • Data: In comparative studies, the p-tolyl derivative often shows superior activity to the phenyl analog due to the increased lipophilicity of the methyl group, which aids in penetrating bacterial membranes.

B. Anticancer Agents (EGFR/Kinase Inhibition)

The pyrazole core mimics the adenine ring of ATP.

  • Application: 1,3,5-trisubstituted pyrazoles are investigated as Type I or Type II kinase inhibitors.

  • SAR Insight: The N1-methyl group positions the inhibitor within the hinge region of the kinase, while the C3-p-tolyl group extends into the hydrophobic back-pocket (gatekeeper region).

C. Agrochemicals

This scaffold is also a precursor for commercial fungicides (e.g., related to fluxapyroxad structures), where the pyrazole acid is coupled to an aniline. The p-tolyl group provides necessary stability against metabolic degradation in plants.

Part 4: Visualizations

Synthesis & Regiochemistry Map

This diagram illustrates the critical divergence point in synthesis that determines isomeric purity.

SynthesisPath Start 4'-Methylacetophenone + Diethyl Oxalate Intermediate Ethyl 4-(p-tolyl)-2,4-dioxobutyrate (Diketo-ester) Start->Intermediate Claisen Condensation (NaOEt) Isomer15 1-Methyl-5-(p-tolyl)... (1,5-Isomer) UNWANTED Intermediate->Isomer15 Reaction with Free Base Isomer13 1-Methyl-3-(p-tolyl)... (1,3-Isomer) TARGET Intermediate->Isomer13 Reaction with HCl Salt Reagent1 Methylhydrazine (Free Base) Reagent2 Methylhydrazine Hydrochloride FinalProduct 1-Methyl-3-p-tolyl-1H-pyrazole- 5-carboxylic acid Isomer13->FinalProduct LiOH Hydrolysis

Caption: Regiocontrolled synthesis pathway. Using the hydrochloride salt of methylhydrazine favors the formation of the desired 1,3-isomer.

Structure-Activity Relationship (SAR) Logic

A visual guide to how different parts of the molecule contribute to biological function.

SAR_Logic Core 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid N1_Me N1-Methyl Group • Prevents Tautomerization • Hinge Binder (Kinases) Core->N1_Me C3_Tolyl C3-p-Tolyl Group • Hydrophobic Interaction • Membrane Permeability • Selectivity vs Phenyl Core->C3_Tolyl C5_COOH C5-Carboxylic Acid • H-Bond Donor/Acceptor • Vector for Library (Amides) • Solubilizing Handle Core->C5_COOH App2 Anticancer (Kinase Inhibitors) N1_Me->App2 App1 Antimicrobial (Cell Wall Targets) C3_Tolyl->App1

Caption: SAR decomposition showing the functional role of each substituent in medicinal chemistry applications.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: PMC / NIH.
    • URL:[Link]

  • Anticancer Applications of Pyrazole Derivatives

    • Title: Recent Advances in the Development of Pyrazole Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Antimicrobial Activity of Pyrazole Carboxylic Acids

    • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
    • Source: MedDocs.
    • URL:[Link]

  • General Chemical Data & Isomer Information

    • Title: 1-Methyl-3-(trifluoromethyl)
    • Source: PubChem.[2]

    • URL:[Link]

Sources

Foundational

Literature review of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring system is a cornerstone of medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A notable example is Celecoxib, a selective COX-2 inhibitor for arthritis treatment, which features a central pyrazole core.[1] The target molecule of this review, 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, is a valuable synthetic intermediate, providing a versatile scaffold for the development of novel therapeutic agents and agrochemicals. Its structure combines the stable pyrazole core with a carboxylic acid handle, ideal for further functionalization, such as amide coupling, to explore new chemical space.

This guide provides a detailed examination of the predominant synthetic strategies for constructing this molecule, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Primary Synthetic Strategy: A Two-Stage Approach via Knorr Cyclocondensation

The most prevalent and robust method for synthesizing 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3][4] This approach offers a flexible and efficient pathway to the target molecule, which can be logically divided into two primary stages: (1) Formation of the pyrazole ester core, and (2) Hydrolysis to the final carboxylic acid.[5][6]

Stage 1: Pyrazole Ring Formation via Cyclocondensation

The initial and most critical step is the construction of the heterocyclic core. This is achieved by reacting a suitable β-ketoester with methylhydrazine. The key starting materials for this synthesis are:

  • A β-ketoester: Specifically, an ethyl or methyl ester of 2,4-dioxo-4-(p-tolyl)butanoic acid. This 1,3-dicarbonyl compound provides the three-carbon backbone required for the pyrazole ring.

  • Methylhydrazine: This substituted hydrazine acts as the bidentate nucleophile, providing the two adjacent nitrogen atoms for the heterocycle.

The reaction proceeds via an acid-catalyzed condensation, typically in a protic solvent like ethanol.[1][6] The mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[1]

A critical consideration in this synthesis is regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different regioisomers.[3][7] However, in the case of a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl. The more nucleophilic terminal nitrogen of methylhydrazine preferentially attacks the ketonic carbon, leading to a predictable major regioisomer, which upon cyclization and dehydration, yields the desired 1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylate ester.

Knorr_Pyrazole_Synthesis start_materials Ethyl 2,4-dioxo-4-(p-tolyl)butanoate + Methylhydrazine intermediate Hydrazone Intermediate start_materials->intermediate Condensation (Acid Catalyst, e.g., Acetic Acid) cyclized Cyclized Intermediate (Non-aromatic) intermediate->cyclized Intramolecular Cyclization product Ethyl 1-Methyl-3-p-tolyl -1H-pyrazole-5-carboxylate cyclized->product Dehydration (-H₂O)

Caption: Workflow for Knorr pyrazole synthesis.

Stage 2: Saponification to the Carboxylic Acid

With the pyrazole ester successfully synthesized, the final step is the hydrolysis of the ester group to the target carboxylic acid. This transformation is typically achieved through saponification, using a strong base in a mixed aqueous-organic solvent system to ensure solubility of the ester.[6][8]

Commonly used bases include lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[6][8] A solvent mixture such as tetrahydrofuran (THF) and water, or ethanol and water, is employed.[6][8] The reaction is often heated to ensure complete conversion. Following the hydrolysis, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution.[5][6]

Ester_Hydrolysis ester Pyrazole Ester carboxylate Carboxylate Salt (Intermediate) ester->carboxylate 1. Base (LiOH or NaOH) THF/Water, Δ acid 1-Methyl-3-p-tolyl-1H-pyrazole -5-carboxylic Acid carboxylate->acid 2. Acidification (HCl)

Caption: The two-step process of ester hydrolysis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous pyrazole carboxylates and represent a reliable pathway to the target compound.[6][8]

Protocol 1: Synthesis of Ethyl 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1.0 eq)

  • Methylhydrazine (1.0-1.1 eq)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalytic amount, e.g., 0.1 eq)

  • Ethyl Acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,4-dioxo-4-(p-tolyl)butanoate in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add methylhydrazine dropwise to the stirred solution at room temperature. An initial exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine to remove residual acid and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane) to afford the pure pyrazole-carboxylate ester.

Protocol 2: Hydrolysis to 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Materials:

  • Ethyl 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylate (from Protocol 1) (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0-2.5 eq)

  • Tetrahydrofuran (THF) & Water (e.g., 3:1 ratio)

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide monohydrate to the solution.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-8 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer detectable.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 1M HCl.

  • A white precipitate of the carboxylic acid should form. Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the product under high vacuum to yield the pure 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid. The product is often pure enough for subsequent steps without further purification.[5][6]

Alternative Synthetic Pathways

While the Knorr synthesis is the most direct route, other methods for pyrazole construction exist and are worth noting for their potential applications.

  • From α,β-Unsaturated Carbonyls: An α,β-unsaturated ketone precursor can react with methylhydrazine to form a pyrazoline (a non-aromatic intermediate).[1][3] This pyrazoline must then be oxidized in a separate step to yield the aromatic pyrazole ring.[1][3] This adds a step to the synthesis compared to the Knorr approach.

  • Multicomponent Reactions (MCRs): One-pot multicomponent reactions that combine aldehydes, 1,3-dicarbonyl compounds, and hydrazines have been developed to synthesize polysubstituted pyrazoles, offering increased efficiency by avoiding the isolation of intermediates.[4]

  • From Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones is a well-established, though less common, method for pyrazole synthesis.[7]

Data Summary and Comparison

The two-stage Knorr synthesis is highly reliable. Below is a table summarizing typical parameters for this approach.

ParameterStage 1: Ring FormationStage 2: Hydrolysis
Reaction Type CyclocondensationSaponification
Key Reagents β-Ketoester, MethylhydrazinePyrazole Ester, LiOH or NaOH
Solvent EthanolTHF / Water
Catalyst Acetic Acid (catalytic)None (stoichiometric base)
Temperature Reflux (approx. 80 °C)Room Temp to 50 °C
Typical Time 2 - 6 hours2 - 8 hours
Typical Yield Good to Excellent (70-95%)Excellent to Quantitative (>90%)

Conclusion and Future Outlook

The synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is most effectively and reliably achieved through a two-stage process beginning with the Knorr pyrazole synthesis. This method's primary advantages are its high yields, operational simplicity, and the use of readily available starting materials. The subsequent base-catalyzed hydrolysis of the intermediate ester is a robust and typically quantitative transformation. For researchers and drug development professionals, this synthetic route provides a dependable and scalable platform for accessing this valuable heterocyclic building block, enabling further elaboration into a diverse range of complex molecules for biological screening. Future efforts may focus on developing greener protocols, perhaps utilizing microwave-assisted synthesis to reduce reaction times or employing more environmentally benign solvent systems.[1]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information (PMC). [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (2008). Organic Chemistry Portal. [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. CNKI. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • Synthesis of pyrazole‐5‐carboxylic acid (84);... (2021). ResearchGate. [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021). The Journal of Organic Chemistry (ACS Publications). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D0QO00476F.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Process for the preparation of pyrazole carboxylic acid derivatives. (2014).
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1987). PubMed. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2014). ResearchGate. [Link]

  • 1-aryl-5-pyrazolone-3-carboxylic acids. (1939).
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). National Center for Biotechnology Information (PMC). [Link]

  • Method for producing 1-alkyl-/1-aryl-5-pyrazole-carboxylic acid derivatives. (2012).
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (2018). Bentham Science Publisher. [Link]

  • Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity. (2012). PubMed. [Link]

  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). (2019). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). National Center for Biotechnology Information (PMC). [Link]

Sources

Exploratory

Thermodynamic properties of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

The following technical guide details the thermodynamic profiling, synthesis, and physicochemical characterization of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . This guide is structured to serve researchers in me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profiling, synthesis, and physicochemical characterization of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . This guide is structured to serve researchers in medicinal chemistry and thermodynamics, providing both established protocols and predictive frameworks for this specific chemical entity.

Executive Summary

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 1015868-55-9 / Analogous to 10250-64-3) is a critical heterocyclic building block, primarily utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors such as Sildenafil (Viagra) and its derivatives.[1] Its thermodynamic stability, lattice energy, and enthalpy of formation are pivotal for understanding its solubility profile, bioavailability, and shelf-life stability in pharmaceutical formulations.

This guide synthesizes the experimental methodologies required to determine its thermodynamic properties, referencing the gold-standard protocols established by Ribeiro da Silva and Elguero for nitrogen heterocycles.

PropertyValue / Range (Experimental/Predicted)Method
Molecular Formula

Mass Spectrometry
Molecular Weight 216.24 g/mol Calculated
Melting Point (

)
151 – 156 °C (Predicted based on phenyl analog)DSC
Enthalpy of Fusion (

)
25 – 30 kJ/mol (Estimated)DSC
Enthalpy of Formation (

)

kJ/mol (Predicted)
Group Contribution / Combustion Calorimetry
pKa (Acid) 3.5 – 4.0Potentiometric Titration

Synthesis and Regiochemical Control

Thermodynamic accuracy begins with chemical purity. The synthesis of 1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid presents a classic regioselectivity challenge common to Knorr pyrazole syntheses.

Synthetic Pathway

The reaction involves the cyclocondensation of a 1,3-diketone derivative with methylhydrazine. The regioselectivity is controlled by the electronic and steric environment of the diketone.

Protocol:

  • Precursor: Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate.

  • Reagent: Methylhydrazine (

    
    ).
    
  • Solvent: Ethanol or Acetic Acid (to favor the 1,3-isomer).

  • Hydrolysis: The resulting ester is saponified using LiOH or NaOH to yield the free acid.

Purification for Calorimetry

For combustion calorimetry, purity must exceed 99.9% .

  • Recrystallization: Dissolve crude acid in hot Ethanol/Water (80:20). Cool slowly to 4°C.

  • Sublimation: Vacuum sublimation at

    
     (approx. 10 Pa) removes trace solvent occlusions.
    
Visualization of Synthesis Logic

The following diagram illustrates the regioselective pathway and the separation of the target 1,3-isomer from the unwanted 1,5-isomer.

SynthesisPathway Start p-Tolyl Methyl Ketone + Diethyl Oxalate Inter Ethyl 4-(p-tolyl)-2,4-dioxobutanoate Start->Inter Claisen Condensation Reaction Cyclocondensation (Knorr Synthesis) Inter->Reaction Reagent Methylhydrazine (CH3NHNH2) Reagent->Reaction Isomer1 Target Isomer: 1-Methyl-3-p-tolyl (Major in AcOH) Reaction->Isomer1 Regioselective Control Isomer2 Byproduct: 1-Methyl-5-p-tolyl (Minor) Reaction->Isomer2 Hydrolysis Hydrolysis (LiOH) & Acidification Isomer1->Hydrolysis Final Pure Acid (C12H12N2O2) Hydrolysis->Final Recrystallization

Caption: Regioselective synthesis pathway favoring the 1-methyl-3-p-tolyl isomer suitable for thermodynamic analysis.

Experimental Methods: Thermodynamic Profiling

To establish the thermodynamic identity of the compound, three core experiments are required. These protocols ensure data integrity compliant with IUPAC standards.

Combustion Calorimetry (Standard Enthalpy of Formation)

This is the primary method to determine the standard molar enthalpy of formation (


).
  • Instrument: Isoperibol Oxygen Bomb Calorimeter.

  • Calibration: Benzoic Acid (NIST SRM 39j).

  • Combustion Reaction:

    
    
    
  • Procedure:

    • Pelletize ~0.5 g of the dried, sublimed sample.

    • Place in a Pt crucible with a cotton fuse.

    • Pressurize bomb to 3.04 MPa with pure Oxygen.

    • Ignite and measure temperature rise (

      
      ) with thermistor resolution 
      
      
      
      .
    • Correct for nitric acid formation (titration of bomb washings).

Knudsen Effusion (Enthalpy of Sublimation)

Since the compound is a solid at room temperature, the enthalpy of sublimation (


) is needed to calculate the gas-phase enthalpy of formation (

), which is used for computational validation.
  • Method: Measure mass loss rate vs. temperature (Knudsen cell).

  • Temperature Range:

    
     to 
    
    
    
    .
  • Equation:

    
    
    
Differential Scanning Calorimetry (DSC)

Used to determine the melting point (


) and enthalpy of fusion (

).
  • Protocol:

    • Seal 2-5 mg sample in an aluminum pan.

    • Heat at 5 K/min under Nitrogen purge (50 mL/min).

    • Record the endothermic peak area.

    • Expected Result: A sharp endotherm at ~153 °C indicates high purity. Broadening implies isomeric impurities.

Thermodynamic Data & Predictive Analysis

While specific experimental values for the p-tolyl derivative are often proprietary, they can be accurately predicted using Group Contribution Methods based on the well-characterized phenyl analog (1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid).

Comparative Thermodynamic Table
PropertyPhenyl Analog (Ref)p-Tolyl Derivative (Predicted)Rationale
CAS 10250-64-31015868-55-9Methyl substitution on phenyl ring
Melting Point 151 – 153 °C153 – 158 °C Methyl group increases lattice packing efficiency slightly.

-345.2 kJ/mol-378.5 kJ/mol Addition of

group (

kJ/mol increment).

115.4 kJ/mol120.1 kJ/mol Increased London dispersion forces due to methyl group.

-229.8 kJ/mol-258.4 kJ/mol Gas phase stability increases with alkylation.
Structure-Property Logic

The Ribeiro da Silva studies on pyrazoles demonstrate that the enthalpy of formation is additive.

  • Base Ring: The 1-methyl-pyrazole-5-carboxylic acid core provides the thermodynamic baseline.

  • Substituent Effect: The p-tolyl group adds electron density to the pyrazole ring compared to the phenyl group. This slight electron-donating effect (

    
     effect of methyl) stabilizes the cation in mass spectrometry but has a minimal perturbation on the combustion enthalpy beyond the standard methylene increment.
    
Calorimetric Workflow Diagram

The following diagram outlines the logical flow from raw sample to final thermodynamic values.

CalorimetryWorkflow Sample Purified Sample (>99.9%) Bomb O2 Bomb Calorimeter (Combustion) Sample->Bomb Knudsen Knudsen Effusion (Sublimation) Sample->Knudsen EnergyComb Energy of Combustion (ΔcU) Bomb->EnergyComb ΔT Measurement EnthalpySub Enthalpy of Sublimation (ΔsubH°) Knudsen->EnthalpySub Clausius-Clapeyron EnthalpyComb Enthalpy of Combustion (ΔcH°) EnergyComb->EnthalpyComb + ΔnRT FormationCR ΔfH° (Crystalline) Standard State EnthalpyComb->FormationCR Hess's Law FormationGas ΔfH° (Gas) Theoretical State EnthalpySub->FormationGas FormationCR->FormationGas + ΔsubH°

Caption: Workflow for deriving standard enthalpies from experimental calorimetry.

References

  • Ribeiro da Silva, M.A.V., et al. "Standard molar enthalpies of formation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid." Journal of Chemical Thermodynamics, 2006. (Foundational methodology for pyrazole thermodynamics).
  • Elguero, J., et al. "Substituent Effects on Enthalpies of Formation of Nitrogen Heterocycles."[2] Journal of Physical Chemistry A, 2006.

  • Bell, A.S., et al. "Pyrazolopyrimidinone antianginal agents (Sildenafil synthesis)." European Patent EP0463756, 1992. (Describes synthesis of the propyl analog).
  • García-Moreno, I., et al. "The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid."[2] ARKIVOC, 2008.[2] Link

Sources

Foundational

Solubility data of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in organic solvents

Technical Guide: Solubility Profile and Thermodynamic Analysis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Executive Summary 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Thermodynamic Analysis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Executive Summary

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block, structurally analogous to key intermediates used in the synthesis of PDE5 inhibitors (e.g., Sildenafil) and various agrochemicals.[1] In pharmaceutical process development, precise solubility data is the cornerstone of crystallization design, yield optimization, and purity control.

This guide addresses the solubility behavior of this specific pyrazole derivative. While public domain data for the p-tolyl variant is often proprietary, this document provides a predictive analysis based on structural analogs (specifically the 3-phenyl and 3-propyl variants) and details a validated experimental protocol for generating site-specific data.[1] It further establishes the thermodynamic framework required to scale up purification processes.

Chemical Identity & Structural Implications

PropertyDetail
Chemical Name 1-Methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS Number 25016-16-4 (Generic/Analog Ref: 10250-64-3 for Phenyl)
Molecular Formula

Molecular Weight ~230.26 g/mol
Key Functional Groups Pyrazole Core (Aromatic), Carboxylic Acid (H-bond donor/acceptor), p-Tolyl (Lipophilic)

Solubility Prediction (The "Tolyl Effect"): Compared to the widely studied 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, the addition of the para-methyl group on the phenyl ring introduces two competing effects:

  • Increased Lipophilicity: The methyl group reduces solubility in water and highly polar protic solvents relative to the phenyl analog.

  • Crystal Lattice Energy: The para-substitution often enhances molecular symmetry, potentially increasing the melting point and lattice energy, which generally imposes a thermodynamic penalty on dissolution.

Experimental Protocol: Isothermal Saturation Method

Standardized workflow for determining equilibrium solubility.

Materials & Equipment
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene (HPLC Grade).

  • Apparatus: Jacketed glass vessels (50 mL), circulating water bath (

    
     K), magnetic stirrers.
    
  • Analysis: HPLC-UV (Agilent 1260 or equivalent) or Gravimetric Analysis.

Step-by-Step Methodology
  • Saturation: Add excess solid 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure a solid phase remains present throughout.

  • Sampling: Stop stirring and allow phases to separate for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter to remove undissolved solids.
    
  • Quantification:

    • Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.

    • HPLC: Dilute the filtrate with mobile phase and analyze peak area against a calibration curve.

SolubilityWorkflow Start Excess Solute + Solvent Equil Equilibration (const. T, 48h) Start->Equil Filter Syringe Filtration (0.22 µm) Equil->Filter Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Mole Fraction (x) Analyze->Data

Caption: Workflow for the isothermal saturation method to determine equilibrium solubility.

Representative Solubility Data (Analog Benchmarking)

Since specific data for the p-tolyl derivative is often generated in-house, the table below presents benchmarking ranges based on the structural analog 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Researchers should expect the p-tolyl derivative to show 10–20% lower solubility in polar solvents due to increased hydrophobicity.[1]

Table 1: Expected Solubility Trends (Mole Fraction,


) at 298.15 K 
SolventPolarity IndexExpected Solubility (

)
Trend Justification
DMF / DMSO High (Aprotic)


Highest. Strong dipole interactions disrupt the crystal lattice effectively.[1]
Methanol High (Protic)


High. H-bonding with the carboxylic acid moiety facilitates dissolution.[1]
Ethanol Moderate

Moderate. Slightly lower than MeOH due to the ethyl chain.[1]
Acetone Moderate

Good. Effective for the pyrazole core; no H-bond donation.[1]
Ethyl Acetate Low-Moderate


Moderate. Standard solvent for crystallization; solubility drops sharply with T.
Toluene Low


Low. Favorable for the p-tolyl group but poor for the carboxylic acid/pyrazole polar regions.[1]
Water High

Very Low. Hydrophobic aromatic rings dominate; pH dependent (soluble at pH > 7).[1]

Thermodynamic Modeling & Analysis

To design a crystallization process, experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

The most accurate semi-empirical model for correlating solubility with temperature:



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[2][3][4]
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Parameters (Van't Hoff Analysis)

For a non-ideal solution, the dissolution enthalpy (


) and entropy (

) are calculated using the Van't Hoff plot (

vs

):



[1]

Interpretation:

  • Positive

    
    :  Endothermic dissolution.[2] Solubility increases with temperature (typical for this class of compounds).
    
  • Positive

    
    :  Entropy-driven process.[1] The disorder of the solute in solution is higher than in the crystal lattice.
    

ThermoLogic Input Experimental Data (x vs T) Model Model Fitting (Apelblat / Van't Hoff) Input->Model Params Calc. Parameters (ΔH, ΔS, ΔG) Model->Params Decision Process Decision Params->Decision Output1 Cooling Crystallization (if ΔH is large) Decision->Output1 Output2 Anti-solvent Selection (if solubility gap is high) Decision->Output2

Caption: Logic flow for translating raw solubility data into process engineering decisions.

Implications for Process Design

Purification by Recrystallization[6]
  • Solvent Selection: Based on the analog data, Ethanol or Ethyl Acetate are likely the optimal solvents. They exhibit a steep solubility curve (high

    
    ), allowing for high recovery yields upon cooling.
    
  • Anti-solvent: Water is a potent anti-solvent for this compound. A solution in Methanol or DMF can be precipitated by the controlled addition of water, though care must be taken to avoid oiling out (formation of a metastable liquid phase).

pH-Dependent Solubility

The carboxylic acid group (


) allows for acid-base swing extraction .[1]
  • Dissolution: High solubility in aqueous NaOH (formation of sodium carboxylate salt).

  • Precipitation: Re-acidification with HCl precipitates the free acid. This is a primary purification method for removing non-acidic impurities (e.g., unreacted hydrazine).

References

  • BenchChem. (2025). Experimental Protocols for Pyrazole Solubility Determination. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyrazole-5-carboxylic acid derivatives. Retrieved from .

  • Journal of Chemical & Engineering Data. (2025). Solubility and Thermodynamic Analysis of Substituted Pyrazoles. (General Reference for Methodology). Retrieved from .

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from .[5]

  • ScienceDirect. (2024). Thermodynamic modeling of solid-liquid equilibrium in organic solvents. Retrieved from .

Sources

Exploratory

Pharmacophore modeling of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid ligands

An In-Depth Technical Guide to Ligand-Based Pharmacophore Modeling of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Analogues Authored by a Senior Application Scientist Abstract The pyrazole scaffold is a privileged c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ligand-Based Pharmacophore Modeling of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Analogues

Authored by a Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents. The targeted design of novel ligands based on this scaffold requires a profound understanding of the key molecular features governing their biological activity. This technical guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process, using a hypothetical series of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid analogues as a case study. Intended for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, emphasizes self-validating protocols for scientific integrity, and is grounded in authoritative references. We will explore the entire workflow, from the critical initial step of curating a high-quality ligand dataset to the generation of predictive 3D pharmacophore models and their rigorous validation.

Introduction: The Pyrazole Scaffold and the Pharmacophore Concept

The 1H-pyrazole ring system is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates. Compounds featuring this scaffold have demonstrated diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects[1]. The subject of our study, 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, represents a prototypical structure from which vast chemical libraries can be derived to explore structure-activity relationships (SAR).

When the three-dimensional structure of a biological target is unknown, as is often the case in the early stages of drug discovery, ligand-based pharmacophore modeling emerges as a powerful and indispensable tool.[2][3] A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target.[4][5] It is not a real molecule or a collection of atoms; rather, it is a 3D arrangement of functional features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged centers.[6] By analyzing a set of known active ligands, we can deduce a common feature hypothesis—the pharmacophore—that explains their shared biological activity. This model can then be used as a sophisticated 3D query to screen large compound libraries for novel, structurally diverse molecules with a high probability of being active.[7]

This guide will detail the end-to-end workflow for generating and validating a robust ligand-based pharmacophore model for a series of pyrazole-based ligands.

The Ligand-Based Pharmacophore Modeling Workflow

The development of a predictive pharmacophore model is an iterative and meticulous process.[8][9] Its success is fundamentally dependent on the quality of the input data and the rigor of the validation process. The overall workflow can be conceptualized as a multi-stage pipeline, as illustrated below.

Pharmacophore Modeling Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application P1 Data Set Preparation (Training & Test Sets) P2 Conformational Analysis P1->P2 P3 Feature Definition P2->P3 P4 Hypothesis Generation P3->P4 V1 Internal Validation (Training Set) P4->V1 Select Best Hypotheses V2 External Validation (Test Set) V1->V2 V3 Decoy Set Screening V2->V3 A1 Virtual Screening V3->A1 Validated Model A2 Lead Optimization A1->A2

Caption: Overall workflow for ligand-based pharmacophore modeling.

Part 1: Ligand Data Set Preparation

Expertise & Experience: The predictive power of any model is inextricably linked to the quality and diversity of the data used to build it. A common pitfall is the use of a small, structurally homogeneous set of highly active compounds. This often leads to an overly specific and biased model that fails to identify novel scaffolds.

Protocol:

  • Data Compilation: Assemble a dataset of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid analogues with experimentally determined biological activities (e.g., IC50 or Ki values) against a common target. The dataset should span a wide range of activities, from highly active to inactive.

  • Activity Binning: Classify the compiled ligands into distinct activity groups. A common practice is to define 'actives' (e.g., pIC50 ≥ 7.0), 'inactives' (e.g., pIC50 ≤ 5.0), and 'moderately actives' in between.[10]

  • Set Partitioning: Divide the dataset into a training set and a test set .

    • Training Set: This set, typically 70-80% of the total compounds, is used to generate the pharmacophore hypotheses. It must contain the most active compounds and a representative sample of the other activity classes.

    • Test Set: This set (the remaining 20-30%) is held out and used for external validation to assess the model's predictive ability on unseen data.[11]

  • Structural Preparation:

    • Draw or import the 2D structures of all molecules into a molecular modeling software suite.

    • Perform a 2D-to-3D conversion.

    • Correct protonation states at a physiological pH (e.g., 7.4). The carboxylic acid group in our pyrazole series would typically be deprotonated.

    • Minimize the energy of each structure using a suitable force field (e.g., MMFF94).

Hypothetical Ligand Data Summary:

Compound IDStructureActivity ClasspIC50Set
LIG-0011-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acidActive7.8Training
LIG-002Analogue with -Cl on tolyl ringActive8.1Training
LIG-003Analogue with -OCH3 on tolyl ringActive7.5Training
LIG-004Analogue with ethyl at position 1Moderately Active6.2Training
LIG-005Analogue with different linkerInactive4.9Training
...............
LIG-025Analogue with bulky substituentActive7.9Test
LIG-026Analogue with altered pyrazole substitutionInactive4.5Test
Part 2: Conformational Analysis

Expertise & Experience: Small molecules are not static; they are flexible and exist as an ensemble of low-energy 3D conformations. Failing to adequately sample this conformational space is a critical error, as the bioactive conformation (the one adopted when bound to the target) may not be the global energy minimum in solution.

Protocol:

  • Algorithm Selection: Choose a robust conformational search algorithm. Common methods include systematic searches for molecules with few rotatable bonds and stochastic methods (like Monte Carlo) for more flexible molecules.

  • Parameterization: Set the parameters for the search, such as the maximum number of conformers to generate per molecule and an energy window (e.g., 20 kcal/mol) above the global minimum to ensure comprehensive coverage without generating irrelevant high-energy states.

  • Execution: Apply the conformational analysis protocol to every molecule in the training set. This generates a database of 3D conformers for each ligand, which will be used in the next step.[2]

Part 3: Pharmacophore Model Generation

Expertise & Experience: The core of the process involves identifying a 3D arrangement of pharmacophoric features that is common to all active molecules but absent in inactive ones. This is a complex combinatorial problem solved by specialized algorithms.

Protocol:

  • Feature Definition: Define the set of chemical features to be considered. For our pyrazole series, these would likely include:

    • Hydrogen Bond Acceptor (HBA): The carboxylate oxygen atoms and pyrazole nitrogens.

    • Hydrophobic (H): The tolyl methyl group and the core aromatic rings.

    • Aromatic Ring (AR): The pyrazole and tolyl rings.

    • Negative Ionizable (NI): The deprotonated carboxylic acid group.

  • Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase). The software systematically superimposes the conformers of the active molecules from the training set, searching for common 3D arrangements of the defined features.[9]

  • Scoring and Ranking: Each potential pharmacophore hypothesis is scored based on how well it maps the active compounds and avoids mapping the inactive ones. The scoring function considers factors like feature overlap, vector alignments, and volume overlap.[10] The result is a ranked list of the top hypotheses.

Caption: A hypothetical 3D pharmacophore model for pyrazole ligands.

Rigorous Model Validation: Ensuring Trustworthiness

Trustworthiness: A generated pharmacophore model is merely a hypothesis until it is rigorously validated. A model that perfectly describes the training set but fails to predict the activity of new compounds is useless. Validation is a multi-step process designed to ensure the model is both robust and predictive.

Internal Validation: Fischer's Randomization Test

This test assesses the statistical significance of the generated model. The activities of the training set molecules are scrambled multiple times (e.g., 99 times), and a pharmacophore generation run is performed for each scrambled set. If the original model's score is significantly better than the scores from the randomized sets, it indicates that the model is not a result of chance correlation.[11]

External Validation: Test Set Prediction

This is the most crucial validation step. The "best" pharmacophore hypothesis is used as a 3D query to screen the test set molecules, which were not used in model generation.

Protocol:

  • Screening: The conformers of each test set molecule are checked to see if they can map onto the pharmacophore hypothesis.

  • Analysis: The model's performance is evaluated based on its ability to:

    • Correctly identify the active compounds in the test set (True Positives).

    • Correctly reject the inactive compounds in the test set (True Negatives).

Quantitative Validation Metrics:

MetricDescriptionFormulaIdeal Value
Sensitivity Ability to identify activesTP / (TP + FN)1
Specificity Ability to reject inactivesTN / (TN + FP)1
Enrichment Factor (EF) How much better the model is than random selection(Hits_found / N_screened) / (Actives_total / DB_total)> 1
Goodness of Hit (GH) Score A composite score considering multiple factors( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) ))Close to 1

Where: TP=True Positives, TN=True Negatives, FP=False Positives, FN=False Negatives, Ht=Total hits, Ha=Active hits, A=Total actives, D=Total molecules in database.

Decoy Set Screening & ROC Curve Analysis

For an even more robust validation, the model is used to screen a large database of "decoy" molecules—compounds that are presumed to be inactive but have similar physicochemical properties to the known actives. A good model should retrieve very few decoys.

The results of this screening can be visualized using a Receiver Operating Characteristic (ROC) curve , which plots the true positive rate (Sensitivity) against the false positive rate (1 - Specificity). The Area Under the Curve (AUC) is a measure of the model's quality, with a value of 1.0 representing a perfect model and 0.5 representing random chance. A high-quality model will have an AUC value greater than 0.7.[12]

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous workflow for developing a ligand-based pharmacophore model, using the 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid scaffold as a conceptual framework. By adhering to the principles of meticulous data preparation, thorough conformational analysis, and multi-faceted validation, researchers can generate powerful predictive models.

A validated pharmacophore is not an endpoint. It is a powerful tool for the next stages of drug discovery.[13][14] It can be employed in large-scale virtual screening campaigns to identify novel hit compounds from databases containing millions of molecules. Furthermore, it can guide the lead optimization process by providing a 3D blueprint of the essential features required for biological activity, enabling medicinal chemists to design more potent and selective analogues. The integration of these models with other computational techniques like molecular docking and machine learning continues to enhance their predictive power and solidify their role as a central pillar of modern, computer-aided drug design.[5][15]

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Retrieved March 7, 2024. [Link]

  • K-med. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Institute of Molecular and Translational Medicine. [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Protheragen. Retrieved March 7, 2024. [Link]

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Protheragen. Retrieved March 7, 2024. [Link]

  • Jayatunga, M. K. P., Wijesinghe, U., & Dissanayake, K. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 3, 1345607. [Link]

  • Acheampong, A. A., Awe, A., Koomson, G. H., Dowuona, E., & Tuffour, I. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(39), 36034–36050. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • Seidel, T., Schuetz, D. A., Garon, A., & Langer, T. (2019). The pharmacophore concept and its applications in computer-aided drug design. Progress in the Chemistry of Organic Natural Products, 110, 99–141. [Link]

  • Sabe, V. T., Ntchapda, F., & Tali, B. R. (2021). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Current Pharmaceutical Design, 27(18), 2146–2159. [Link]

  • Salmaso, V., & Moro, S. (2018). Drug Design by Pharmacophore and Virtual Screening Approach. In Computational Drug Discovery and Design. Methods in Molecular Biology, vol 1762. Humana Press, New York, NY. [Link]

  • Wieder, M., & Werner, M. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling, 63(1), 169–180. [Link]

  • ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. ResearchGate. Retrieved March 7, 2024. [Link]

  • Kumari, A., & Kumar, V. (2025). Pharmacophore modeling in drug design. Bioorganic & Medicinal Chemistry, 129, 117942. [Link]

  • Schuster, D., & Langer, T. (2015). Methods for Generating and Applying Pharmacophore Models as Virtual Screening Filters and for Bioactivity Profiling. Methods in Molecular Biology, 1215, 417-437. [Link]

  • Kaserer, T., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]

  • Alam, S., & Khan, F. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules, 27(19), 6667. [Link]

  • ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. ResearchGate. Retrieved March 7, 2024. [Link]

  • Csollei, J., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3816. [Link]

Sources

Foundational

The Evolution and Discovery of 1-Methyl-3-Substituted Pyrazole-5-Carboxylic Acids: A Technical Whitepaper

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals. Among its diverse functionalization patterns, 1-methyl-3-substituted pyrazole-5-carboxylic acids have emerged as crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals. Among its diverse functionalization patterns, 1-methyl-3-substituted pyrazole-5-carboxylic acids have emerged as critical building blocks. Initially explored in the late 20th century, this specific substitution pattern was discovered to be the ideal precursor for synthesizing complex, biologically active heterocycles—most notably the pyrazolopyrimidinone core of Phosphodiesterase Type 5 (PDE5) inhibitors like Sildenafil[1]. This whitepaper explores the structural rationale, step-by-step synthetic methodologies, and pharmacological applications of this foundational chemical class.

Scaffold Rationale and Structural Biology (E-E-A-T)

The exact substitution pattern of 1-methyl-3-alkyl/aryl-pyrazole-5-carboxylic acid is not arbitrary; it is a highly optimized system driven by rigorous structure-activity relationship (SAR) studies. As application scientists, we select this scaffold based on three fundamental mechanistic causalities:

  • 1-Methyl Group (Tautomeric Locking): Unsubstituted pyrazoles undergo rapid annular tautomerism, acting as both hydrogen bond donors and acceptors. Methylation at the N1 position permanently locks the heterocycle into a single tautomer. This drastically reduces conformational entropy, ensuring the molecule adopts the precise geometry required to predictably bind target enzymes[2]. Furthermore, it prevents isomeric mixtures during downstream electrophilic aromatic substitutions.

  • 3-Alkyl/Aryl Substitution (Hydrophobic Vectoring): Substitution at the C3 position (e.g., a propyl group) provides a tunable hydrophobic tail. In PDE5 inhibitors, the 3-propyl group mimics the ribose ring of cyclic guanosine monophosphate (cGMP), effectively anchoring the drug within the lipophilic pocket of the receptor[1].

  • 5-Carboxylic Acid (Synthetic Handle): The carboxylic acid at C5 serves as an essential electrophilic handle. It allows for facile conversion into amides, which are subsequently cyclized to form the fused bicyclic systems required for active pharmaceutical ingredients (APIs)[1].

Self-Validating Synthetic Methodologies

The synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its subsequent functionalization requires strict control over reaction parameters.

G N1 3-Propylpyrazole-5-carboxylic acid ethyl ester N2 Dimethyl Sulfate (Methylation) N1->N2 N3 1-Methyl-3-propylpyrazole- 5-carboxylic acid ethyl ester N2->N3 N4 Aqueous NaOH (Saponification) N3->N4 N5 1-Methyl-3-propyl-1H-pyrazole- 5-carboxylic acid N4->N5 N6 Fuming HNO3 / H2SO4 (Nitration) N5->N6 N7 4-Nitro Derivative N6->N7 N8 Sildenafil & Analogs N7->N8 Amidation, Reduction, Acylation, Cyclization

Synthetic workflow for 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Step-by-Step Protocol: Synthesis and Nitration

To ensure reproducibility and safety, the following self-validating protocol is employed:

  • N-Methylation: 3-Propylpyrazole-5-carboxylic acid ethyl ester is reacted with dimethyl sulfate (

    
    ) under controlled heating[1].
    
    • Causality: Dimethyl sulfate acts as a potent electrophile. Thermodynamic control strongly favors the 1-methyl-3-propyl isomer due to reduced steric hindrance compared to the alternative 1-methyl-5-propyl isomer.

  • Saponification: The resulting ester is treated with aqueous NaOH in ethanol under reflux[1].

    • Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester, yielding the sodium carboxylate salt. The mixture is subsequently acidified with HCl to precipitate the free 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

  • Electrophilic Aromatic Nitration: The free acid is dissolved in concentrated

    
     and cooled. A mixture of fuming 
    
    
    
    and oleum is added dropwise, maintaining the internal temperature strictly between 50°C and 55°C[3].
    • Causality: The pyrazole ring is heavily deactivated by the electron-withdrawing carboxylic acid, requiring harsh nitronium ion generation. The C4 position is the only electronically viable site for substitution, yielding the 4-nitro derivative[1].

    • Self-Validation Check: Continuous internal temperature monitoring is critical. Exceeding 55°C risks oxidative degradation of the propyl chain, while dropping below 50°C stalls nitronium ion formation, leading to dangerous reagent accumulation[3],[4].

Quantitative Data Summary

Table 1: Representative Reaction Parameters for Pyrazole-5-Carboxylic Acid Functionalization

Reaction StepReagents / CatalystsTemperature (°C)Yield (%)Mechanistic Purpose
N-Methylation Dimethyl sulfate, Base60–8075–85Lock tautomeric state via N1-methyl group
Ester Hydrolysis Aqueous NaOH, EtOHReflux>90Expose carboxylic acid for downstream amidation
C4-Nitration Fuming

, Oleum
50–5580–88Introduce a reducible nitrogen handle at C4
Amidation

, then

Reflux (

)
85–90Convert acid to carboxamide for cyclization
SNAr (Microwave) Bromopyrazole, MW150 (MW)70–85Rapid nucleophilic aromatic substitution[2]

Pharmacological Applications and Target Pathways

The versatility of the 1-methyl-3-substituted pyrazole-5-carboxylic acid scaffold has led to its incorporation into several distinct therapeutic and agrochemical classes.

Phosphodiesterase Type 5 (PDE5) Inhibitors

The most prominent application of this scaffold is the synthesis of Sildenafil and its analogs. By converting the pyrazole acid to a carboxamide, reducing the nitro group, acylating, and cyclizing the structure, researchers generate potent PDE5 inhibitors[1]. Recent advancements have utilized solid-support microwave (MW) irradiation to perform SNAr reactions on bromopyrazole precursors, drastically reducing reaction times and improving yields of analogs with potent tyrosinase inhibitory potential[2].

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP (Active) sGC->cGMP Catalyzes PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Vaso Vasodilation PKG->Vaso Induces Degrad 5'-GMP (Inactive) PDE5->Degrad Hydrolyzes Drug Pyrazole-5-carboxylic Acid Derivatives Drug->PDE5 Competitively Inhibits

Mechanism of action: PDE5 inhibition by pyrazole-5-carboxylic acid derivatives.

Hao2 Inhibitors

Beyond PDE5, pyrazole carboxylic acids have been discovered as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), a peroxisomal enzyme linked to blood pressure regulation. Lead optimization of pyrazole carboxylic acid library hits led to highly selective Hao2 inhibitors, demonstrating the scaffold's ability to target diverse metalloenzymes and oxidases[5],[6].

Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

In agrochemistry, pyrazole-5-yl-amide derivatives containing cinnamamide fragments have been developed as potent SDHI fungicides. These derivatives exhibit excellent in vivo protective effects against agricultural pathogens (e.g., Valsa mali), proving that the core scaffold can be tuned for low-toxicity, high-efficacy agricultural applications[7].

Conclusion

The discovery and optimization of 1-methyl-3-substituted pyrazole-5-carboxylic acids represent a masterclass in rational drug design. By leveraging steric tuning, tautomeric locking, and robust synthetic handles, this scaffold continues to serve as a foundational pillar for both pharmaceutical drug discovery and advanced agrochemical development.

References

  • [1] Title: Synthesizing Viagra - YouTube Source: youtube.com URL:

  • [3] Title: WO2008100886A1 - Preparation and use of deuterated udenafil analogues as highly selective pde5 modulators for the treatment of erectile dysfunction Source: google.com (Patents) URL:

  • [4] Title: A Practical Approach of Continuous Processing to High Energetic Nitration Reactions in Microreactors - Thieme E-Books & E-Journals Source: thieme-connect.com URL:

  • [7] Title: Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry Source: acs.org URL:

  • [2] Title: A Facile and Improved Synthesis of Sildenafil (Viagra) Analogs Through Solid Support Microwave Irradiation Possessing Tyrosinase Inhibitory Potential, Their Conformational Analysis and Molecular Dynamics Simulation Studies - PubMed Source: nih.gov URL:

  • [5] Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed Source: nih.gov URL:

  • [6] Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain l-2-hydroxy acid oxidase - BioKB Source: uni.lu URL:

Sources

Exploratory

CAS registry data for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Executive Summary & Chemical Identity[1][2] 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including phosphodi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including phosphodiesterase type 5 (PDE5) inhibitors and various kinase inhibitors. As a pyrazole-5-carboxylic acid derivative, it serves as a stable, lipophilic scaffold that allows for orthogonal functionalization—specifically amide coupling at the C5 position and electrophilic aromatic substitution on the tolyl ring.

This guide addresses the regioselectivity challenge inherent in its synthesis. The condensation of hydrazines with 1,3-dicarbonyls (Knorr Pyrazole Synthesis) frequently yields a mixture of 1,3- and 1,5-isomers. Distinguishing and purifying the target 1-methyl-3-p-tolyl isomer (where the N-methyl group is distal to the bulky tolyl group) is a primary quality control checkpoint in pharmaceutical development.

Registry Data & Nomenclature
ParameterData
Chemical Name 1-Methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS Registry Number Note: Often conflated with 1,5-isomer (124344-99-6). Verify specific isomer via NMR.
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
SMILES CN1N=C(C=C1C(=O)O)C2=CC=C(C)C=C2
InChI Key Isomer Specific
pKa (Calc) 3.5 – 3.8 (Carboxylic acid)
LogP (Calc) ~2.1

Synthetic Pathways & Regiocontrol[5][6][7]

The synthesis of 1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is classically achieved via the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine. However, the nucleophilicity of the hydrazine nitrogens dictates the regiochemical outcome.

The Regioselectivity Challenge

In the reaction between ethyl 4-(p-tolyl)-2,4-dioxobutyrate and methylhydrazine :

  • Pathway A (Target): The more nucleophilic terminal nitrogen (NH2) of methylhydrazine attacks the ketone adjacent to the ester. This yields the 1-methyl-3-p-tolyl isomer.

  • Pathway B (Byproduct): The NH2 attacks the ketone adjacent to the tolyl group. This yields the 1-methyl-5-p-tolyl isomer.[1]

Expert Insight: Steric bulk usually favors the 1,3-isomer (Target), but solvent polarity and temperature can drastically shift this ratio.

Workflow Visualization (DOT)

SynthesisPathways Start Ethyl 4-(p-tolyl)-2,4-dioxobutyrate Reaction Cyclocondensation (Solvent: EtOH or AcOH) Start->Reaction Reagent Methylhydrazine Reagent->Reaction Intermed1 Intermediate: Hydrazone Formation Reaction->Intermed1 Isomer1 Target: 1-Methyl-3-p-tolyl (Thermodynamic Product) Intermed1->Isomer1 Major Path (Steric Control) Isomer2 Byproduct: 1-Methyl-5-p-tolyl (Kinetic Product) Intermed1->Isomer2 Minor Path Hydrolysis Saponification (LiOH / THF / H2O) Isomer1->Hydrolysis FinalProduct 1-Methyl-3-p-tolyl-1H-pyrazole-5-COOH Hydrolysis->FinalProduct

Caption: Divergent synthetic pathways in Knorr Pyrazole Synthesis. Steric control favors the 1,3-isomer.

Optimized Protocol (Senior Scientist Recommendation)

To maximize the yield of the 3-p-tolyl isomer, avoid acidic conditions which promote equilibration.

  • Step 1 (Cyclization): Dissolve ethyl 4-(p-tolyl)-2,4-dioxobutyrate (1.0 eq) in Ethanol (0.5 M). Cool to 0°C.

  • Step 2 (Addition): Add Methylhydrazine (1.05 eq) dropwise. Why? Controlling the exotherm prevents kinetic trapping of the wrong isomer.

  • Step 3 (Reflux): Warm to room temperature, then reflux for 2 hours.

  • Step 4 (Hydrolysis): Treat the crude ester with LiOH (2.0 eq) in THF/Water (1:1) at 50°C for 4 hours.

  • Step 5 (Workup): Acidify to pH 3 using 1N HCl. The carboxylic acid typically precipitates.

Analytical Characterization & Validation

Validating the regiochemistry is the most critical step. Standard LC-MS cannot distinguish the 1,3- and 1,5-isomers as they have identical masses.

Structural Confirmation via NOE (Nuclear Overhauser Effect)

You must perform 1D-NOE or 2D-NOESY NMR experiments to confirm the position of the N-methyl group relative to the aryl ring.

IsomerExpected NOE SignalInterpretation
1-Methyl-3-p-tolyl (Target) NOE between N-Me and H-4 (Pyrazole proton) The N-methyl is far from the tolyl ring; it only sees the adjacent pyrazole proton.
1-Methyl-5-p-tolyl (Byproduct) NOE between N-Me and Tolyl ortho-protons The N-methyl is sterically crowded against the tolyl ring.
Analytical Workflow Diagram

AnalyticalLogic Sample Isolated Solid (Precipitate) HPLC HPLC Purity Check (>98% Area) Sample->HPLC NMR_1H 1H NMR (DMSO-d6) HPLC->NMR_1H NOE_Exp NOE Experiment (Irradiate N-Me @ ~4.0 ppm) NMR_1H->NOE_Exp Decision NOE Signal? NOE_Exp->Decision ResultA Signal to H-4 only CONFIRMED: 1,3-Isomer Decision->ResultA Yes ResultB Signal to Aryl Protons REJECT: 1,5-Isomer Decision->ResultB No

Caption: Critical decision tree for validating pyrazole regiochemistry using NOE NMR spectroscopy.

Pharmaceutical Applications

Structure-Activity Relationship (SAR) Utility

This compound is a bioisostere for other aromatic carboxylic acids. Its specific utility lies in:

  • Lipophilicity Tuning: The p-tolyl group adds significant lipophilicity (LogP ~2.1) compared to a phenyl or methyl group, improving membrane permeability.

  • Scaffold Rigidity: The pyrazole ring locks the orientation of the carboxylic acid, which is crucial for binding in the ATP-binding pockets of kinases.

  • Metabolic Stability: The 1-methyl group blocks N-glucuronidation, a common metabolic clearance pathway for NH-pyrazoles.

Key Therapeutic Areas
  • PDE5 Inhibitors: Analogous to the Sildenafil scaffold, where the pyrazole-5-position is fused to a pyrimidinone.

  • Agrochemicals: Used as a precursor for SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid functionality can catalyze decarboxylation at high temperatures (>150°C).

References

  • Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. Link

  • Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412-2415. Link

  • PubChem. "1-methyl-1H-pyrazole-5-carboxylic acid (Analog Data)." National Library of Medicine. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Knorr Synthesis mechanism).

Sources

Foundational

Potential therapeutic targets for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Title: Technical Monograph: Therapeutic Profiling & Target Validation of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid (MTPCA) Executive Summary 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (MTPCA) represents a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Therapeutic Profiling & Target Validation of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid (MTPCA)

Executive Summary

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (MTPCA) represents a privileged scaffold in medicinal chemistry, functioning as a rigid bioisostere of nicotinic acid and salicylic acid. Its pharmacophore is defined by a lipophilic p-tolyl tail (interacting with hydrophobic pockets) and an ionizable carboxylic acid headgroup (facilitating electrostatic clamping), locked in a specific conformation by the N-methyl pyrazole core.

This technical guide delineates the primary therapeutic targets for MTPCA, specifically identifying GPR109A (HCA2) and Glycolate Oxidase (HAO1) as high-probability targets. It provides researchers with the mechanistic rationale, experimental protocols for validation, and computational strategies required to transition this scaffold from a "hit" to a "lead" candidate.

Structural Pharmacology & SAR Analysis

The biological activity of MTPCA is dictated by its specific regiochemistry. Unlike flexible aliphatic chains, the pyrazole ring acts as a spacer that orients the lipophilic and hydrophilic domains at a fixed angle (


).
Structural DomainChemical FunctionBiological Interaction
C5-Carboxylic Acid H-bond Donor/Acceptor, Anionic HeadMimics Nicotinate/Glycolate. Forms salt bridges with Arginine residues (e.g., Arg251 in GPR109A).
C3-p-Tolyl Group Lipophilic/Hydrophobic BulkOccupies hydrophobic pockets (Site A/B). The para-methyl group enhances van der Waals contacts compared to a naked phenyl ring.
N1-Methyl Group Steric LockPrevents tautomerization. Restricts rotation, reducing entropic penalty upon binding.

Primary Target: GPR109A (HCA2) Agonism

Therapeutic Relevance: Dyslipidemia, Atherosclerosis. Mechanism: GPR109A is a G


-coupled receptor. Agonism inhibits Adenylyl Cyclase (AC), reducing cAMP levels in adipocytes, thereby inhibiting Hormone-Sensitive Lipase (HSL) and reducing free fatty acid (FFA) release.
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by MTPCA binding to GPR109A.

GPR109A_Pathway MTPCA MTPCA (Ligand) GPR109A GPR109A (Receptor) MTPCA->GPR109A Activates (Kd ~ µM) Gi Gi Protein (Heterotrimeric) GPR109A->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Inhibits

Caption: GPR109A activation by MTPCA leads to G


-mediated inhibition of Adenylyl Cyclase, suppressing lipolysis.
Validation Protocol: Adipocyte Lipolysis Assay

Objective: Quantify the anti-lipolytic effect of MTPCA in vitro.

  • Cell Culture: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence) using insulin/dexamethasone/IBMX media.

  • Starvation: Wash cells with Krebs-Ringer Phosphate (KRP) buffer containing 4% BSA; incubate for 2 hours to remove insulin.

  • Treatment:

    • Control: Vehicle (DMSO).

    • Stimulant: Isoproterenol (10 nM) to induce lipolysis.

    • Test: MTPCA (Concentration range: 0.1 µM – 100 µM) + Isoproterenol.

    • Positive Control: Nicotinic Acid (10 µM).

  • Incubation: Incubate at 37°C for 3 hours.

  • Quantification: Collect supernatant. Measure Glycerol release using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay (Absorbance at 540 nm).

  • Calculation:

    
    
    

Secondary Target: Glycolate Oxidase (HAO1) Inhibition

Therapeutic Relevance: Primary Hyperoxaluria Type 1 (PH1).[1] Mechanism: MTPCA mimics the substrate glycolate. The C5-carboxylate binds to the active site arginine/tyrosine triad, while the p-tolyl group stacks against the FMN cofactor, preventing the oxidation of glycolate to glyoxylate (the precursor to toxic oxalate).

Experimental Workflow: Hit-to-Lead Optimization

HAO1_Workflow Synthesis Synthesis (Claisen Condensation) EnzAssay Enzyme Assay (Recombinant HAO1) Synthesis->EnzAssay Screen IC50 Cryst X-Ray Crystallography (Co-crystal with HAO1) EnzAssay->Cryst Select <10µM Hits Opt Lead Optimization (R-group modification) Cryst->Opt Structure-Based Design Opt->Synthesis Iterative Cycle

Caption: Iterative workflow for optimizing MTPCA derivatives against Glycolate Oxidase (HAO1).

Validation Protocol: DCIP-Coupled Enzyme Assay

Objective: Determine the IC


 of MTPCA against recombinant human HAO1.
  • Reagents:

    • Recombinant hHAO1 (0.5 µg/mL).

    • Substrate: Glycolate (50 µM to 2 mM).

    • Chromophore: 2,6-Dichloroindophenol (DCIP, 70 µM).

    • Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM FMN.

  • Reaction Setup: In a 96-well plate, mix Buffer, DCIP, and MTPCA (serial dilutions).

  • Initiation: Add hHAO1 enzyme. Incubate 5 min at 25°C. Add Glycolate to start reaction.

  • Measurement: Monitor the reduction of DCIP (loss of absorbance) at 600 nm kinetically for 10 minutes.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors or standard dose-response curves.
    

Computational Docking Parameters

To validate these targets in silico before wet-lab work, use the following constraints in software like AutoDock Vina or Schrödinger Glide.

Target ProteinPDB IDGrid Center (Approx)Key Residues for Interaction
GPR109A Homology ModelTransmembrane BundleArg251 (Salt bridge with COO-), Asn175 (H-bond), Phe196 (

-

with Tolyl).
Glycolate Oxidase 2RDT Active Site (FMN)Arg257 & Tyr24 (Anchor Carboxylate), FMN (Face-to-face

-stacking).

Note on Ligand Preparation: Ensure the carboxylic acid is deprotonated (carboxylate anion, -COO


) at pH 7.4 for accurate docking scores, as the ionic interaction is the primary driver of affinity.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Murray, J. B., et al. (2008).[2] "Inhibitors of glycolate oxidase: crystal structures of the human enzyme in complex with the inhibitors." Acta Crystallographica Section D, 64(10), 1064-1070. Link

  • Shen, H. C. (2010). "Niacin receptor agonists: a new generation of dyslipidemic drugs." Expert Opinion on Therapeutic Patents, 20(6), 795-817. Link

  • Barawkar, D. A., et al. (2012).[2] "Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase." Bioorganic & Medicinal Chemistry Letters, 22(17), 5420-5423. Link

  • Cochat, P., & Rumsby, G. (2013). "Primary hyperoxaluria."[1][3] New England Journal of Medicine, 369, 649-658. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Executive Summary This application note details the synthesis protocol for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development of PDE5 inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis protocol for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development of PDE5 inhibitors (e.g., Sildenafil analogs) and COX-2 inhibitors.

The synthesis presents a classic regiochemical challenge: the cyclization of unsymmetrical 1,3-diketones with substituted hydrazines yields two possible isomers. This guide provides a validated route using Claisen condensation followed by regiocontrolled cyclization , emphasizing the critical purification steps required to isolate the specific 1-methyl-3-aryl isomer from its 1-methyl-5-aryl counterpart.

Retrosynthetic Analysis & Strategy

The target molecule features a pyrazole core substituted at positions 1 (methyl), 3 (p-tolyl), and 5 (carboxylic acid).[1]

Strategic Disconnection

The most scalable approach involves constructing the pyrazole ring via the condensation of a 1,3-diketoester with methylhydrazine .

  • Precursor: Ethyl 4-(p-tolyl)-2,4-dioxobutyrate.

  • Key Challenge: Regioselectivity during cyclization. Methylhydrazine (

    
    ) has two nucleophilic sites. The attack of the internal nitrogen (
    
    
    
    ) on the ketone carbonyl adjacent to the ester group (C2) versus the ketone adjacent to the aryl group (C4) determines the final substitution pattern.

Retrosynthesis Figure 1: Retrosynthetic Analysis of the Target Scaffold Target Target: 1-Methyl-3-p-tolyl-1H-pyrazole-5-COOH Ester Intermediate Ester: Ethyl 1-Methyl-3-p-tolyl-pyrazole-5-carboxylate Target->Ester Hydrolysis (LiOH/THF) Diketo Diketoester Precursor: Ethyl 4-(p-tolyl)-2,4-dioxobutyrate Ester->Diketo Cyclization (MeNHNH2) Materials Starting Materials: p-Methylacetophenone + Diethyl Oxalate Diketo->Materials Claisen Condensation (NaOEt)

Detailed Synthesis Protocol

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(p-tolyl)-2,4-dioxobutyrate. Mechanism: Base-mediated enolization of p-methylacetophenone followed by nucleophilic acyl substitution on diethyl oxalate.

ReagentMW ( g/mol )Equiv.[2]Amount
p-Methylacetophenone 134.181.013.4 g (100 mmol)
Diethyl Oxalate 146.141.217.5 g (120 mmol)
Sodium Ethoxide (21% in EtOH) 68.051.2~40 mL
Ethanol (Anhydrous) 46.07Solvent100 mL
MTBE (for workup) 88.15Solvent200 mL

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Preparation: Charge the flask with anhydrous Ethanol (50 mL) and Sodium Ethoxide solution. Cool to 0 °C in an ice bath.

  • Addition: Mix p-Methylacetophenone and Diethyl Oxalate in the remaining Ethanol (50 mL). Add this mixture dropwise to the base over 30 minutes, maintaining temperature < 5 °C.

    • Note: The solution will turn yellow/orange, and a precipitate (the sodium enolate) typically forms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS.

  • Quench: Cool the suspension to 0 °C. Acidify carefully with 1M HCl (approx. 150 mL) until pH ~2. The precipitate should dissolve, and the free diketoester may oil out.

  • Extraction: Extract the aqueous mixture with MTBE (3 x 70 mL). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Outcome: The crude product is usually a yellow solid or oil. It can be used directly in the next step or recrystallized from Ethanol.

    • Yield Expectation: 85–95%.

Step 2: Regioselective Cyclization

Objective: Synthesis of Ethyl 1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylate. Critical Control Point: This reaction produces two isomers. The conditions below are optimized to favor the 3-aryl isomer, but purification is mandatory .

ReagentMWEquiv.Amount
Diketoester (from Step 1) 234.251.023.4 g (100 mmol)
Methylhydrazine 46.071.15.06 g (110 mmol)
Acetic Acid (Glacial) 60.05Solvent150 mL

Protocol:

  • Safety Alert: Methylhydrazine is a potent carcinogen and highly toxic. Handle in a fume hood with double gloves.

  • Dissolution: Dissolve the Diketoester in Glacial Acetic Acid (150 mL) in a 500 mL RBF.

    • Why Acetic Acid? Protic, acidic solvents often favor the formation of the 1-methyl-3-aryl isomer compared to neutral ethanol, although mixtures are inevitable.

  • Addition: Add Methylhydrazine dropwise at RT. (Exothermic reaction).

  • Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours.

  • Workup: Cool to RT and concentrate the acetic acid under reduced pressure (rotary evaporator with a base trap).

  • Neutralization: Dissolve the residue in EtOAc (200 mL) and wash with saturated

    
     solution until the aqueous layer is basic. Wash with brine, dry (
    
    
    
    ), and concentrate.
  • Purification (Crucial):

    • The crude residue contains the Target (Major) and the Regioisomer (Minor).

    • Method: Recrystallization from hot Ethanol or an Ethanol/Water mixture. The 1-methyl-3-aryl isomer typically crystallizes first.

    • Alternative: Flash Chromatography (Gradient 0-20% EtOAc in Hexanes). The isomers usually have distinct

      
       values (Target is often less polar).
      
    • QC Check: Use NOE (Nuclear Overhauser Effect) NMR to confirm regiochemistry (see Section 4).

Step 3: Hydrolysis to Free Acid

Objective: Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

ReagentEquiv.Conditions
Pyrazole Ester (Step 2) 1.0Dissolved in THF/MeOH (1:1)
LiOH (2M aq) 3.0Stir at RT or 50 °C for 4 h

Protocol:

  • Dissolve the purified ester in THF/MeOH (10 mL/g).

  • Add LiOH solution. Stir until starting material is consumed (TLC).

  • Remove organic solvents in vacuo.

  • Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate as a white solid.

  • Filter, wash with water, and dry in a vacuum oven at 50 °C.

Quality Control & Validation

Differentiation of Regioisomers (NMR)

The most common failure mode is isolating the wrong isomer. You must validate the structure using NOE (Nuclear Overhauser Effect) spectroscopy.

  • Target (1-Methyl-3-p-tolyl-5-COOH):

    • Irradiation of the N-Methyl protons (approx.[3] 4.0 ppm) should show an NOE enhancement of the H-4 pyrazole proton (singlet, approx. 7.0 ppm).

    • Crucially: There should be NO enhancement of the aryl protons, as the N-Methyl is distant from the p-tolyl group.

  • Isomer (1-Methyl-5-p-tolyl-3-COOH):

    • Irradiation of the N-Methyl protons will show NOE enhancement of the Aryl protons (ortho positions) because they are spatially proximate.

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~190–210 °C (Reference range for similar analogs).

  • 1H NMR (DMSO-d6):

    
     13.0 (br s, 1H, COOH), 7.75 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 7.10 (s, 1H, Pyrazole-H4), 4.10 (s, 3H, N-Me), 2.35 (s, 3H, Ar-Me).
    

Process Logic & Pathways

The following diagram illustrates the competing regiochemical pathways and the selection of the desired route.

ReactionPathways Figure 2: Regioselectivity Mechanism Diketo Diketoester (Tautomeric Mixture) MeNHNH2 Methylhydrazine (Nu1: NHMe, Nu2: NH2) Diketo->MeNHNH2 PathA Path A (Desired): NHMe attacks C2 (Ester side) MeNHNH2->PathA Major in AcOH PathB Path B (Undesired): NHMe attacks C4 (Aryl side) MeNHNH2->PathB Competes in EtOH Target Target: 1-Methyl-3-aryl-5-carboxylate PathA->Target Isomer Isomer: 1-Methyl-5-aryl-3-carboxylate PathB->Isomer

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagents; Old NaOEt.Use freshly distilled solvents; Use LiHMDS as alternative base if NaOEt fails.
Wrong Isomer Isolated Incorrect solvent choice; Lack of purification.Ensure use of Acetic Acid; Perform NOE to confirm; Recrystallize repeatedly.
Product Oils Out (Step 3) pH not low enough; Impurities.Acidify to pH 1-2; Seed with pure crystal; Cool to 4 °C.

References

  • Regioselectivity in Pyrazole Synthesis: Martins, M. A. P., et al. "Regiospecific Synthesis of 1-Methyl-3-aryl-1H-pyrazole-5-carboxylates." Synlett, 2008.

  • Analogous Synthesis (Phenyl Derivative): "1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid synthesis." ChemicalBook.

  • General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
  • Safety Data (Methylhydrazine): PubChem Laboratory Safety for Methylhydrazine.

Sources

Application

Application Note: High-Efficiency Amide Coupling Strategies for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

Executive Summary & Scope Pyrazole-5-carboxamides are a highly privileged scaffold in medicinal chemistry and agrochemical development. Their synthetic versatility allows for the fine-tuning of pharmacological properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Pyrazole-5-carboxamides are a highly privileged scaffold in medicinal chemistry and agrochemical development. Their synthetic versatility allows for the fine-tuning of pharmacological properties, making them prominent in the discovery of carbonic anhydrase inhibitors[1], kinase inhibitors, and ALS-inhibiting herbicides[2],[3].

This application note provides a comprehensive, self-validating technical guide for performing amide coupling reactions using 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . By analyzing the specific steric and electronic hurdles of this building block, we outline two divergent, highly optimized protocols: a rapid discovery-scale synthesis using HATU, and a green, scalable process-route utilizing T3P.

Physicochemical Profile of the Target Scaffold

Understanding the physical and structural properties of the starting material is critical for selecting the appropriate solvent systems and coupling reagents.

PropertyValue / Description
Chemical Name 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
CAS Number 1015868-55-9[4]
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Structural Liability The C5-carboxylic acid is sterically congested by the adjacent N1-methyl group, reducing the kinetics of standard nucleophilic acyl substitutions.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

The N-methyl group at the 1-position of the pyrazole ring points directly toward the C5-carboxylic acid. This steric hindrance often leads to sluggish reaction kinetics and the formation of unreactive N-acylurea byproducts when using traditional carbodiimides (e.g., DCC, EDC)[5]. To bypass this, we must utilize reagents that form highly reactive, stable intermediates.

  • Discovery Scale (HATU / DIPEA): HATU is the gold standard for sterically hindered substrates. It converts the carboxylic acid into an OAt-active ester. The extraordinary coupling efficiency of HATU is driven by a neighboring group effect; the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[6]. This anchimeric assistance drastically lowers the activation barrier[5].

  • Process Scale (T3P / Et3N): Propylphosphonic anhydride (T3P) converts the carboxylic acid into a highly reactive phosphonic mixed anhydride[7]. Unlike HOBt or HOAt, which pose severe explosive hazards at scale[5], T3P is non-toxic, non-allergenic, and generates completely water-soluble byproducts[8]. This allows for product isolation via a simple liquid-liquid extraction, making it the reagent of choice for commercial scale-up[7].

Experimental Workflow Visualization

AmideCoupling SM 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (Sterically Hindered Scaffold) Act_HATU HATU / DIPEA / DMF (Discovery Scale) SM->Act_HATU Base deprotonation Act_T3P T3P / Et3N / EtOAc (Process Scale) SM->Act_T3P Base deprotonation Amine Nucleophilic Amine (R-NH2) Inter_HATU OAt Active Ester (Anchimeric Assistance) Amine->Inter_HATU Nucleophilic Attack Inter_T3P Phosphonic Mixed Anhydride (High Reactivity) Amine->Inter_T3P Nucleophilic Attack Act_HATU->Inter_HATU Activation Act_T3P->Inter_T3P Activation Prod Pyrazole-5-carboxamide Product Inter_HATU->Prod Amide Bond Formation Inter_T3P->Prod Amide Bond Formation Workup_HATU Aqueous Wash & Column Chromatography Prod->Workup_HATU HATU Pathway Workup_T3P Simple Liquid-Liquid Extraction (Water-soluble byproducts) Prod->Workup_T3P T3P Pathway Pure Purified Target Compound Workup_HATU->Pure Workup_T3P->Pure

Caption: Workflow for the divergent amide coupling strategies (HATU vs. T3P) of pyrazole-5-carboxylic acids.

Detailed Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU / DIPEA)

Optimized for maximum yield and rapid library generation.

  • Preparation: In an oven-dried reaction vial under N2, dissolve 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq, typically 0.5 mmol) in anhydrous DMF to achieve a 0.1 M concentration.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes at room temperature (25 °C) to ensure complete carboxylate formation.

  • Activation: Add HATU (1.2 eq) in one single portion. The solution will typically transition to a pale yellow color. Stir for 15–30 minutes.

    • Self-Validation Checkpoint: Aliquot 5 µL of the reaction mixture into 1 mL of MeCN and analyze via LC-MS. The mass of the OAt-active ester (M+135) must dominate the UV trace before proceeding. This differentiates activation failure from poor amine nucleophilicity.

  • Aminolysis: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Process-Scale Synthesis (T3P / Et3N)

Optimized for safety, green chemistry, and chromatography-free isolation.

  • Preparation: Suspend 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq, typically >10 mmol) and the desired amine (1.1 eq) in EtOAc or 2-MeTHF to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (Et3N) (3.0 eq) dropwise to the stirring suspension.

  • Activation/Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise over 15–30 minutes to safely control the mild exotherm associated with anhydride formation.

  • Reaction: Heat the reaction mixture to 60 °C for 4–8 hours.

    • Self-Validation Checkpoint: Monitor the disappearance of the starting pyrazole carboxylic acid via HPLC. The complete absence of the acid peak validates reaction completion.

  • Workup: Cool the mixture to room temperature. Add deionized water to quench the reaction and dissolve the phosphonic acid byproducts[8]. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO3, and water.

  • Purification: Dry the organic layer over MgSO4 and concentrate. Because T3P byproducts are entirely water-soluble[7], the crude product is typically >95% pure and can be isolated via direct crystallization from EtOAc/Heptane.

Quantitative Data Summaries & Troubleshooting

Table 1: Reagent Comparison Matrix for Pyrazole-5-Carboxylic Acids

ParameterProtocol A (HATU / DIPEA)Protocol B (T3P / Et3N)Standard (EDC / HOBt)
Coupling Efficiency Excellent (>90%)High (80–95%)Moderate (60–80%)
Reaction Time 2–4 hours4–8 hours12–24 hours
Steric Tolerance Very High (Anchimeric assistance)HighLow (Prone to N-acylurea)
Byproduct Removal Requires ChromatographySimple Aqueous WashDifficult (Urea precipitation)
Scalability Poor (High cost, Toxicity)Excellent (Green, Safe)Moderate (Explosion risk)

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Unreacted Carboxylic Acid Incomplete activation due to moistureEnsure anhydrous solvents are used; verify HATU/T3P reagent quality.
Formation of N-Acylurea Use of standard carbodiimides without sufficient additiveSwitch strictly to the HATU or T3P protocols to bypass the O-acylisourea intermediate.
Low Yield after Workup (Protocol A) Polar product lost to the aqueous phaseEnsure the use of 5% aqueous LiCl washes instead of water to effectively remove DMF without stripping polar amides.

References

  • [2] Benchchem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Available at:

  • [1] PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available at:

  • [3] ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at:

  • [4] ChemicalBook. 1015868-55-9(1-METHYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID). Available at:

  • [8] ResearchGate. (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Available at:

  • [6] Wikipedia. HATU. Available at:

  • [7] AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at:

  • [5] Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at:

Sources

Method

Application Note: 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid in the Divergent Synthesis of Bioactive Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Validated Protocols Mechanistic Rationale & Scaffold Significance 1-Methyl-3-p-tolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale & Scaffold Significance

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 1015868-55-9) is a highly versatile, privileged pharmacophore intermediate utilized in the development of targeted therapeutics, ranging from phosphodiesterase type 5 (PDE5) inhibitors to novel kinase and SARM1 inhibitors [1].

The architectural value of this specific intermediate lies in three distinct structural features:

  • N1-Methylation: The methyl group locks the pyrazole ring into a single tautomeric state. This regiochemical fidelity is critical during downstream electrophilic aromatic substitutions (e.g., C4-nitration) and prevents unpredictable structure-activity relationship (SAR) shifts in the final drug-target complex.

  • C3-p-Tolyl Anchor: Replacing the aliphatic propyl group (found in Sildenafil intermediates) with a p-tolyl moiety provides enhanced lipophilicity and enables crucial

    
     stacking interactions within hydrophobic binding pockets, such as the ATP-binding hinge region of kinases.
    
  • C5-Carboxylic Acid: This moiety serves as the primary synthetic handle. It can be directly functionalized into linear carboxamides or utilized in tandem with C4-substitutions to build fused heterocyclic systems, such as pyrazolo[4,3-d]pyrimidin-7-ones [2].

Divergent Synthetic Workflows

The true utility of this intermediate is its ability to serve as a branching point for entirely different classes of therapeutics. The workflow below illustrates the divergence from the core carboxylic acid into linear amides and fused bicyclic systems.

G SM 1-Methyl-3-p-tolyl-1H-pyrazole- 5-carboxylic acid ActA Direct Amidation (HATU, DIPEA, R-NH2) SM->ActA ActB1 1. Nitration (HNO3/H2SO4) 2. Reduction (Pd/C, H2) SM->ActB1 ProdA 1-Methyl-3-p-tolyl-1H-pyrazole- 5-carboxamides (Kinase / SARM1 Inhibitors) ActA->ProdA IntB 4-Amino-1-methyl-3-p-tolyl-1H- pyrazole-5-carboxylic acid ActB1->IntB ActB2 1. Amidation (SOCl2, R-NH2) 2. Cyclization (t-BuOK) IntB->ActB2 ProdB Pyrazolo[4,3-d]pyrimidin-7-ones (PDE5 Inhibitors) ActB2->ProdB

Divergent synthetic pathways of the pyrazole intermediate yielding amides and fused pyrimidinones.

Quantitative Data: Amidation Optimization

Direct amidation of the C5-carboxylic acid is notoriously challenging due to the steric encumbrance imposed by the adjacent N1-methyl group. Traditional carbodiimide coupling agents often result in sluggish kinetics and poor yields. We evaluated several activation strategies to identify the optimal conditions for linear amide synthesis [3].

Coupling SystemActivation TimeReaction TimeYield (%)Impurity Profile / Notes
HATU / DIPEA 15 min2 hours>92% Clean conversion; trace epimerization if chiral amines are used.
EDCI / HOBt 30 min12 hours65%High levels of unreacted starting material due to steric hindrance.
SOCl₂ (neat) 2 hours (reflux)4 hours85%Prone to acyl chloride degradation; requires strict anhydrous handling.
T3P / Pyridine 30 min6 hours78%Excellent safety profile for scale-up, but lower overall conversion.

Validated Experimental Protocols

Protocol A: HATU-Mediated Direct Amidation (Linear Scaffold Synthesis)

This protocol is self-validating: the rapid color change (colorless to pale yellow) upon HATU addition confirms active ester formation, and the subsequent aqueous workup effectively partitions the water-soluble byproducts.

Reagents:

  • 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 0.5 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Primary Amine (1.1 eq, 0.55 mmol)

  • Anhydrous DMF (2.5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole-5-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU in one portion.

  • In-Process Control (IPC): Stir the mixture at 25°C for 15 minutes. The solution will transition to a pale yellow color, indicating the successful formation of the active ester.

  • Coupling: Add the primary amine dropwise. Stir the reaction at 25°C for 2 hours.

  • Validation & Quench: Monitor the reaction via LC-MS. Upon complete consumption of the active ester mass, quench the reaction by pouring it into 15 mL of ice-cold 5% aqueous LiCl solution (the LiCl drastically reduces DMF solubility in the organic phase).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure carboxamide.

Protocol B: C4-Nitration (First Step toward Fused Pyrimidinones)

Causality Note: Electrophilic aromatic nitration is highly selective for the C4 position due to the directing effects of the N-heterocycle. However, as documented in the commercial scale-up of Sildenafil analogs, pyrazole-5-carboxylic acids are prone to violent, exothermic decarboxylation if the internal temperature exceeds 50°C[4]. Strict thermal control is mandatory.

Reagents:

  • 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol)

  • Concentrated H₂SO₄ (98%, 5 mL)

  • Fuming HNO₃ (90%, 1.2 eq, 12 mmol)

Step-by-Step Methodology:

  • Preparation: Suspend the pyrazole-5-carboxylic acid in concentrated H₂SO₄ (3 mL) in a round-bottom flask equipped with an internal temperature probe. Cool the mixture to 0°C using an ice-salt bath.

  • Nitration: In a separate vial, carefully mix fuming HNO₃ with the remaining H₂SO₄ (2 mL) at 0°C.

  • Addition: Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes. Critical Step: Adjust the addition rate to ensure the internal temperature never exceeds 25°C to prevent decarboxylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

  • Isoelectric Precipitation: Carefully pour the acidic reaction mixture over 50 g of crushed ice under vigorous stirring. The 4-nitro-1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid will precipitate as a white/pale-yellow solid.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold deionized water until the filtrate reaches pH 6, and dry under high vacuum at 40°C.

(Note: The resulting nitro-acid can subsequently be reduced via Pd/C hydrogenation and cyclized using t-BuOK to form the final pyrazolo[4,3-d]pyrimidin-7-one core).

References

  • Patent Literature on SARM1 Inhibitors:WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders. Google Patents.
  • Design and Synthesis of Pyrazole-Based Analogues: Bi, Y., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PubMed Central (PMC). URL:[Link]

  • Amide Synthesis via C-H Bond Activation & Coupling: Cadoni, R. (2016). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective CAIs. Università degli Studi di Sassari (IRIS). URL:[Link]

  • Commercial Scale-Up & Safety of Pyrazole Nitration: Dunn, P. J., et al. (2014). Green Chemistry: Pfizer's Commercial Synthesis of sildenafil citrate (Viagra™). Royal Society of Chemistry. URL:[Link]

Application

Application Note: Esterification Strategies for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (MW: 216.24 g/...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (MW: 216.24 g/mol ) is a highly privileged scaffold in medicinal chemistry and agrochemical development[1][2]. The functionalization of the C5-carboxylic acid via esterification is a critical step in synthesizing prodrugs, complex active pharmaceutical ingredients (APIs), and advanced intermediates. However, the unique steric and electronic environment of the pyrazole core demands specific synthetic strategies to achieve high yields and purity. This application note details the causality behind experimental choices and provides three self-validating protocols for its esterification.

Mechanistic Causality & Strategy Selection

Standard Fischer esterification (refluxing alcohol with a catalytic strong acid) is often suboptimal for 1-alkyl-1H-pyrazole-5-carboxylic acids[3][4]. This resistance is governed by two primary factors:

  • Steric Hindrance: The N1-methyl group projects directly into the spatial environment of the C5-carbonyl carbon, blocking the optimal trajectory (Bürgi-Dunitz angle) for incoming weak nucleophiles like aliphatic alcohols.

  • Electronic Deactivation: The pyrazole ring is an electron-withdrawing heteroaromatic system. It reduces the nucleophilicity of the carboxylate oxygen, shifting the thermodynamic equilibrium of direct acid-catalyzed esterification unfavorably.

To overcome these barriers, researchers must utilize activation strategies that bypass thermodynamic equilibrium and rely on highly reactive intermediates[5][6].

  • Strategy A: Acid Chloride Activation. By treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride, the hydroxyl group is replaced by a chloride ion[5][6]. This converts the carbonyl into a highly electrophilic species, completely overriding the steric bulk of the N1-methyl group during the subsequent addition of an alcohol[1].

  • Strategy B: Steglich Esterification. For acid-sensitive or highly complex alcohols, carbodiimide coupling (e.g., EDC) with a DMAP catalyst is preferred[7][8]. DMAP attacks the O-acylisourea intermediate to form an acylpyridinium species, which acts as a highly reactive, sterically unencumbered acyl transfer agent[8].

  • Strategy C: Direct Alkylation. For simple methyl or ethyl esters, bypassing the carbonyl carbon entirely is the most efficient route. Deprotonating the acid in a polar aprotic solvent (DMF) creates a "naked," highly nucleophilic carboxylate that rapidly undergoes an S_N2 reaction with an alkyl halide[3][4].

Experimental Workflows

G Start 1-Methyl-3-p-tolyl-1H-pyrazole- 5-carboxylic acid MethodA Acid Chloride Route (SOCl₂, DCM) Start->MethodA Strategy A MethodB Steglich Esterification (EDC, DMAP, DCM) Start->MethodB Strategy B MethodC Direct Alkylation (K₂CO₃, R-X, DMF) Start->MethodC Strategy C InterA Pyrazole-5-carbonyl chloride (Highly Electrophilic) MethodA->InterA Product Target Ester Derivative (High Yield & Purity) MethodB->Product R-OH (Mild) MethodC->Product SN2 (Fast) InterA->Product R-OH, Et₃N

Fig 1. Divergent esterification workflows for pyrazole-5-carboxylic acid derivatives.

Quantitative Method Comparison

Esterification MethodActivating ReagentsTypical YieldReaction TimeBest Suited ForLimitations
A. Acid Chloride SOCl₂ or (COCl)₂, DMF (cat.)85 – 95%2 – 4 hoursRobust, scalable synthesis; unhindered alcohols.Generates HCl/SO₂; unsuitable for acid-sensitive alcohols.
B. Steglich EDC·HCl, DMAP70 – 85%12 – 16 hoursComplex, acid-sensitive, or sterically hindered alcohols.Higher reagent cost; potential for N-acylurea byproducts if unoptimized.
C. Alkylation K₂CO₃, Alkyl Halide (e.g., MeI)90 – 98%1 – 3 hoursSimple methyl/ethyl esters; high-throughput synthesis.Restricted to primary/active alkyl halides (S_N2 mechanism).

Self-Validating Experimental Protocols

Protocol A: Acid Chloride-Mediated Esterification[2][6]

This method is highly recommended for standard esterifications due to its scalability and atom economy.

  • Preparation: In a flame-dried, N₂-purged 25 mL round-bottom flask, suspend 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (216.2 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Activation: Add a catalytic amount of DMF (1 drop). Cool the mixture to 0 °C. Slowly add thionyl chloride (109 µL, 1.5 mmol) dropwise[5].

  • Self-Validation Checkpoint 1: Observe the reaction. Gas evolution (SO₂ and HCl) will occur. Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the opaque suspension transitions into a clear, homogenous solution (indicating complete conversion to the pyrazole-5-carbonyl chloride)[5].

  • Concentration: Concentrate the mixture in vacuo to remove unreacted thionyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM (3.0 mL).

  • Coupling: Cool to 0 °C. Add the desired alcohol (1.2 mmol) followed by dropwise addition of triethylamine (278 µL, 2.0 mmol). Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Steglich Esterification[8][9]

Utilize this protocol when coupling the pyrazole core to complex, sensitive API intermediates.

  • Reaction Setup: In a dry flask, dissolve the pyrazole carboxylic acid (216.2 mg, 1.0 mmol) and the target alcohol (1.1 mmol) in anhydrous DCM (5.0 mL)[8].

  • Catalyst & Coupling Agent: Add DMAP (12.2 mg, 0.1 mmol). Cool the solution to 0 °C, then add EDC·HCl (230 mg, 1.2 mmol) in one portion.

    • Note on Causality: EDC·HCl is specifically chosen over DCC because its corresponding urea byproduct is highly water-soluble, preventing the tedious filtration steps associated with DCC[7][8].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under N₂.

  • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar carboxylic acid baseline spot confirms completion.

  • Workup: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP and the EDC-urea byproduct, followed by saturated NaHCO₃ (10 mL) and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Direct Alkylation of the Carboxylate[4][5]

The optimal route for synthesizing reference standards of methyl or ethyl esters.

  • Deprotonation: Dissolve the pyrazole carboxylic acid (216.2 mg, 1.0 mmol) in anhydrous DMF (3.0 mL). Add finely powdered K₂CO₃ (276 mg, 2.0 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 75 µL, 1.2 mmol) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 3: The reaction mixture will initially be a thick suspension. As the hydrophilic carboxylate is consumed and the hydrophobic ester forms, the physical appearance of the slurry will change.

  • Precipitation Workup: Pour the reaction mixture into ice-cold distilled water (15 mL) under vigorous stirring. The highly hydrophobic 1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylate ester will immediately precipitate as a white/off-white solid.

  • Isolation: Collect the solid via vacuum filtration, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under high vacuum.

References

  • National Institutes of Health (PMC). "Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents." NIH. URL:[Link]

  • Google Patents. "Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters (US6297386B1)." USPTO.

Sources

Method

Application Note: Preparation of Pyrazole-5-carboxamides from 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Introduction & Strategic Overview Pyrazole-5-carboxamides represent a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for cannabinoid receptor antagonists (e.g., Rimonabant ana...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Pyrazole-5-carboxamides represent a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for cannabinoid receptor antagonists (e.g., Rimonabant analogs), kinase inhibitors, and agricultural agrochemicals. The starting material, 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , provides a rigid, lipophilic framework ideal for drug development. However, the amidation of the C5-carboxylic acid presents specific synthetic challenges that require optimized coupling strategies to ensure high yields and purity.

Mechanistic Insights & Causality

The conversion of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid to its corresponding carboxamide is not a trivial coupling due to two primary factors:

  • Steric Hindrance : The N1-methyl group is situated directly adjacent to the C5-carboxylic acid. This creates a sterically demanding environment that impedes the approach of bulky coupling intermediates and nucleophilic amines.

  • Electronic Deactivation : The electron-withdrawing nature of the pyrazole ring reduces the inherent nucleophilicity of the carboxylate oxygen, slowing down the initial activation step with standard carbodiimides (e.g., DCC or DIC) 1.

To overcome these barriers, highly reactive intermediates must be generated. We recommend two self-validating pathways: the formation of an acid chloride using oxalyl chloride 2, or the use of uronium/aminium-based coupling reagents like HATU 3. HATU is particularly effective because the 7-azabenzotriazole leaving group accelerates the nucleophilic acyl substitution via a neighboring group effect, facilitating the reaction even at room temperature .

Workflow Visualization

AmidationWorkflow SM 1-Methyl-3-p-tolyl-1H-pyrazole- 5-carboxylic acid PathA Method A: Acid Chloride (Oxalyl Chloride, DMF cat.) SM->PathA Activation PathB Method B: HATU Coupling (HATU, DIPEA) SM->PathB Activation InterA Acid Chloride Intermediate (Highly Reactive) PathA->InterA InterB O-Azabenzotriazolyl Active Ester (Stable Intermediate) PathB->InterB Product Pyrazole-5-carboxamide Target Compound InterA->Product + Amine (Base) InterB->Product + Amine Amine Primary/Secondary Amine (Nucleophile) Amine->InterA Amine->InterB

Workflow for the amidation of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

Self-Validating System : To ensure the integrity of the synthesis, both protocols are designed with built-in validation steps. The disappearance of the starting material must be confirmed via TLC (UV active at 254 nm) before proceeding to the amine addition or workup.

Method A: Acid Chloride Route (Recommended for hindered amines)

This method forces the reaction to completion by generating the highly electrophilic pyrazole-5-carbonyl chloride.

  • Activation : Suspend 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Catalysis : Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the actual active species that converts the acid to the acid chloride.

  • Chlorination : Cool the mixture to 0 °C. Add Oxalyl chloride (1.5 eq) dropwise. Stir for 2 hours at room temperature until gas evolution (CO and CO2) ceases.

  • Concentration : Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride. Critical Step: Do not expose to atmospheric moisture to prevent hydrolysis back to the carboxylic acid.

  • Amidation : Redissolve the acid chloride in anhydrous DCM. Cool to 0 °C. Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 4-12 hours at room temperature.

  • Workup : Wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography.

Method B: HATU-Mediated Coupling (Recommended for sensitive substrates)

This method operates under milder conditions and avoids the generation of HCl gas 4.

  • Preparation : Dissolve 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition : Add DIPEA (3.0 eq). Causality: DIPEA deprotonates the carboxylic acid to form the carboxylate, which is necessary to attack the HATU reagent.

  • Activation/Coupling : Add HATU (1.2 eq) in one portion at room temperature. The reaction typically turns yellow upon active ester formation.

  • Monitoring : Stir for 2-6 hours. Monitor via LC-MS.

  • Workup : Dilute with Ethyl Acetate (EtOAc). Wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by water and brine. Dry over Na2SO4 and purify.

Quantitative Data & Optimization

The following table summarizes the optimization data for coupling 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid with a standard secondary amine (e.g., piperidine) using various reagents.

Coupling StrategyReagentsReaction TimeTemp (°C)Yield (%)Byproduct Profile
Acid Chloride Oxalyl Chloride, DMF (cat.)2 h + 4 h0 to 2588 - 92%HCl gas, CO, CO2 (Requires venting)
Carbodiimide EDC·HCl, HOBt, DIPEA16 - 24 h2545 - 55%Urea derivatives (Water soluble)
Uronium/Aminium HATU, DIPEA2 - 4 h2585 - 95%HMPA-like byproducts (Requires LiCl wash)
Phosphonium PyBOP, DIPEA6 - 8 h2570 - 80%Pyrrolidine byproducts

Analytical Characterization (Quality Control)

To validate the successful preparation of the pyrazole-5-carboxamide, utilize the following analytical markers:

  • 1H NMR (CDCl3 or DMSO-d6) : The diagnostic N-methyl singlet of the starting material (~4.1 ppm) will shift slightly. The disappearance of the broad carboxylic acid -OH peak (~13.0 ppm) and the appearance of the amide -NH peak (if a primary amine was used) at 8.0-9.0 ppm confirms the transformation. The pyrazole C4-H proton typically appears as a sharp singlet around 6.8-7.2 ppm.

  • LC-MS : The target compound will exhibit a strong[M+H]+ ion. The starting material (MW: 216.24 g/mol ) will be entirely absent from the chromatogram.

References

  • Carboxylic acid amides: Topics by Science.gov, Science.gov, [Link]

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design, Green Chemistry (RSC Publishing),[Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt, PMC,[Link]

Sources

Application

Accelerated Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

An Application Note for Medicinal & Process Chemistry Abstract: Pyrazole scaffolds are a cornerstone in modern drug discovery, exhibiting a vast spectrum of biological activities.[1] Traditional synthetic routes to these...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal & Process Chemistry

Abstract: Pyrazole scaffolds are a cornerstone in modern drug discovery, exhibiting a vast spectrum of biological activities.[1] Traditional synthetic routes to these heterocycles often require long reaction times and harsh conditions. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the unique heating mechanism of microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry, providing a superior alternative to conventional heating.[2]

The Scientific Foundation: Why Microwave Synthesis?

In drug discovery, speed is a competitive advantage.[3] Microwave-assisted synthesis has emerged as an invaluable technology that accelerates the hit-to-lead and lead optimization phases by enabling the rapid generation of compound libraries.[3][4] Unlike conventional heating, which relies on slow and inefficient heat transfer through convection, microwave synthesis utilizes dielectric heating.[2]

The core mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture.[3][5] This is achieved through two primary processes:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant friction, leading to instantaneous and uniform heating of the entire reaction volume.[2][5]

  • Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth under the influence of the microwave field. Collisions with neighboring molecules generate heat.[6]

This "in-core" volumetric heating is fundamentally different from the surface heating of a conventional oil bath, resulting in a rapid temperature rise and a more homogeneous temperature profile throughout the reaction medium.[3][6] This efficiency not only shortens reaction times from hours to minutes but also often leads to cleaner reactions with higher yields and fewer by-products.[6][7]

General Reaction Scheme & Workflow

The synthesis of the pyrazole core is achieved via a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. In this protocol, we utilize ethyl 2,4-dioxo-4-(p-tolyl)butanoate and methylhydrazine. The subsequent hydrolysis of the ester yields the target carboxylic acid.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Hydrolysis & Purification Reactants 1. Starting Materials (Diketone + Methylhydrazine) Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Microwave 3. Microwave Irradiation (Set Temp, Time, Power) Solvent->Microwave Precipitate 4. Cooling & Precipitation Microwave->Precipitate Filtration 5. Vacuum Filtration Precipitate->Filtration Crude Crude Product (Ester Intermediate) Filtration->Crude Hydrolysis 6. Base Hydrolysis (e.g., NaOH) Crude->Hydrolysis Acidification 7. Acidification (e.g., HCl) Hydrolysis->Acidification Purification 8. Recrystallization Acidification->Purification FinalProduct Final Product (Carboxylic Acid) Purification->FinalProduct caption Fig 1. High-level workflow for microwave-assisted pyrazole synthesis.

Fig 1. High-level workflow for microwave-assisted pyrazole synthesis.

Materials & Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaRecommended Purity
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate64364-51-2C₁₃H₁₄O₄≥97%
Methylhydrazine60-34-4CH₆N₂≥98%
Ethanol (Absolute)64-17-5C₂H₅OH≥99.5% (Anhydrous)
Sodium Hydroxide1310-73-2NaOH≥98% (Pellets)
Hydrochloric Acid7647-01-0HCl37% (Concentrated)
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade
Hexanes110-54-3C₆H₁₄ACS Grade
Equipment
  • Microwave Reactor: A dedicated single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator) capable of controlling temperature, pressure, and power.[8]

  • Glassware: 10 mL or 35 mL microwave reaction vials with snap caps or crimp seals.

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).

  • Magnetic stirrer and stir bars.

  • Vacuum filtration apparatus (Büchner funnel, filter flask).

  • Analytical Instruments:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C).

    • Mass Spectrometer (MS).

    • Melting Point Apparatus.

Detailed Experimental Protocol

Part A: Microwave-Assisted Synthesis of Ethyl 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylate
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1.0 mmol, 234 mg).

  • Reagent Addition: Add 3 mL of absolute ethanol. Stir the mixture to dissolve the solid. Once dissolved, add methylhydrazine (1.1 mmol, 51 mg, 1.1 equivalents) dropwise.

    • Scientist's Note: Ethanol is an excellent solvent for this reaction due to its ability to dissolve the reactants and its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[9] A slight excess of methylhydrazine ensures the complete consumption of the limiting diketone reagent.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with the following parameters:

    • Temperature: 120 °C (Use dynamic power control to maintain temperature)

    • Hold Time: 10 minutes

    • Pressure: Monitored (typically < 250 psi)

    • Stirring: High

    • Scientist's Note: Conventional methods for similar pyrazole syntheses can require refluxing for several hours. The 120 °C setpoint, easily and safely reached in a sealed vessel under microwave irradiation, dramatically accelerates the cyclocondensation and dehydration steps, completing the reaction in just 10 minutes.[4][10]

  • Work-up and Isolation: After irradiation, allow the vial to cool to room temperature (approx. 10-15 minutes). A precipitate may form upon cooling. Transfer the reaction mixture to a beaker containing 20 mL of cold water. Collect the resulting solid precipitate by vacuum filtration, washing with additional cold water.

  • Drying: Dry the crude product under vacuum to yield the ethyl ester intermediate as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Part B: Hydrolysis to 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid
  • Setup for Hydrolysis: Transfer the crude ethyl ester from Part A into a round-bottom flask. Add a solution of sodium hydroxide (2.5 mmol, 100 mg) in 10 mL of a 3:1 mixture of water and ethanol.

  • Heating: Heat the mixture to reflux (using a conventional heating mantle or a microwave reactor set to 80 °C) for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated HCl until the pH is approximately 2-3. A white precipitate of the carboxylic acid will form.

    • Scientist's Note: Acidification protonates the carboxylate salt formed during the basic hydrolysis, causing the neutral and less water-soluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Recrystallize the solid from an ethyl acetate/hexanes solvent system to yield the final product as a pure white solid.

Characterization & Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Appearance White to off-white crystalline solid
Melting Point Specific to the final compound, to be determined experimentally
¹H NMR (CDCl₃, δ) ~2.40 (s, 3H, Ar-CH₃), ~4.20 (s, 3H, N-CH₃), ~7.20 (s, 1H, Pyrazole-H), ~7.25 (d, 2H, Ar-H), ~7.80 (d, 2H, Ar-H), ~11-12 (br s, 1H, COOH)
Mass Spec (ESI-) m/z [M-H]⁻ calculated for C₁₂H₁₁N₂O₂⁻: 215.08

Scalability and Derivative Synthesis

This microwave-assisted protocol is highly adaptable for creating a library of derivatives for structure-activity relationship (SAR) studies. By substituting the starting materials, a wide range of analogs can be synthesized with similar efficiency.

Fig 2. Logic for derivative library synthesis.
Comparative Synthesis Data (Hypothetical)
R¹ Group (on Aryl)R² Group (on N)Conventional TimeMicrowave TimeYield (%)
-CH₃ (p-tolyl)-CH₃ (Methyl)4-6 hours10 min >90%
-H (Phenyl)-CH₃ (Methyl)4-6 hours10 min >92%
-OCH₃ (Anisyl)-CH₃ (Methyl)5-8 hours12 min >88%
-Cl (Chlorophenyl)-CH₃ (Methyl)5-8 hours12 min >91%
-CH₃ (p-tolyl)-C₂H₅ (Ethyl)4-6 hours10 min >89%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents.- Incorrect microwave parameters.- Leak in reaction vessel seal.- Verify reagent quality.- Confirm temperature and time settings.- Ensure vial is properly capped and sealed.
Incomplete Reaction - Insufficient reaction time or temperature.- Poor microwave absorption.- Increase hold time by 2-5 minutes or temperature by 10-20 °C.- If using a non-polar solvent, add a small amount of a polar co-solvent or a microwave absorber (e.g., SiC).
Impure Product - Side reactions from excessive temperature.- Inefficient work-up or purification.- Lower the reaction temperature slightly.- Ensure thorough washing during filtration and optimize the recrystallization solvent system.

Conclusion

The microwave-assisted synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives offers a transformative improvement over classical synthetic methodologies. This protocol provides researchers, scientists, and drug development professionals with a rapid, high-yield, and scalable method that is environmentally friendly and readily adaptable for library synthesis.[7][8] By significantly reducing cycle times, MAOS empowers chemists to accelerate the discovery and optimization of novel pyrazole-based therapeutic agents.[3]

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • PMC. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery.
  • International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Allied Academies. (2012, August 10).
  • MDPI. (2025, December 1).
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • RSC Publishing. (2025, November 10).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2010, May 17).
  • Oakwood Chemical. (n.d.). 1-Methyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid.
  • PMC. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl].
  • Chem-Impex. (n.d.).

Sources

Method

Application Note: Crystallization &amp; Purification of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

This Application Note and Protocol guide details the crystallization and purification of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical intermediate often associated with the synthesis of PDE5 inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the crystallization and purification of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical intermediate often associated with the synthesis of PDE5 inhibitors and agrochemical scaffolds.

Executive Summary

The isolation of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid presents a specific challenge in organic process development: Regioisomer Rejection . The synthesis of this pyrazole core typically yields a mixture of the desired 1,3-isomer (Target) and the unwanted 1,5-isomer (Impurity).

This protocol defines a Two-Stage Purification Strategy :

  • Primary Isolation (Acid-Base Swing): Utilizes the carboxylic acid functionality to separate the product from neutral organic impurities and regioisomers with distinct pKa profiles.

  • Polishing Crystallization: A solvent-mediated recrystallization designed to maximize the rejection of the 1,5-isomer and trace decarboxylated byproducts.

Compound Profile & Solubility Logic

PropertyDescription
Chemical Name 1-Methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS Number 885-46-1
Molecular Weight 216.24 g/mol
Structure Pyrazole ring with N1-Methyl, C3-p-Tolyl, C5-Carboxylic Acid
Key Impurity 1-Methyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid (Regioisomer)
pKa (Calc.) ~3.5 - 4.0 (Carboxylic Acid)
Solubility Matrix (Empirical & Analog Based)
  • High Solubility: DMSO, DMF, aqueous NaOH/KOH (pH > 10), hot Methanol, hot Ethanol.

  • Moderate Solubility: Ethyl Acetate, THF, Isopropanol (IPA).

  • Low Solubility: Water (pH < 2), Toluene (cold), Hexanes, Dichloromethane.

Crystallization Logic: The p-tolyl group adds significant lipophilicity and planarity compared to propyl analogs (e.g., Sildenafil intermediate). This enhances


-

stacking, typically resulting in a higher melting point and lower solubility in aliphatic solvents.

Process Workflow Diagram

The following logic flow illustrates the critical decision points in the purification process.

G Start Crude Reaction Mixture (Ester Hydrolysate) Filter Filtration (Remove Insolubles) Start->Filter Alkaline Solution (pH 12) Acidification Acidification (pH < 2) Temperature: 5-10°C Filter->Acidification Clear Filtrate CrudeCake Crude Wet Cake (Mix of 1,3 and 1,5 isomers) Acidification->CrudeCake Precipitation Decision Isomer Purity > 95%? CrudeCake->Decision HPLC Check Recryst Recrystallization Solvent: EtOH/Water or MeOH/EtOAc Decision->Recryst No (Standard Path) Dry Drying (Vacuum, 50°C) Decision->Dry Yes Wash Displacement Wash (Cold Toluene or Heptane) Recryst->Wash Wash->Dry

Figure 1: Purification workflow emphasizing the critical acidification and recrystallization steps.

Detailed Protocols

Protocol A: Primary Isolation (Acid-Base Swing)

Use this method to isolate the crude acid from the saponification reaction mixture.

Reagents:

  • Crude Hydrolysate (Sodium salt of the acid in water/alcohol).

  • Hydrochloric Acid (HCl), 6N and 1N.

  • Ethyl Acetate (Optional, for extraction if oiling occurs).

Procedure:

  • Clarification: If the starting alkaline solution (pH > 12) is cloudy, filter it through a Celite pad to remove non-acidic organic tars.

  • Temperature Control: Cool the clear alkaline solution to 5–10°C .

    • Why? Lower temperature promotes the formation of smaller, purer crystals and prevents the formation of "oils" or sticky gums which trap impurities.

  • Controlled Acidification: Slowly add 6N HCl dropwise with vigorous stirring.

    • Target: pH 2.0 – 1.5.

    • Observation: The solution will turn milky. A heavy precipitate should form around pH 4-5. Continue acidifying to pH 1.5 to ensure full protonation.

  • Digestion: Stir the slurry at 10°C for 30–60 minutes.

    • Mechanism:[1] This "Ostwald ripening" phase allows small, amorphous particles to dissolve and redeposit onto larger crystalline lattices, improving filterability.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with cold water (2x cake volume) to remove residual NaCl and mineral acid.

  • Initial Drying: Pull air through the cake for 30 minutes.

Protocol B: Regio-Selective Recrystallization

Use this method to remove the 1,5-isomer and upgrade purity to >99%.

Solvent System: Ethanol (95%) / Water or Methanol / Ethyl Acetate (1:1) . Note: The Methanol/EtOAc system is particularly effective for rejecting the 1,5-isomer based on analog data.

Procedure:

  • Dissolution: Charge the crude wet cake (from Protocol A) into a reactor.

  • Solvent Addition: Add Methanol (5 mL per gram of dry solid).

  • Heating: Heat the mixture to Reflux (65°C) .

    • If the solid does not dissolve completely, add more Methanol in small increments until a clear solution is obtained.

  • Anti-Solvent Addition:

    • Remove the heat source.

    • While the solution is still hot (~60°C), slowly add Ethyl Acetate (equal volume to Methanol).

    • Tip: If precipitation begins immediately, stop addition and reheat slightly to redissolve.

  • Cooling Profile (Critical):

    • Allow the solution to cool to Room Temperature (20-25°C) slowly over 2 hours. Do not crash cool.

    • Once at RT, cool further to 0–5°C using an ice bath for 1 hour.

  • Filtration: Collect the crystals by vacuum filtration.

  • Displacement Wash: Wash the crystals with cold Ethyl Acetate (or Toluene).

    • Why? The 1,5-isomer and other non-polar impurities are often more soluble in the wash solvent than the target 1,3-acid.

  • Drying: Dry under vacuum at 50°C for 12 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Acidification was too fast or temperature too high.Re-dissolve in base (NaOH). Cool to 0°C. Acidify very slowly (over 1 hour). Seed with pure crystals at pH 4.
Low Yield Product too soluble in mother liquor.Reduce the volume of alcohol. Increase the ratio of Water (in Protocol A) or Ethyl Acetate (in Protocol B).
High 1,5-Isomer Poor selectivity in synthesis or crystallization.Use Protocol B but switch solvent to Isopropanol (IPA) . The steric bulk of IPA often discriminates better between isomers.
Colored Impurities Oxidation byproducts.Add Activated Carbon (5 wt%) during the hot dissolution step of Protocol B, stir for 15 mins, and hot filter.

References

  • Synthesis of Pyrazole Carboxylic Acids (Sildenafil Intermediate Analog)

    • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.
    • Relevance: Provides the crystal structure and purification logic for the propyl-analog, which is structurally homologous to the p-tolyl target.
  • Regioselectivity in Pyrazole Synthesis

    • Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

    • Relevance: Discusses the formation of 1,3 vs 1,5 isomers and methods to control regiochemistry upstream.
  • Purification of Pyrazoles (Patent)

    • US Patent 5,281,718. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
    • Relevance: Details the industrial separation of pyrazole isomers via fractional distillation of esters and crystalliz
  • General Solubility Data (Analog)

    • PubChem Compound Summary for 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (Isomer).
    • Relevance: Provides physical property baselines for tolyl-pyrazole acids.
    • [3]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical bottlenecks associated with this molecule. This compound presents a unique triad of challenges: the inherent regioisomerism of pyrazole N-methylation, the amphiphilic polarity clash between the hydrophobic p-tolyl group and the polar carboxylic acid, and a high propensity for liquid-liquid phase separation ("oiling out") during crystallization.

This guide bypasses generic advice, providing field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery.

I. Purification Workflow Architecture

Before diving into specific troubleshooting steps, it is critical to understand the sequential logic of the purification process. The workflow below illustrates the self-validating stages required to isolate the target molecule from a crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture (N1/N2 Isomers + Byproducts) AcidBase Acid-Base Extraction (Remove neutral/basic impurities) Crude->AcidBase Step 1: Polarity Wash Chromatography Silica Gel Chromatography (Regioisomer Separation) AcidBase->Chromatography Step 2: Isomer Resolution Crystallization Mixed-Solvent Crystallization (Address 'Oiling Out') Chromatography->Crystallization Step 3: Solid-State Purity Pure Pure 1-Methyl-3-p-tolyl- 1H-pyrazole-5-carboxylic acid Crystallization->Pure Final Isolation

Caption: Workflow for the isolation and purification of 1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

II. Troubleshooting & FAQs

Q1: Why am I yielding an inseparable mixture of products, and how do I resolve the 1,3- and 1,5-regioisomers?

The Causality: Whether you synthesize this compound via the condensation of a 1,3-dicarbonyl with methylhydrazine or through the direct N-methylation of the pyrazole core, the reaction inherently produces a mixture of N1 and N2 regioisomers[1]. This occurs due to the competing nucleophilicity of the adjacent nitrogen atoms. The resulting isomers (1-methyl-3-p-tolyl vs. 1-methyl-5-p-tolyl) have nearly identical dipole moments, making standard normal-phase chromatography highly inefficient[2].

The Solution: You must exploit the subtle differences in hydrogen-bonding potential and steric hindrance. The carboxylic acid at the C5 position is sterically shielded by the adjacent N1-methyl group in one isomer, but exposed in the other.

  • Actionable Fix: Use a highly optimized mobile phase. A gradient of Dichloromethane (DCM) and Methanol containing 0.1% to 0.5% glacial acetic acid is mandatory[3]. The acetic acid suppresses the ionization of the C5-carboxylic acid, preventing the compound from streaking on the silica and sharpening the elution bands for baseline resolution.

Q2: When I attempt to recrystallize the purified isomer, it forms a biphasic oily layer at the bottom of the flask instead of crystals. How do I fix this?

The Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[4]. It happens when the supersaturated solution crosses the liquid-liquid coexistence curve before it reaches the solid-liquid solubility curve. Because the p-tolyl group is highly lipophilic and the carboxylic acid is highly polar, the molecule struggles to form a stable crystal lattice rapidly, causing it to "melt" out of the solvent as a solute-rich oil rather than nucleating as a solid[4].

The Solution: To bypass the LLPS zone, you must alter the thermodynamic trajectory of your cooling profile.

  • Actionable Fix: Transition to a mixed-solvent system (e.g., Ethanol/Water) to balance the solubility domains[5]. More importantly, you must artificially induce heterogeneous nucleation by introducing seed crystals before the oiling-out temperature is reached. If no seed crystals are available, drastically reduce the cooling rate to 0.1 °C/min and scratch the glassware at the air-liquid interface to provide nucleation sites.

III. Quantitative Data: Purification Parameters

The following table summarizes the optimized physicochemical parameters required to force the separation and crystallization of pyrazole-5-carboxylic acid derivatives.

ParameterOptimized ConditionMechanistic Rationale
Normal Phase Eluent DCM / MeOH (95:5) + 0.1% AcOHAcetic acid suppresses carboxylate ionization, eliminating peak tailing and improving Rf differentiation.
Reverse Phase Eluent H₂O / MeCN (Gradient) + 0.1% TFAEnhances hydrophobic differentiation of the p-tolyl position relative to the N-methyl group.
Crystallization Solvent Ethanol / Water (3:1 v/v)Ethanol solvates the hydrophobic tolyl ring; water acts as an anti-solvent to force the polar core out of solution.
Seeding Temperature 5–10 °C above the cloud pointInduces heterogeneous solid-liquid nucleation, strictly preventing liquid-liquid phase separation (oiling out).

IV. Step-by-Step Experimental Methodologies

Protocol 1: Regioselective Separation via Flash Chromatography

This protocol ensures the separation of the 1,3- and 1,5-isomers by preventing carboxylic acid streaking.

  • Dry Loading (Critical Step): Dissolve the crude isomer mixture in a minimal volume of Tetrahydrofuran (THF). Add silica gel (1:3 ratio of crude mass to silica) and evaporate the solvent completely under reduced pressure until a free-flowing powder is achieved. Causality: Liquid loading a highly polar carboxylic acid in a strong solvent causes immediate band broadening. Dry loading ensures a uniform, narrow starting band.

  • Column Equilibration: Pack a flash column with silica gel (230-400 mesh) using DCM containing 0.1% glacial acetic acid.

  • Elution: Load the dry powder onto the column bed. Begin elution with 100% DCM (with 0.1% AcOH) for 2 column volumes. Gradually increase the polarity to 5% Methanol in DCM.

  • Monitoring: Monitor fractions via TLC (UV 254 nm). The 1-methyl-3-p-tolyl isomer will typically elute at a slightly different retention time than the 5-p-tolyl isomer due to the steric shielding of the carboxylic acid by the adjacent methyl group.

  • Recovery: Pool the pure fractions and concentrate. Self-Validation: Co-evaporate the final residue with toluene (2 x 10 mL) to azeotropically remove any residual acetic acid before proceeding to crystallization.

Protocol 2: Anti-Oiling Out Crystallization

This protocol utilizes a controlled anti-solvent addition to bypass the liquid-liquid phase separation boundary.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the chromatographically pure 1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in absolute ethanol (approximately 10 mL per gram of solute) at 70 °C.

  • Anti-Solvent Titration: Slowly add pre-heated deionized water (70 °C) dropwise while maintaining vigorous stirring. Stop adding water the exact moment the solution becomes faintly turbid (this is the cloud point).

  • Clarification: Add 1 to 3 drops of hot ethanol until the turbidity just clears. You are now resting exactly on the metastable solubility boundary.

  • Controlled Cooling & Seeding: Remove the heat source. Allow the flask to cool strictly at a rate of ~0.5 °C/min. When the temperature reaches 55 °C (or just before you historically observe oiling out), introduce 1-2 mg of pure 1-methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid seed crystals.

  • Isolation: Allow the suspension to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize yield. Filter the resulting microcrystalline solid via a Büchner funnel and wash with ice-cold 15% ethanol/water. Dry under high vacuum at 40 °C.

V. References

  • Luque, C., et al. "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand." Inorganica Chimica Acta, 367 (2011) 35–43. Divulga UAB. Available at:[Link]

  • ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process." Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Methyl-Tolyl-Pyrazole Synthesis

Welcome to the Technical Support Center for methyl-tolyl-pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to reg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl-tolyl-pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to regioselectivity in their synthetic routes. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve your desired isomeric outcomes with confidence.

Introduction to the Regioselectivity Challenge

The synthesis of substituted pyrazoles, a cornerstone in medicinal chemistry and materials science, often relies on the venerable Knorr pyrazole synthesis and related methods involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] When employing an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, such as methylhydrazine or a tolyl-hydrazine, the reaction can yield two distinct regioisomers.[3][4] The subtle yet significant differences in the spatial arrangement of substituents on the pyrazole ring can lead to vastly different biological activities, toxicological profiles, and material properties.[4] Therefore, controlling the regiochemical outcome is not merely a matter of academic curiosity but a critical necessity for targeted drug design and materials development.

This guide will equip you with the knowledge to dissect the factors governing regioselectivity and provide actionable strategies to steer your synthesis toward the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of methyl-tolyl-pyrazoles and provides step-by-step guidance to resolve them.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient under your current reaction conditions to favor the formation of one regioisomer over the other.

Troubleshooting Strategies:

  • Solvent Modification: One of the most impactful yet straightforward changes is to alter the reaction solvent. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to significantly enhance regioselectivity in pyrazole synthesis.[3] These solvents can influence the reaction pathway through their unique hydrogen-bonding capabilities.[3]

    • Protocol:

      • Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

      • Add the tolyl-hydrazine (1.1 mmol) to the solution at room temperature.

      • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Temperature Adjustment: Lowering the reaction temperature can enhance the kinetic control of the reaction, potentially favoring one regioisomer. Reactions under kinetic control are governed by the difference in the activation energies for the formation of the two isomeric products.

  • pH Modification: The pH of the reaction medium can dramatically influence which carbonyl group is more susceptible to nucleophilic attack.[3][5]

    • Acidic Conditions: Under acidic catalysis, the reaction proceeds via the protonation of a carbonyl group, followed by the nucleophilic attack of the hydrazine.[6] The more basic carbonyl group will be preferentially protonated, which can direct the regioselectivity.

    • Basic Conditions: In the absence of acid, the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons are the primary determinants.

    • Experimental Approach:

      • Set up two parallel reactions.

      • In one reaction, add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid).

      • Run the other reaction under neutral or slightly basic conditions (e.g., by adding a non-nucleophilic base like triethylamine).

      • Compare the regioisomeric ratios of the products.

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current experimental setup.

Troubleshooting Strategies:

  • Re-evaluate the Electronic and Steric Factors:

    • Electronic Effects: An electron-withdrawing group on the 1,3-dicarbonyl will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

    • Steric Effects: A bulky substituent on the 1,3-dicarbonyl can hinder the approach of the hydrazine, directing the attack to the less sterically encumbered carbonyl group.[4]

  • Modify the Hydrazine Substituent: While you may be targeting a specific tolyl-pyrazole, consider if a temporary directing group on the hydrazine could be employed and later removed. This is an advanced strategy but can be effective.

  • Explore Alternative Synthetic Routes: If modifying the Knorr synthesis proves unfruitful, consider alternative named reactions for pyrazole synthesis that may offer different regiochemical control.[7]

Issue 3: I have synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of methyl-tolyl-pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

Troubleshooting Strategies:

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): First, develop a TLC method that shows good separation between the two spots corresponding to the regioisomers. Experiment with different solvent systems, typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[4] Careful packing of the column and slow elution can improve separation efficiency.

  • Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method. This technique relies on the principle that the less soluble compound will crystallize out of a saturated solution first upon cooling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A1: The regioselectivity in the Knorr pyrazole synthesis is primarily governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4] Key factors include:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.[3]

  • Reaction Conditions: The choice of solvent and catalyst (acidic, basic, or neutral conditions) can significantly alter the reaction pathway and, consequently, the regiomeric outcome.[3][8]

Q2: How can I definitively determine the structure of my synthesized methyl-tolyl-pyrazole regioisomers?

A2: While ¹H and ¹³C NMR will show different chemical shifts for the two isomers, the definitive method for assigning the regiochemistry is 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[3][9] This technique detects spatial proximity between protons. By observing a cross-peak between the protons of the N-tolyl group and the protons of the substituent at the C5 position of the pyrazole ring, you can confirm their closeness and thus unambiguously identify the isomer.

Q3: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and can also affect the transition state energies of the competing reaction pathways. As mentioned in the troubleshooting guide, fluorinated alcohols like TFE can significantly improve regioselectivity.[3]

Data Summary: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineMethanol1.5 : 1[3]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE19 : 1[3]
1-(Trifluoromethyl)-1,3-butanedionePhenylhydrazineEthanol2.3 : 1[4]
1-(Trifluoromethyl)-1,3-butanedionePhenylhydrazineTFE>99 : 1[4]

Note: Regioisomer A and B assignments are specific to the cited literature.

Visualizing the Reaction Pathway and Troubleshooting

Diagram 1: General Reaction Mechanism for Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Tolyl-hydrazine Tolyl-hydrazine Tolyl-hydrazine->Attack at C1 Tolyl-hydrazine->Attack at C3 Hydrazone A Hydrazone A Attack at C1->Hydrazone A Hydrazone B Hydrazone B Attack at C3->Hydrazone B Cyclization A Cyclization A Hydrazone A->Cyclization A Cyclization B Cyclization B Hydrazone B->Cyclization B Regioisomer 1 Regioisomer 1 Cyclization A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Cyclization B->Regioisomer 2

Caption: Knorr pyrazole synthesis pathways.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Start Poor Regioselectivity\n(Mixture of Isomers) Poor Regioselectivity (Mixture of Isomers) Start->Poor Regioselectivity\n(Mixture of Isomers) Modify Solvent Modify Solvent Poor Regioselectivity\n(Mixture of Isomers)->Modify Solvent Adjust Temperature Adjust Temperature Poor Regioselectivity\n(Mixture of Isomers)->Adjust Temperature Vary pH / Catalyst Vary pH / Catalyst Poor Regioselectivity\n(Mixture of Isomers)->Vary pH / Catalyst Analyze Product Ratio\n(NMR, LC-MS) Analyze Product Ratio (NMR, LC-MS) Modify Solvent->Analyze Product Ratio\n(NMR, LC-MS) Adjust Temperature->Analyze Product Ratio\n(NMR, LC-MS) Vary pH / Catalyst->Analyze Product Ratio\n(NMR, LC-MS) Desired Selectivity Achieved? Desired Selectivity Achieved? Analyze Product Ratio\n(NMR, LC-MS)->Desired Selectivity Achieved? Purify Mixture\n(Chromatography, Recrystallization) Purify Mixture (Chromatography, Recrystallization) Desired Selectivity Achieved?->Purify Mixture\n(Chromatography, Recrystallization) No End End Desired Selectivity Achieved?->End Yes Purify Mixture\n(Chromatography, Recrystallization)->End

Caption: Troubleshooting workflow for regioselectivity.

References

  • Claramunt, R. M., et al. (1993). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 71(9), 1328-1336. Available at: [Link]

  • Elguero, J., et al. (1993). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • Knorr Pyrazole Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. Available at: [Link]

  • Google Patents. (CS216930B2) - Method of preparation of the pyrazoles.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Journal of Fluorine Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

Sources

Troubleshooting

Minimizing impurities in 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid production

This is a technical support guide designed for researchers and process chemists optimizing the production of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . Executive Summary & Core Challenge The synthesis of 1-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists optimizing the production of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid .

Executive Summary & Core Challenge

The synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (Target) typically involves the cyclocondensation of ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate with methylhydrazine .[1]

The critical quality attribute (CQA) failing in most unoptimized batches is Regiochemical Purity .[1]

  • Target: 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (N-methyl group adjacent to the carboxylate).[1]

  • Major Impurity: 1-Methyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid (N-methyl group adjacent to the tolyl ring).[1]

Because the precursor is an unsymmetrical 1,3-dielectrophile, methylhydrazine can attack either carbonyl.[1] Under standard neutral conditions, the reaction often favors the undesired 1,5-aryl isomer due to the higher electrophilicity of the


-keto ester carbonyl compared to the aryl ketone.[1]

Reaction Pathway & Regioselectivity (Visualized)

The following diagram illustrates the divergent pathways determined by the initial nucleophilic attack.

Regioselectivity Start Precursors: Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate + Methylhydrazine PathA Path A (Desired): NH2 attacks Aryl Ketone (C4) Start->PathA Controlled pH / Solvent PathB Path B (Undesired): NH2 attacks Alpha-Keto Ester (C2) Start->PathB Neutral / Kinetic Control InterA Intermediate A: Hydrazone at C4 PathA->InterA InterB Intermediate B: Hydrazone at C2 PathB->InterB ProdA TARGET PRODUCT: 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylate (N-Me next to Ester) InterA->ProdA Cyclization (N-Me attacks C2) ProdB IMPURITY: 1-Methyl-5-p-tolyl-1H-pyrazole-3-carboxylate (N-Me next to Tolyl) InterB->ProdB Cyclization (N-Me attacks C4)

Figure 1: Divergent synthesis pathways.[1] Path A yields the target; Path B yields the primary regioisomeric impurity.[1]

Troubleshooting Guide (Q&A Format)

Module 1: Controlling Regiochemistry

Q: My reaction yields a 60:40 mixture of the wrong isomer (1-methyl-5-p-tolyl). How do I shift this? A: The "wrong" isomer forms because the


-keto ester carbonyl (C2) is more electrophilic than the aryl ketone (C4).[1] The terminal amine of methylhydrazine (

) naturally attacks the most reactive site first.[1] Corrective Action:
  • Switch to Methylhydrazine Hydrochloride: Use MeNHNH2·HCl instead of the free base. The salt releases the hydrazine slowly and buffers the reaction.

  • Solvent Selection: Switch from Ethanol/Methanol to a fluorinated alcohol (e.g., TFE or HFIP) or Acetic Acid .[1] Fluorinated solvents can invert regioselectivity by hydrogen-bonding to the carbonyls, altering their relative electrophilicity.[1]

  • Temperature: Lower the temperature (

    
     to 
    
    
    
    ) during addition. High temperatures favor the kinetic product (often the undesired isomer).[1]

Q: How can I definitively distinguish the two isomers using NMR? A: 1D Proton NMR is sufficient if you know what to look for, but NOESY is definitive.

  • Target (1-Methyl-3-p-tolyl): The N-Methyl group is spatially distant from the Tolyl ring.[1] You will NOT see a strong NOE correlation between the N-Me protons (

    
     ppm) and the Tolyl ortho-protons.[1]
    
  • Impurity (1-Methyl-5-p-tolyl): The N-Methyl group is adjacent to the Tolyl ring.[1] You WILL see a strong NOE correlation between the N-Me protons and the Tolyl ortho-protons.

  • Carbon Shift: The Carbon-5 (attached to COOH) in the target usually appears upfield relative to the Carbon-3 in the impurity.[1]

Module 2: Impurity Management

Q: I see a "decarboxylated" impurity (1-methyl-3-p-tolyl-1H-pyrazole). Where is this coming from? A: This is a thermal degradation product formed during the hydrolysis step.

  • Cause: Refluxing the ester in strong acid/base at temperatures

    
     for extended periods causes decarboxylation, especially at position 5.[1]
    
  • Fix: Monitor the hydrolysis by HPLC. Stop the reaction immediately upon consumption of the ester. Do not exceed

    
     if possible.[1] Use LiOH in THF/Water rather than NaOH/EtOH for milder hydrolysis.
    

Q: How do I remove the regioisomer if it forms? A: Separation of the acids is easier than the esters due to pKa differences.

  • pH Swing Extraction: The 3-carboxylic acid and 5-carboxylic acid often precipitate at different pH values. Perform a slow acidification of the basic hydrolysate. The impurity often precipitates first (or second, depending on specific solvation).[1] Determine the pH of precipitation for each isomer on a small scale.

  • Recrystallization: The target acid is typically less soluble in non-polar solvents than the impurity. Recrystallize the crude acid from Ethyl Acetate/Heptane or Ethanol/Water (1:1) .[1]

Module 3: Raw Material Quality

Q: Does the quality of the diketo ester affect the yield? A: Yes. Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate is unstable.[1]

  • Issue: It tends to hydrolyze or decarbonylate back to the acetophenone derivative if stored improperly.

  • Check: Run a TLC or LC-MS of the starting material. If you see significant 4'-methylacetophenone, purify the starting material or synthesize it fresh (Claisen condensation of 4'-methylacetophenone + diethyl oxalate).[1]

Optimized Experimental Protocol

Objective: Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid with minimized regioisomeric impurity.

Step 1: Cyclocondensation (Regio-Control Step)[1]
  • Preparation: In a reactor, dissolve Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate (1.0 equiv) in Glacial Acetic Acid (10 V).

    • Why Acetic Acid? It buffers the reaction and often favors the formation of the 3-aryl isomer compared to neutral alcohols.

  • Addition: Cool to

    
    . Add Methylhydrazine  (1.1 equiv) dropwise over 30 minutes.[1]
    
    • Note: Exothermic reaction. Maintain temp

      
      .
      
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC for consumption of diketone.

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with water and saturated

    
     (to remove acetic acid).[1] Dry organic layer and concentrate.
    
    • Checkpoint: Analyze the crude ester ratio by NMR.[2] If ratio is

      
      , consider recrystallizing the ester from Hexane/EtOAc before hydrolysis.
      
Step 2: Hydrolysis
  • Reaction: Dissolve the crude ester in THF/Water (2:1) . Add LiOH·H2O (2.5 equiv).[1]

  • Conditions: Stir at

    
     for 3–5 hours. Do not reflux vigorously.
    
  • Isolation:

    • Evaporate THF.

    • Wash the aqueous layer with Dichloromethane (removes unreacted neutral impurities and some regioisomer esters).[1]

    • Critical Step: Acidify the aqueous layer slowly with

      
       to 
      
      
      
      .[1]
    • Collect the precipitate by filtration.[2]

  • Purification: Recrystallize the wet cake from Ethanol/Water .

Impurity Profile Summary

Impurity NameStructure / OriginRRT (Typical)Removal Strategy
Regioisomer 1-Methyl-5-p-tolyl-1H-pyrazole-3-COOH~0.9 or 1.1Control reaction pH; Recrystallization of acid.[1]
Decarboxylated 1-Methyl-3-p-tolyl-1H-pyrazole> 1.5 (Non-polar)Avoid excessive heat during hydrolysis.[1]
Hydrazine Methylhydrazine (Starting Material)Void VolumeGenotoxic.[1] Ensure thorough aqueous washes and drying.
Ketone 4'-MethylacetophenoneHigh RRTCheck starting material quality; DCM wash of basic hydrolysate.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025).[1][3][4] Retrieved from [1]

  • American Chemical Society. Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles.[1] J. Org.[5] Chem. (2022).[1][4] Retrieved from [1]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.[1] (2024).[1][6] Retrieved from [1]

  • National Institutes of Health (PMC). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[1] (2022).[1][4] Retrieved from [1]

  • Oakwood Chemical. 1-Methyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid Product Data. Retrieved from [1]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 1015868-55-9)[1]. This guide is engineered for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 1015868-55-9)[1]. This guide is engineered for researchers, process chemists, and drug development professionals. While this aryl-substituted pyrazole is a highly valuable synthetic intermediate, it possesses specific thermal vulnerabilities. This document provides authoritative troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure process safety and maximize synthetic yields.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Why does my reaction mixture experience sudden pressure spikes when heating this compound above 100°C? A: The pressure buildup is caused by the rapid, exothermic release of carbon dioxide (CO₂) gas due to thermal decarboxylation. The carboxylic acid group at the 5-position of the pyrazole ring is electronically activated. When thermal energy exceeds the activation barrier, the C-C bond cleaves, yielding 1-methyl-3-p-tolyl-1H-pyrazole and CO₂. If this occurs in a sealed vessel, the sudden stoichiometric gas evolution can lead to catastrophic overpressurization.

Q2: How does the solvent environment, particularly acidic media, affect the onset of thermal decomposition? A: The solvent environment fundamentally alters the decomposition kinetics. In neutral or basic conditions, the compound is relatively stable up to its melting point. However, in highly acidic media (e.g., sulfuric or nitric acid), the pyrazole nitrogen becomes protonated. This protonation draws electron density away from the C5 position, significantly lowering the activation energy required for decarboxylation. Process chemistry studies on similar pyrazole-5-carboxylic acids (such as those in the Sildenafil synthesis scale-up) demonstrate that strong acids can depress the exothermic onset temperature to as low as 100°C[2].

Troubleshooting Guide: Experimental Anomalies

Issue 1: Inconsistent yields and high impurity profiles during high-temperature amidation/coupling.

  • Root Cause: Thermal degradation is outcompeting the desired amidation reaction. Heating the reaction above 80°C–100°C induces partial decarboxylation, permanently consuming the starting material.

  • Solution: Shift to room-temperature coupling strategies. Utilize highly active coupling reagents (e.g., HATU, EDC/HOBt, or T3P) in the presence of a non-nucleophilic base (like DIPEA) in aprotic solvents (DMF or DCM) to drive the reaction to completion at 20°C–25°C, entirely avoiding the thermal decomposition threshold.

Issue 2: Unexplained exotherms during scale-up of electrophilic aromatic substitution (e.g., nitration or halogenation).

  • Root Cause: The combination of highly acidic reagents (e.g., oleum/fuming nitric acid) and the inherent heat of mixing can push the internal batch temperature past the depressed decarboxylation onset[2].

  • Solution: Implement a multi-stage addition protocol to minimize available energy. Dissolve the pyrazole in the acid at lower temperatures (e.g., <50°C), and control the dosing rate of the electrophile to ensure the reaction temperature never exceeds 60°C. Conduct rigorous adiabatic calorimetry prior to any scale-up[3].

Quantitative Data: Thermal Stability Parameters

To provide a comparative baseline, the following table summarizes the thermal behavior of typical pyrazole-5-carboxylic acids under varying process conditions[2][3].

Environmental ConditionOnset of Decomposition (°C)Primary HazardEnthalpic Behavior (ΔH)Recommended Max Operating Temp
Neat Solid (Standard) > 160°CModerate CO₂ evolutionEndothermic melt followed by Exotherm< 120°C
Highly Acidic Media ~ 100°CRapid CO₂ pressurizationHighly Exothermic (> 200 kJ/mol)< 60°C
Basic/Aqueous Media > 180°CHydrolysis / Salt stabilityStable< 140°C
Self-Validating Protocol: Thermal Hazard Assessment

Before utilizing 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in novel heated workflows, researchers must validate the thermal boundaries of their specific reaction mixture. This protocol utilizes Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to establish the Self-Accelerating Decomposition Temperature (SADT)[3].

  • Step 1: Sample Preparation: Isolate a 5–10 mg representative sample of the reaction mixture (including the pyrazole, solvents, and catalysts) in a high-pressure, gold-plated DSC crucible.

  • Step 2: DSC Screening: Run a dynamic temperature scan from 20°C to 300°C at a heating rate of 5°C/min. Identify the onset temperature of any exothermic peaks and integrate the area to determine the total heat of decomposition (ΔH).

  • Step 3: ARC Adiabatic Testing: If the DSC reveals an exotherm >50 J/g within 100°C of the intended operating temperature, transfer a 2–5 g sample to an ARC. Utilize a "Heat-Wait-Search" methodology to detect the true adiabatic onset temperature.

  • Step 4: Kinetic Modeling: Apply the isoconversional Friedman method to the calorimetric data to calculate the activation energy as a function of reaction progress[3].

  • Step 5: Parameter Derivation: Calculate the Time to Maximum Rate under adiabatic conditions (TMRad) and the SADT for your specific vessel size. Ensure the plant operating temperature remains at least 50°C below the SADT.

Visualizations

Decarboxylation A 1-Methyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid B Protonated Pyrazole Intermediate (Acidic Media) A->B + H+ (Acidic Solvent) C Transition State (C-C Bond Cleavage) B->C Heat (>100°C) D 1-Methyl-3-p-tolyl-1H-pyrazole (Decarboxylated Product) C->D - CO2 E Carbon Dioxide (CO2) (Gas Evolution) C->E Gas Release

Fig 1. Acid-catalyzed thermal decarboxylation pathway of pyrazole-5-carboxylic acids.

Workflow S1 1. Sample Preparation (Neat Solid vs. Acidic Mixture) S2 2. Differential Scanning Calorimetry (DSC) S1->S2 Screen onset temp & enthalpy S3 3. Accelerating Rate Calorimetry (ARC) S1->S3 Adiabatic runaway testing S4 4. Kinetic Modeling (Friedman Method) S2->S4 Heat flow data S3->S4 Temp/Pressure data S5 5. Determine Safety Parameters (SADT & TMRad) S4->S5 Calculate predictive limits

Fig 2. Self-validating thermal hazard assessment workflow for pyrazole derivatives.

References
  • Dale, D. J., Dunn, P. J., Golightly, C., et al. "The Chemical Development of the Commercial Route to Sildenafil: A Case History." Organic Process Research & Development, 2000, 4(1), 17-22. URL:[Link]

  • "Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics." ResearchGate, 2021. URL:[Link]

Sources

Troubleshooting

HPLC method development for separating 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid isomers

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that separating structural and positional isomers of pyrazole derivatives—specifically 1-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that separating structural and positional isomers of pyrazole derivatives—specifically 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid —presents a unique analytical challenge[1].

This guide is engineered to move beyond basic troubleshooting. Here, we explore the fundamental thermodynamic and chemical interactions driving your separations, providing you with a self-validating framework to achieve baseline resolution (


) for closely related pyrazole regioisomers (e.g., N1 vs. N2 methyl isomers, or 3-tolyl vs. 5-tolyl variants).

I. Method Development Decision Logic

Before adjusting instrument parameters, it is critical to align your stationary phase and mobile phase chemistry with the structural motifs of the analyte. The workflow below outlines the optimal decision tree for isolating pyrazole carboxylic acid isomers.

HPLC_Workflow Start Start: Isomer Mixture (1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid) Phase Select Stationary Phase (PFP or Phenyl-Hexyl) Start->Phase pH Set Mobile Phase pH (pH 2.0 - 2.5 with H3PO4/TFA) Phase->pH Screen Run Screening Gradient (5-95% ACN/MeOH) pH->Screen Eval Is Resolution (Rs) > 1.5? Screen->Eval Opt1 Adjust Gradient Slope & Temperature Eval->Opt1 No (Co-elution) Opt2 Change Organic Modifier (ACN to MeOH) Eval->Opt2 No (Poor Selectivity) Valid Method Validation (Self-Validating Protocol) Eval->Valid Yes Opt1->Screen Opt2->Screen

HPLC method development workflow for resolving pyrazole carboxylic acid structural isomers.

II. Mechanistic FAQs: Troubleshooting Core Issues

Q1: Why do my N-methyl or tolyl regioisomers co-elute on a standard C18 column?

The Causality: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because structural isomers of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid have identical molecular weights and nearly identical hydrophobicity (


) profiles, a C18 phase cannot distinguish their subtle spatial rearrangements.
The Solution:  Switch to a Pentafluorophenyl (PFP)  or Phenyl-Hexyl  column[2]. The highly electronegative fluorine atoms on a PFP phase create an electron-deficient aromatic ring (a Lewis acid). This allows the stationary phase to exploit differences in the electron cloud density of the analyte's aromatic rings (the p-tolyl and pyrazole groups) at different substitution positions. This induces 

interactions, dipole-dipole interactions, and strict shape selectivity, forcing the isomers to elute at different times[3][4].
Q2: I am experiencing severe peak tailing and retention time drift. How do I stabilize the chromatography?

The Causality: This molecule is amphiphilic and pH-sensitive. The carboxylic acid moiety at position 5 has a


 of approximately 4.0 to 4.5. If your mobile phase pH is unbuffered or sits near this 

, the molecule exists in a dynamic equilibrium between its ionized (deprotonated) and unionized (protonated) states, leading to split peaks and retention drift. Furthermore, the weakly basic pyrazole nitrogens can undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support[5]. The Solution: You must suppress ionization by driving the mobile phase pH at least 2 units below the analyte's

. Buffer your aqueous mobile phase to pH 2.0 – 2.5 using 0.1% Formic Acid (for LC-MS compatibility) or 0.1% Phosphoric Acid (for UV detection)[6][7][8]. This fully protonates the carboxylic acid, increasing hydrophobic retention, while simultaneously neutralizing acidic silanols on the column to eliminate tailing.
Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier?

The Causality: While ACN provides lower backpressure and generally higher theoretical plate counts, it is a


-active solvent. On PFP and Phenyl columns, ACN can actually compete with the analyte for 

binding sites on the stationary phase, masking the very selectivity you are trying to achieve[8]. The Solution: If isomers co-elute in ACN, switch to Methanol . MeOH is a protic solvent that participates in hydrogen bonding but does not possess

electrons, allowing the PFP or Phenyl phase to interact maximally with the pyrazole and tolyl rings of your isomers.

III. Self-Validating Experimental Protocol

To ensure your method is robust, do not merely run the sample. Implement this self-validating screening protocol that continuously verifies system suitability and column performance.

Step 1: System Void Volume (


) Verification 
  • Action: Inject a

    
     sample of an unretained marker (e.g., Uracil, 
    
    
    
    ).
  • Validation: Record the retention time (

    
    ). This confirms your flow rate and column dead volume are consistent and that there are no flow path blockages.
    

Step 2: Column Equilibration & pH Stabilization

  • Action: Flush the PFP or Phenyl-Hexyl column (e.g.,

    
    ) with Mobile Phase A (Water + 0.1% Formic Acid, pH ~2.7) and Mobile Phase B (Methanol + 0.1% Formic Acid) at a 95:5 ratio for 10 column volumes.
    
  • Validation: Monitor the baseline at 254 nm. The system is ready only when the baseline drift is

    
     and system pressure fluctuation is 
    
    
    
    .

Step 3: Orthogonal Gradient Screening

  • Action: Execute a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of

    
    . Column temperature: 
    
    
    
    .
  • Validation: Inject the isomer mixture. Identify the peaks corresponding to the isomers.

Step 4: Resolution (


) Calculation 
  • Action: Calculate the resolution between the critical isomer pair using the formula:

    
    , where 
    
    
    
    is retention time and
    
    
    is peak width at the base.
  • Validation: If

    
    , baseline separation is achieved. If 
    
    
    
    , decrease the gradient slope (e.g., 5% to 60% B over 30 minutes) or lower the column temperature to
    
    
    to enhance shape selectivity.

IV. Quantitative Parameter Comparison

Use the following table to quickly compare how different column chemistries interact with 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid isomers.

Column ChemistryHydrophobic Retention

Interaction Strength
Dipole-Dipole SelectivityShape SelectivityRecommended for Pyrazole Isomers?
Standard C18 Very HighNoneLowLowNo (High risk of co-elution)
Phenyl-Hexyl HighModerateModerateModerateYes (Good general aromatic selectivity)
PFP (Pentafluorophenyl) ModerateVery HighHighVery HighHighly Recommended (Best for positional isomers)

V. References

  • - Benchchem[5] 2. - Agilent Technologies[3] 3. - SIELC Technologies[6] 4. - SIELC Technologies[7] 5. - Welch Materials, Inc.[2]

  • - Element Lab Solutions[8]

  • - LCGC International[4] 8. - eScholarship[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: IR Spectroscopy Profiling of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

[1] Executive Summary & Strategic Context 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a critical heterocyclic scaffold, most notably serving as the key intermediate in the synthesis of PDE5 inhibitors like Silden...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Context

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a critical heterocyclic scaffold, most notably serving as the key intermediate in the synthesis of PDE5 inhibitors like Sildenafil (Viagra) and its analogs.[1] In drug development, the purity and regioisomeric identity of this intermediate are non-negotiable.

The primary synthetic challenge lies in the cyclocondensation of methylhydrazine with a diketoester. This reaction can yield two regioisomers:

  • Target (5-COOH): 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.[1]

  • Impurity (3-COOH): 1-Methyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid.[1]

This guide provides a self-validating IR spectroscopy protocol to confirm the identity of the target molecule and distinguish it from its regioisomer and precursors.[1]

Structural Analysis & Vibrational Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrating systems.

Functional Group Decomposition
  • Carboxylic Acid (-COOH): The diagnostic "anchor" of the spectrum.[1] Expect strong Hydrogen bonding effects.[1][2]

  • Pyrazole Core: An aromatic 5-membered ring containing two nitrogen atoms.[1] The

    
     and 
    
    
    
    bonds provide characteristic skeletal vibrations.
  • p-Tolyl Moiety: A para-substituted benzene ring.[1] The substitution pattern is validated by specific out-of-plane (OOP) bending vibrations.[1]

  • N-Methyl Group: Provides distinct C-H stretching and bending modes, electronically influencing the adjacent C5-position.[1]

Visualization of Structural Nodes

G Target 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid COOH C5-Carboxylic Acid (Diagnostic: C=O, O-H) Target->COOH Pyrazole Pyrazole Ring (Diagnostic: C=N, C=C) Target->Pyrazole Tolyl p-Tolyl Group (Diagnostic: p-Subst. OOP) Target->Tolyl NMethyl N1-Methyl (Diagnostic: C-H) Target->NMethyl COOH->Pyrazole Conjugated Tolyl->Pyrazole Conjugated

Figure 1: Structural decomposition of the target molecule highlighting diagnostic vibrational centers.

Diagnostic Peak Assignments (Validation Criteria)

The following table synthesizes experimental data from analogous Sildenafil intermediates and theoretical group frequencies.

Primary Validation Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityValidation Insight
Carboxylic Acid O-H Stretch2500–3300 Medium, BroadCharacteristic "dimer envelope."[1] Overlaps with C-H stretches.[1][3] Absence indicates salt formation or esterification.[1]
Carboxylic Acid C=O[1][2][4] Stretch1680–1710 Strong, SharpLower than saturated acids (1710+) due to conjugation with the pyrazole ring.
Pyrazole Ring C=N / C=C Stretch1500–1600 MediumUsually 2-3 bands.[1] Confirms aromatic hetero-ring integrity.[1]
p-Tolyl Group C-H OOP Bend800–850 StrongCritical for Regio-check. Para-substituted rings typically show a strong band near 810–840 cm⁻¹.[1]
Alkyl (Me/Tolyl) C-H Stretch2850–2960 MediumMethyl C-H stretches (N-Me and Tolyl-Me).[1]
Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its most common impurities is the core of this protocol.

FeatureTarget (5-COOH) Regioisomer (3-COOH) Ester Precursor
C=O[1] Frequency ~1680–1700 cm⁻¹~1700–1720 cm⁻¹~1735–1750 cm⁻¹ (Ester shift)
O-H Region Broad (2500-3300)Broad (2500-3300)Absent (Sharp C-H only)
Structural Context COOH is adjacent to N-Me (Steric interaction)COOH is distant from N-MeEthyl/Methyl group signals present

Expert Insight: The 5-COOH isomer (Target) typically exhibits a slightly lower C=O frequency or a split peak due to the steric proximity of the N-methyl group interfering with coplanarity, or conversely, specific hydrogen bonding patterns different from the 3-COOH isomer.[1] However, the most robust rejection of the Ester Precursor is the appearance of the broad O-H band and the shift of the C=O from ~1740 (ester) to ~1690 (acid).

Experimental Protocol

Sample Preparation (Solid State)

For carboxylic acids, solid-state analysis is preferred to observe the characteristic hydrogen-bonded dimer peaks.[1]

  • Technique Selection:

    • Preferred: ATR (Attenuated Total Reflectance) – Diamond crystal.[1] Requires minimal prep and avoids moisture uptake.[1]

    • Alternative: KBr Pellet.[1] Ratio: 1-2 mg sample to 200 mg dry KBr.[1] Warning: Wet KBr will create false O-H signals.

  • Procedure:

    • Ensure the sample is a dry, free-flowing powder.[1]

    • Apply sufficient pressure to the ATR anvil to ensure good contact (watch for peak saturation).

    • Collect 16-32 scans at 4 cm⁻¹ resolution.[1]

Validation Workflow (Decision Tree)

Use this logic flow to interpret the resulting spectrum.

DecisionTree Start Acquire IR Spectrum CheckOH Broad Band 2500-3300 cm⁻¹? Start->CheckOH CheckCO C=O Peak 1680-1710 cm⁻¹? CheckOH->CheckCO Yes FailEster FAIL: Ester Precursor (Check Hydrolysis) CheckOH->FailEster No (Sharp C-H only) CheckPara Strong Band ~800-850 cm⁻¹? CheckCO->CheckPara Yes FailSalt FAIL: Carboxylate Salt (Acidify Sample) CheckCO->FailSalt No (Peaks ~1550/1400) Pass VALIDATED: 1-Methyl-3-p-tolyl-1H-pyrazole-5-COOH CheckPara->Pass Yes FailIso FAIL: Wrong Substitution (Check Reagents/Isomer) CheckPara->FailIso No (Meta/Ortho pattern)

Figure 2: Step-by-step spectral validation decision tree.

References

  • Sildenafil Synthesis & Intermediates

    • Synthesis and characterization of potential impurities of sildenafil.[1] (2011).[1] Chemistry & Biology Interface, 1(2), 177–184. 5

    • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2005).[1] Org.[1][6] Process Res. Dev. (Confirming the 1-methyl-3-substituted-5-carboxylic acid pathway).

  • IR Interpretation Standards

    • Infrared Spectra of Some Common Functional Groups: Carboxylic Acids. Chemistry LibreTexts.[1] 2

    • NIST Chemistry WebBook: Ethyl 5-amino-1-methylpyrazole-4-carboxylate IR Spectrum.[1] (For pyrazole ring comparisons). 7

  • Regioisomerism in Pyrazoles

    • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. (2008).[1][6] Synlett. (Validates the formation of the 5-carboxylate isomer from methylhydrazine). 6

Sources

Comparative

A Comparative Guide to the Bioactivity of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid and 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its remarkable versatility and ability to serve as a scaffold for a diverse array of biological activities have led to its incorporation into numerous clinically approved drugs.[4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][7] The continued exploration of substituted pyrazoles is a vibrant area of research, aimed at discovering novel therapeutic agents with enhanced potency and selectivity.[4][5]

Synthesis of 1-Methyl-3-aryl-1H-pyrazole-5-carboxylic Acids

The synthesis of 1-methyl-3-aryl-1H-pyrazole-5-carboxylic acids typically proceeds through a multi-step reaction sequence, beginning with the condensation of an aryl ketone with a dialkyl oxalate, followed by cyclization with methylhydrazine, and subsequent hydrolysis of the resulting ester.

Experimental Protocol: General Synthesis

A general synthetic route is depicted below. The choice of the starting acetophenone (acetophenone for the phenyl derivative and 4'-methylacetophenone for the p-tolyl derivative) determines the final product.

Synthesis_Workflow Aryl_Acetophenone Aryl Acetophenone (Phenyl or p-tolyl) Diketone 1-Aryl-1,3-butanedione Intermediate Aryl_Acetophenone->Diketone Claisen Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Diketone Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Diketone Pyrazole_Ester Ethyl 1-Methyl-3-aryl-1H-pyrazole-5-carboxylate Diketone->Pyrazole_Ester Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_Ester Final_Product 1-Methyl-3-aryl-1H-pyrazole-5-carboxylic Acid Pyrazole_Ester->Final_Product Ester Hydrolysis Hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) Hydrolysis->Final_Product

Caption: General synthetic workflow for 1-Methyl-3-aryl-1H-pyrazole-5-carboxylic acids.

Hypothetical Comparative Bioactivity: A Structure-Activity Relationship (SAR) Perspective

The subtle structural difference between a phenyl and a p-tolyl group—a single methyl group at the para position—can have a significant impact on the bioactivity of a molecule. This is primarily due to the electronic and steric effects of the methyl group.

Anticancer Activity:

The anticancer potential of pyrazole derivatives is often linked to their ability to inhibit protein kinases.[5][8] The addition of a methyl group to the phenyl ring, creating the p-tolyl moiety, can influence this activity in several ways:

  • Increased Lipophilicity: The methyl group increases the lipophilicity (hydrophobicity) of the molecule. This can enhance cell membrane permeability, potentially leading to higher intracellular concentrations of the drug and, consequently, greater cytotoxic effects.[9]

  • Steric Effects: The methyl group adds steric bulk, which could either enhance or hinder the binding of the molecule to the active site of a target enzyme. If the binding pocket has a hydrophobic sub-pocket in the para position, the p-tolyl derivative would be expected to exhibit stronger binding and greater inhibitory activity.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring and, by extension, the entire molecule. This can influence the strength of interactions with the target protein.

Hypothetical Data Summary: Anticancer Activity (IC50 in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid15.518.220.1
1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid 10.2 12.5 14.8
Doxorubicin (Reference)0.81.21.5

Note: The above data is hypothetical and for illustrative purposes, based on SAR principles suggesting that increased lipophilicity from the p-tolyl group may enhance anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate_1 Incubate for 24h (cell adherence) Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of pyrazole acids Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate_3->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity:

Many pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][11][12] The presence of the p-tolyl group could enhance COX-2 inhibitory activity. The active site of COX-2 is known to have a hydrophobic side pocket, and the methyl group of the p-tolyl substituent could fit into this pocket, leading to a more stable enzyme-inhibitor complex and greater inhibitory potency.[9]

Hypothetical Data Summary: Anti-inflammatory Activity (IC50 in µM)

CompoundCOX-1 InhibitionCOX-2 Inhibition
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid>1008.5
1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid >100 3.2
Celecoxib (Reference)500.04

Note: The above data is hypothetical, based on the principle that the p-tolyl group may fit into the hydrophobic side pocket of the COX-2 active site, leading to enhanced inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibition is to measure the production of prostaglandin E2 (PGE2) in a cell-based assay.

COX2_Inhibition_Assay Culture_Cells Culture macrophages (e.g., RAW 264.7) Pretreat Pre-treat cells with pyrazole acids Culture_Cells->Pretreat Stimulate Stimulate with LPS to induce COX-2 expression Pretreat->Stimulate Add_Arachidonic_Acid Add arachidonic acid (COX-2 substrate) Stimulate->Add_Arachidonic_Acid Incubate Incubate for a defined period Add_Arachidonic_Acid->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant Measure_PGE2 Measure PGE2 levels (e.g., by ELISA) Collect_Supernatant->Measure_PGE2

Caption: Workflow for an in vitro COX-2 inhibition assay.

Antimicrobial Activity:

The antimicrobial activity of pyrazole derivatives is well-documented.[6][13][14] The increased lipophilicity of the p-tolyl derivative could enhance its ability to penetrate the microbial cell wall and membrane, leading to improved antimicrobial efficacy.

Hypothetical Data Summary: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid64128
1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid 32 64
Ciprofloxacin (Reference)10.5

Note: This data is hypothetical and based on the premise that the enhanced lipophilicity of the p-tolyl derivative may lead to better antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This is a standard preliminary method to assess the antimicrobial activity of a compound.[9]

Agar_Well_Diffusion Prepare_Agar Prepare and pour Mueller-Hinton agar into Petri dishes Inoculate Inoculate the agar surface with a standardized microbial suspension Prepare_Agar->Inoculate Create_Wells Create wells in the agar using a sterile borer Inoculate->Create_Wells Add_Compounds Add pyrazole acid solutions to the wells Create_Wells->Add_Compounds Incubate Incubate at 37°C for 24h Add_Compounds->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones

Caption: Workflow for the agar well diffusion antimicrobial screening method.

Conclusion and Future Directions

Based on established structure-activity relationships for pyrazole derivatives, it is hypothesized that 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid may exhibit enhanced anticancer, anti-inflammatory, and antimicrobial activities compared to its phenyl counterpart. This predicted enhancement is primarily attributed to the increased lipophilicity and potential for favorable steric interactions conferred by the para-methyl group on the phenyl ring.

It is imperative to underscore that this comparative analysis is predictive. Rigorous experimental validation using the detailed protocols outlined in this guide is essential to confirm these hypotheses and to fully elucidate the therapeutic potential of these compounds. Future research should focus on the synthesis and in vitro and in vivo evaluation of these and other closely related pyrazole derivatives to build a comprehensive understanding of their structure-activity relationships and to identify lead compounds for further drug development.

References

  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (n.d.). PMC. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2022). PubMed. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Journals. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (2020). ACS Publications. [Link]

  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. (2008). PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). orientjchem.org. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed. [Link]

  • Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. (2025). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007). PubMed. [Link]

  • results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. (n.d.). ResearchGate. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). CSIR-NIScPR. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (n.d.). Semantic Scholar. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. (2022). ScienceScholar. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (n.d.). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Palestinian Medical and Pharmaceutical Journal. (2025). [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (n.d.). Semantic Scholar. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Publications. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). Semantic Scholar. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Publications. [Link]

Sources

Validation

Comparative Structural Analysis and Crystallography Guide: 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently evaluate the 3D conformations of privileged scaffolds to guide rational drug design. Pyrazole-5-carboxylic acids are foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently evaluate the 3D conformations of privileged scaffolds to guide rational drug design. Pyrazole-5-carboxylic acids are foundational building blocks, particularly in the development of selective enzyme inhibitors, such as CYP11B1 inhibitors for Cushing's syndrome[1].

This guide provides an objective, comparative analysis of the structural elucidation of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . By contrasting X-ray crystallography with alternative analytical modalities and comparing its structural features against related analogs, this document serves as a comprehensive resource for researchers optimizing pyrazole-based pharmacophores.

Structural Elucidation: Modality Comparison

Determining the exact solid-state conformation of small molecules is critical for understanding their binding affinity and physicochemical properties. While X-ray crystallography remains the gold standard, alternative methods like Microcrystal Electron Diffraction (MicroED) and Solution NMR offer distinct advantages and limitations.

The table below objectively compares these modalities for the structural determination of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR (2D NOESY/ROESY)
Primary Output Absolute 3D atomic coordinates, precise bond lengths/angles.3D atomic coordinates from sub-micron crystals.Relative through-space proton distances; solution dynamics.
Sample Requirement High-quality single crystal (>50 µm).Nanocrystals / Microcrystals (100 nm – 1 µm).1–5 mg dissolved in deuterated solvent.
H-Bond Elucidation Excellent: Direct observation of residual electron density for protons.Moderate: Protons are often inferred geometrically due to beam damage.Good: Identifies solution-state H-bond donors/acceptors via chemical shifts.
Dihedral Precision High: Exact solid-state torsion angles.High: Exact solid-state torsion angles.Low: Yields an ensemble average of rotating conformers.
Best Use Case Establishing the absolute stereochemistry and crystal packing motifs.When the compound stubbornly precipitates as a microcrystalline powder.Understanding the biologically relevant conformation in aqueous/organic media.

Causality Insight: For 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, SCXRD is the superior choice. The exact dihedral angle between the pyrazole core and the p-tolyl ring is dictated by delicate crystal packing forces (π-π stacking and hydrophobic interactions). NMR only provides a time-averaged dihedral angle due to the rapid rotation around the C-C single bond in solution, obscuring the precise steric boundaries required for rigid molecular docking studies.

Comparative Structural Analysis: Scaffold Analogs

To understand the unique structural properties of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, we must compare its crystallographic features against closely related analogs: 3-phenyl-1H-pyrazole-5-carboxylic acid [2] and 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid [3].

Hydrogen Bonding Networks
  • 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: The presence of the N1-methyl group eliminates the pyrazole ring as a hydrogen bond donor. Consequently, the molecule is forced to rely entirely on the carboxylic acid moiety for strong intermolecular interactions. This typically results in a classic centrosymmetric

    
     carboxylic acid dimer in the crystal lattice.
    
  • 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Lacking the N-methyl group, the pyrazole N-H acts as a strong hydrogen bond donor. Crystallographic studies show that this compound often crystallizes as a solvate (e.g., with DMSO or water), where the solvent heavily disrupts the formation of direct pyrazole-pyrazole dimers[3].

Steric Bulk and Crystal Packing
  • 3-phenyl-1H-pyrazole-5-carboxylic acid vs. p-Tolyl Variant: The addition of the para-methyl group on the phenyl ring significantly alters the unit cell volume and packing efficiency. The p-tolyl group introduces a hydrophobic "anchor" that promotes parallel-displaced π-stacking or herringbone motifs, which differ fundamentally from the tighter packing observed in the unsubstituted phenyl analog[2].

Pathway Chol Cholesterol Deoxy 11-Deoxycortisol Chol->Deoxy Biosynthesis CYP CYP11B1 Enzyme Deoxy->CYP Cort Cortisol CYP->Cort Hydroxylation Inhibitor 1-Methyl-3-p-tolyl-1H-pyrazole -5-carboxylic acid Inhibitor->CYP Competitive Inhibition

Caption: Pharmacological pathway of CYP11B1 inhibition by pyrazole-5-carboxylic acid derivatives.

Self-Validating Experimental Protocol: X-Ray Crystallography

A robust crystallographic protocol must be self-validating. The following methodology outlines the growth, data collection, and refinement of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, embedding quality control checks at every stage.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 10 mg of the highly pure (>99%) compound in 1 mL of a 1:1 mixture of Ethanol and Ethyl Acetate. Rationale: The compound is highly soluble in ethyl acetate but less so in ethanol. As the more volatile ethyl acetate evaporates, the solution slowly reaches supersaturation, promoting ordered nucleation rather than amorphous precipitation.

  • Incubation: Puncture the cap of the vial with a 20-gauge needle to restrict the evaporation rate. Store in a vibration-free environment at 20°C for 3–5 days.

  • Validation Check: Inspect under polarized light. Suitable crystals must exhibit sharp extinction (turning completely dark at specific angles), confirming a single, continuous crystal lattice rather than a twinned aggregate.

Phase 2: Data Collection
  • Mounting: Select a colorless block crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream. Rationale: Cryocooling minimizes thermal atomic vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and protecting the crystal from radiation damage.

  • Diffraction: Collect data using a diffractometer equipped with a Cu Kα microfocus source (

    
     Å).
    
  • Validation Check: During data reduction, monitor the

    
     value. An 
    
    
    
    confirms excellent internal consistency of the symmetry-equivalent reflections, validating the quality of the dataset before proceeding to phase solution.
Phase 3: Structure Solution and Refinement
  • Phasing: Solve the structure using intrinsic phasing (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atom Treatment (Critical Step):

    • Methyl/Aromatic Protons: Place geometrically and refine using a riding model (

      
      ). Rationale: These protons are highly predictable and their electron density is often smeared by rotation.
      
    • Carboxylic Acid Proton: Locate this proton directly from the difference Fourier map and refine its position freely. Rationale: The exact position of the acidic proton is required to definitively prove the directionality of the

      
       hydrogen-bonded dimer.
      
  • Validation Check: The final structural model must yield an

    
     and a featureless residual electron density map (highest peak 
    
    
    
    ), proving that the model perfectly accounts for the observed diffraction data.

G N1 Compound Synthesis & Purification N2 Crystallization (Slow Evaporation) N1->N2 >99% Purity N3 X-Ray Diffraction (Cu Kα, 100K) N2->N3 Single Crystal N4 Phase Solution (Intrinsic Phasing) N3->N4 R_int < 0.05 N5 Structure Refinement (SHELXL) N4->N5 Electron Density Map

Caption: Self-validating workflow for the X-ray crystallographic structural elucidation of small molecules.

References

  • PubChem. "Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025". National Center for Biotechnology Information. Available at:[Link]

  • Radović, A., et al. "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O". Zeitschrift für Kristallographie - New Crystal Structures, 2023. Available at:[Link]

  • Universität des Saarlandes. "Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors for the Treatment of Cushing's Syndrome and Chronic Wounds". Publikationen der UdS, 2018. Available at:[Link]

  • RCSB Protein Data Bank. "3TOD: Crystal Structure of C-lobe of Bovine lactoferrin Complexed with 1-Butyl-1H-Pyrazole-5-carboxylic acid". RCSB PDB, 2011. Available at:[Link]

Sources

Comparative

Purity assessment standards for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Purity Assessment Standards for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Comparative Analytical Guide 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (Empirical Formula: C12H12N2O2) is a highly versatile buil...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment Standards for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Comparative Analytical Guide

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (Empirical Formula: C12H12N2O2) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and agrochemical active ingredients[1]. Because its structural integrity directly impacts downstream coupling efficiencies (e.g., amide bond formations) and biological assay readouts, establishing a rigorous purity profile is non-negotiable[2].

As chemical complexity increases in drug discovery, the traditional reliance on a single analytical method is no longer sufficient. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of this critical pyrazole derivative, providing actionable, self-validating methodologies for analytical scientists.

The Analytical Conundrum: Relative vs. Absolute Purity

Historically, "purity" has been synonymous with HPLC-UV area percentages. However, this relies on the dangerous assumption that all impurities share the identical UV response factor as the main analyte[3]. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities such as inorganic salts, residual silica, or trapped water[2].

To establish a self-validating analytical system, modern drug development relies on orthogonal modalities: combining the high-resolution separation power of HPLC (Relative Purity) with the primary ratio measurement capabilities of qNMR (Absolute Purity)[4],[5]. When used in tandem, these methods minimize hidden bias and confer absolute confidence in the certified reference standard[4].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of HPLC-UV (Mass Balance) versus 1H-qNMR when analyzing 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid[3].

ParameterHPLC-UV (Mass Balance Approach)1H-qNMR (Internal Standard Approach)
Analytical Principle Separation-based; relative area % minus volatiles.Primary ratio measurement; direct molar proportionality.
Limit of Detection (LOD) Excellent (~0.01% to 0.05% w/w).Moderate (~0.1% to 0.5% w/w, highly dependent on scans).
Precision (RSD) Very Good (< 0.5%).Excellent (< 0.5% with optimized T1 relaxation).
Reference Standard Requires a certified standard of the analyte itself.No analyte standard needed ; only a certified internal standard.
Blind Spots Non-UV active salts, water, and aliphatic solvents.Trace impurities overlapping with the main analyte peaks.
Time-to-Result 30–45 mins per run (excluding extensive method dev).10–15 mins per run (minimal method development required).

Step-by-Step Methodologies: A Self-Validating System

To ensure scientific integrity, every protocol must be designed to validate its own results. Below are the optimized workflows for evaluating 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

HPLC-UV Impurity Profiling (Relative Purity)

The Causality of the Method: The analyte contains a carboxylic acid moiety with a pKa of approximately 4.0. Running a mobile phase at a neutral pH would cause the molecule to exist in a dynamic equilibrium between its ionized and unionized states, leading to severe peak broadening and tailing. By utilizing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven down to ~2.0, fully protonating the carboxylate and ensuring sharp, symmetrical peaks for accurate integration.

Protocol:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the pyrazole compound in 1.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (150 mm × 4.6 mm, 3 µm particle size).

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated pyrazole and tolyl rings).

  • System Suitability Testing (SST): Inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., p-tolylhydrazine). The system is only validated if the resolution (

    
    ) between the two peaks is 
    
    
    
    .
1H-qNMR Absolute Quantitation

The Causality of the Method: qNMR is a primary analytical method where the integrated signal area is directly proportional to the number of nuclei[3],[5]. For this analyte, the N-methyl group (~3.9 ppm) and the tolyl-methyl group (~2.3 ppm) provide excellent integration targets. We select Dimethyl sulfone (DMSO2) as the internal standard (IS) because its singlet appears at 2.98 ppm in DMSO-d6, perfectly situated in the baseline gap between the analyte's methyl signals, preventing any overlap[6],[2].

Protocol:

  • Gravimetric Preparation: Using a microbalance (accuracy to 0.01 mg), accurately weigh ~10.0 mg of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid and ~5.0 mg of certified reference grade DMSO2 (Internal Standard) into the same vial.

  • Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step):

    • Set the relaxation delay (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to at least 
      
      
      
      of the slowest relaxing proton in the mixture. Why? A
      
      
      delay is mandatory to ensure 99.3% recovery of longitudinal magnetization. Truncating this delay artificially reduces the integral of slower-relaxing nuclei, skewing the absolute purity calculation[2].
    • Pulse angle: 90° (to maximize signal-to-noise).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for precision < 1%)[5].

  • Data Processing: Apply baseline correction and integrate the DMSO2 peak (2.98 ppm, 6H) against the analyte's N-methyl peak (3.9 ppm, 3H). Calculate the absolute mass fraction using the standard qNMR equation.

Orthogonal Purity Assessment Workflow

To achieve a certified purity value, these methodologies must be integrated into a cohesive workflow. The mass balance approach (100% - HPLC impurities - volatiles) is cross-validated against the direct absolute purity generated by qNMR[4].

PurityWorkflow Start 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Batch Sample Split Orthogonal Aliquoting Start->Split HPLC HPLC-UV / LC-MS (Relative Purity & Impurity ID) Split->HPLC qNMR 1H qNMR with Internal Standard (Absolute Mass Fraction) Split->qNMR Thermal TGA / KF Titration (Volatiles & Water Content) Split->Thermal MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal Cert Certified Reference Standard Generation qNMR->Cert Direct Absolute Purity Thermal->MassBal MassBal->Cert Cross-Validation

Fig 1: Orthogonal purity assessment workflow integrating HPLC-UV, qNMR, and thermal analysis.

Conclusion

For complex intermediates like 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, relying on a single analytical technique introduces unacceptable risk into the drug development pipeline. While HPLC-UV provides the sensitivity required to detect trace organic impurities, it must be anchored by the absolute, molar-based quantification provided by qNMR. By implementing the self-validating protocols outlined above, analytical scientists can confidently certify the integrity of their chemical inventory.

References

  • Sigma-Aldrich / Merck. 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Product Specifications.1

  • National Institutes of Health (PMC). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.2

  • Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.3

  • ResearchGate. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.4

  • RSSL. qNMR for Purity Determination in Pharmaceuticals.6

  • Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.5

Sources

Validation

Precision Melting Point Determination of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

This guide outlines the precise characterization of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical intermediate often encountered in the synthesis of pharmaceutical scaffolds (e.g., Sildenafil analogs, kin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precise characterization of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical intermediate often encountered in the synthesis of pharmaceutical scaffolds (e.g., Sildenafil analogs, kinase inhibitors).

Unlike standard datasheets, this guide focuses on the comparative differentiation of this compound from its regioisomeric impurities using melting point (MP) as a primary quality attribute, supported by mechanistic insights.

A Comparative Characterization Guide for Drug Development

Executive Summary & Application Context

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole building block where the regiochemistry of the N-methyl and p-tolyl substituents is critical for biological activity.

  • The Challenge: The synthesis of this compound (via Knorr condensation of methylhydrazine and a 1,3-diketoester) inherently produces a mixture of the target 1,3-isomer and the undesired 1,5-isomer (1-Methyl-5-p-tolyl...).

  • The Solution: Melting point determination is not just for purity; it is the rapid diagnostic tool to distinguish the target scaffold from its regioisomer. The target 1,3-isomer generally exhibits a significantly higher melting point due to superior crystal packing efficiency compared to the sterically congested 1,5-isomer.

Comparative Methodology: Capillary vs. DSC

For pharmaceutical intermediates, the method of determination alters the observed value.[1] We compare the two industry standards.

FeatureMethod A: Capillary (USP <741>) Method B: DSC (Diff.[1] Scanning Calorimetry)
Principle Visual observation of phase transition in a glass capillary.Measurement of heat flow (endothermic peak) vs. temperature.[1]
Precision ±0.5 °C (Subjective to observer).±0.1 °C (Quantitative).[1]
Sample Req. ~2–5 mg (Destructive).[1]~2–5 mg (Encapsulated).[1]
Key Advantage Rapid Screening: Quickly distinguishes crude vs. pure crystals.Polymorph Detection: Identifies solvates or amorphous content.
Verdict Recommended for Routine QC. Recommended for Reference Standard Characterization.

Experimental Protocol: Self-Validating Workflow

Phase 1: Sample Preparation (Crucial for Reproducibility)[1]
  • Purification: Ensure the sample is recrystallized.

    • Solvent System: Ethanol/Water (1:[1]1) or Methanol/Ethyl Acetate.[1]

    • Rationale: Removes the 1,5-isomer, which is often more soluble in ethanol.[1]

  • Drying: Dry at 60°C under vacuum (50 mbar) for 4 hours. Solvent inclusion (solvates) will depress the MP and broaden the range.[1]

  • Grinding: Lightly crush the crystals into a fine powder.

    • Warning: Do not over-grind; excessive mechanical stress can induce amorphous transitions in pyrazoles.

Phase 2: Capillary Determination (Step-by-Step)
  • Packing: Fill a clean glass capillary to a height of 2–3 mm . Tap on a hard surface to pack tightly.

    • Check: If the sample is loose, air pockets will cause uneven heat transfer.[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 170°C.

    • Slow Ramp: 1.0°C/min starting from 170°C.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.[1]
      
    • 
      : Complete disappearance of solid.[1]
      
Phase 3: Data Interpretation & Regioisomer Discrimination

The following data compares the target compound with its structural analogs to establish the "Expected Range."

Compound IdentityStructure KeyExpected Melting PointMechanistic Insight
Target (1,3-Isomer) 1-Me, 3-p-Tolyl~186 – 192 °C *Stable Packing: The p-tolyl group at C3 is distal to the N-methyl, allowing planar stacking.
Impurity (1,5-Isomer) 1-Me, 5-p-Tolyl~140 – 150 °C Steric Clash: The p-tolyl at C5 clashes with N-methyl, twisting the ring and lowering lattice energy.
Analog (Phenyl) 1-Me, 3-Phenyl186 – 187 °C Reference standard. The p-methyl group usually adds 2–5°C due to increased molecular weight.
Crude Mixture Mixed 1,3 / 1,5Broad Range (e.g., 135–165°C) Eutectic depression.[1] A range >2°C indicates <98% purity.

*Note: Exact value depends on polymorph; however, it will consistently be the highest melting species in the reaction mixture.[1]

Visualizing the Logic

The following diagrams illustrate the synthesis divergence and the decision logic for characterization.

Diagram 1: Synthesis & Regioisomer Divergence

This pathway shows why the MP check is necessary—to confirm the isolation of the thermodynamic 1,3-product.

SynthesisPath Start Diketoester Precursor (Ethyl 4-(p-tolyl)-2,4-dioxobutyrate) Inter Cyclization Reaction Start->Inter Reagent + Methylhydrazine Reagent->Inter Prod13 Target: 1,3-Isomer (1-Me-3-p-tolyl...) High MP (~190°C) Inter->Prod13 Major Product (Sterically Favored) Prod15 Impurity: 1,5-Isomer (1-Me-5-p-tolyl...) Low MP (~145°C) Inter->Prod15 Minor Product (Sterically Hindered)

Caption: Reaction pathway showing the divergence of the high-melting target (1,3-isomer) and the low-melting impurity (1,5-isomer).

Diagram 2: Characterization Decision Tree

Use this workflow to validate your sample.

DecisionTree Sample Isolated Solid Sample Capillary Run Capillary MP (1°C/min ramp) Sample->Capillary ResultHigh MP > 185°C Range < 2°C Capillary->ResultHigh ResultLow MP < 160°C OR Broad Range Capillary->ResultLow Action1 Pass: Target Isomer Confirmed. Proceed to NMR for structure. ResultHigh->Action1 Action2 Fail: Likely 1,5-Isomer or Eutectic Mixture. ResultLow->Action2 Recryst Recrystallize (EtOH/Water) Action2->Recryst Purify Recryst->Capillary Retest

Caption: Logic flow for interpreting melting point data to distinguish the target compound from impurities.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. (Establishes the 186-187°C baseline for the phenyl analog).

  • Zhang, C., et al. (2007).[1] Crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. (Provides comparative data for the propyl analog used in Sildenafil).[1]

  • BenchChem. (2025).[1][2] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (Discusses the mechanism of 1,3 vs 1,5 isomer formation). [1]

  • National Institutes of Health (NIH). (2008).[1] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. (Details the synthesis conditions favoring the 1,3-isomer).

Sources

Comparative

Technical Comparison Guide: Validation of Enzymatic Assays using 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Executive Summary & Biological Context 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic scaffold widely utilized as a reference inhibitor in the validation of oxidoreductase assays, specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic scaffold widely utilized as a reference inhibitor in the validation of oxidoreductase assays, specifically for D-Amino Acid Oxidase (DAAO) and L-2-Hydroxy Acid Oxidase (HAO2) .

In the context of high-throughput screening (HTS), this compound serves as a critical Model Competitive Inhibitor . Its structural motif—a planar pyrazole core substituted with a carboxylic acid—mimics the


-amino acid substrate, allowing it to bind competitively to the active site of flavoproteins without undergoing catalysis. This guide details the validation of a DAAO inhibition assay using this compound, comparing its performance against industry-standard alternatives.
Mechanism of Action

The compound functions as a bioisostere of D-amino acids (e.g., D-Serine). The carboxylic acid moiety forms electrostatic interactions with the arginine residues (Arg283 in human DAAO) within the enzyme's active site, while the p-tolyl group occupies the hydrophobic pocket normally reserved for the amino acid side chain. This locks the enzyme in an inactive conformation, preventing the reduction of the FAD cofactor.

Comparative Analysis: Reference Inhibitors

When validating a DAAO assay, selecting the correct reference standard is crucial for defining the dynamic range. The table below compares 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid with standard alternatives.

Feature1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Sodium Benzoate CBIO (6-Chlorobenzo[d]isoxazol-3-ol)
Role Model Competitive Inhibitor Weak Reference StandardPotent Reference Standard
Potency (IC₅₀) Mid-Range (~0.5 - 5 µM) Low (~50 - 100 µM)High (~50 - 200 nM)
Solubility Moderate (DMSO required)High (Water soluble)Low (DMSO required)
Binding Mode Competitive (Active Site)Competitive (Active Site)Competitive (Active Site)
Assay Utility Ideal for "Mid-Potency" Validation System Suitability (High signal)Sensitivity Check (Low signal)
Cost ModerateVery LowHigh

Expert Insight: While CBIO is a potent inhibitor, its extremely low IC₅₀ can make it difficult to distinguish subtle assay drifts during optimization. 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid offers a "Goldilocks" potency range, making it superior for validating the linearity of dose-response curves during assay development.

Mechanistic Pathway & Assay Logic

The following diagram illustrates the DAAO enzymatic cycle and the specific intervention point of the pyrazole inhibitor.

DAAO_Pathway Substrate D-Amino Acid (Substrate) Enzyme DAAO Enzyme (FAD-Oxidized) Complex E-S Complex Enzyme->Complex + Substrate Blocked Inactive E-I Complex Enzyme->Blocked + Inhibitor (Competitive) Complex->Enzyme Catalysis Product α-Keto Acid + NH3 Complex->Product H2O2 H2O2 (Signal Generator) Complex->H2O2 Re-oxidation Detection Detection System (HRP + Amplex Red) H2O2->Detection Inhibitor 1-Methyl-3-p-tolyl -pyrazole-5-COOH Fluorescence Resorufin (Fluorescence) Detection->Fluorescence Signal Readout

Figure 1: Competitive inhibition mechanism of DAAO. The pyrazole compound blocks the active site, preventing substrate binding and subsequent H₂O₂ generation.

Validated Experimental Protocol

This protocol describes a Coupled Fluorometric Assay (DAAO/HRP). The system is self-validating: if the inhibitor works, fluorescence decreases in a dose-dependent manner.

Reagents & Setup
  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3 (Optimal for DAAO stability).

  • Enzyme: Recombinant human DAAO (Final conc: 2 nM).

  • Substrate: D-Serine (Final conc:

    
     value, typically 2–5 mM).
    
  • Detection: HRP (0.5 U/mL) + Amplex Red (50 µM).

  • Inhibitor Stock: 10 mM in 100% DMSO.

Step-by-Step Workflow
  • Preparation of Inhibitor Plate:

    • Prepare a 3-fold serial dilution of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in DMSO (10 points).

    • Transfer 200 nL of inhibitor to a black 384-well plate using an acoustic dispenser (e.g., Echo) or pin tool.

    • Control Wells: Include DMSO-only (High Signal) and No-Substrate (Low Signal) wells.

  • Enzyme Addition (Pre-Incubation):

    • Dispense 10 µL of DAAO Enzyme Solution into the plate.

    • Centrifuge briefly (1000 rpm, 1 min).

    • Incubate for 15 minutes at Room Temp (RT) . Critical: This allows the inhibitor to reach equilibrium with the enzyme before competition starts.

  • Reaction Initiation:

    • Dispense 10 µL of Substrate/Detection Mix (D-Serine + HRP + Amplex Red).

    • Final volume: 20 µL.

  • Kinetic Read:

    • Measure Fluorescence (Ex/Em: 530/590 nm) immediately in kinetic mode for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

Validation Metrics & Acceptance Criteria

To certify the assay using this compound, the following metrics must be met.

A. Z-Factor (Z') Determination

Run a full plate with 50% DMSO controls (Max Signal) and 50% Inhibitor (IC₁₀₀, ~100 µM) wells.



  • Target: Z' > 0.6.

  • Troubleshooting: If Z' < 0.5, check liquid handling precision or increase enzyme concentration to boost signal-to-noise ratio.

B. Dose-Response Linearity (Hill Slope)

Fit the data to a 4-parameter logistic equation.

  • Acceptance: The Hill Slope should be -1.0 ± 0.2 .

  • Interpretation: A slope significantly steeper than -1.0 suggests non-specific inhibition (aggregation) or assay interference (quenching). A shallow slope suggests negative cooperativity or solubility issues.

C. DMSO Tolerance

The assay must be validated for DMSO tolerance since the pyrazole compound is lipophilic.

  • Experiment: Titrate DMSO from 0.1% to 5% in the presence of the enzyme.

  • Requirement: DAAO activity should remain >90% at the final assay DMSO concentration (typically 1%).

Visualization of Validation Workflow

Validation_Workflow Start Start Validation Step1 1. DMSO Tolerance Test (Determine Max % DMSO) Start->Step1 Step2 2. Z-Factor Determination (Max vs Min Signal) Step1->Step2 Decision1 Z' > 0.5? Step2->Decision1 Step3 3. IC50 Determination (Using 1-Methyl-3-p-tolyl...) Decision1->Step3 Yes Fail Optimize Buffer/Enzyme Decision1->Fail No Decision2 Hill Slope ~ -1.0? Step3->Decision2 Decision2->Fail No Pass Assay Validated Decision2->Pass Yes Fail->Step1 Re-iterate

Figure 2: Logical flowchart for assay validation. The pyrazole compound is critical in Step 3 to verify specific binding.

References

  • Sparey, T., et al. (2008).[1] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Molla, G., et al. (2006).[1] "Characterization of human D-amino acid oxidase." FEBS Letters.

  • Duplantier, A. J., et al. (2009). "Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase."[2] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid."[3][4] National Center for Biotechnology Information.

Sources

Validation

Comprehensive Analytical Comparison Guide: Elemental Analysis vs. HRMS and qNMR for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

As a Senior Application Scientist, I frequently encounter drug development workflows where researchers rely solely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to validate the purity o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development workflows where researchers rely solely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to validate the purity of synthesized intermediates. While powerful, this approach harbors a critical vulnerability.

When analyzing nitrogen-rich pharmacophores like 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , HRMS and NMR can easily produce "false positives" for purity by remaining entirely blind to macroscopic inorganic impurities. To establish absolute bulk purity and structural integrity, orthogonal validation using CHNS Elemental Analysis (EA) is not just recommended—it is an analytical necessity[1].

This guide objectively compares the performance of CHNS Elemental Analysis against HRMS and quantitative NMR (qNMR), providing theoretical calculations, self-validating experimental protocols, and comparative data to optimize your laboratory's quality control workflow[2].

Theoretical Elemental Analysis Calculation

Before evaluating instrumental performance, we must establish the theoretical baseline. The target molecule is a substituted pyrazole derivative commonly utilized as a building block in kinase and COX-2 inhibitor synthesis.

  • Compound: 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molar Mass: 216.24 g/mol

To pass the stringent ±0.4% purity threshold required by major chemical journals and pharmaceutical batch-release standards, the experimental CHNS data must closely align with the following theoretical mass fractions:

  • Carbon (C): (12 × 12.011) / 216.24 × 100 = 66.65%

  • Hydrogen (H): (12 × 1.008) / 216.24 × 100 = 5.59%

  • Nitrogen (N): (2 × 14.007) / 216.24 × 100 = 12.95%

  • Oxygen (O): (2 × 15.999) / 216.24 × 100 = 14.80%

The Analytical Matrix: CHNS vs. HRMS vs. qNMR

Modern pharmaceutical compliance, driven by ICH Q3D and USP guidelines, demands a risk-based approach to impurity analysis[3][4]. The table below deconstructs how each technique performs when analyzing the pyrazole derivative.

Analytical TechniquePrimary OutputBulk Purity DetectionCritical Blind SpotsCost / Throughput
CHNS Elemental Analysis %C, %H, %N, %SExcellent. Detects inorganic salts, trapped silica, and water.Cannot distinguish between structural isomers.Low Cost / High Throughput
HRMS (ESI-TOF) Exact Mass, Isotope PatternPoor. Blind to macroscopic inorganic impurities.Neutral loss species, inorganic salts, ash.High Cost / Medium Throughput
Quantitative NMR (qNMR) Structural Assay (%)Moderate. Relies heavily on internal standard precision.NMR-silent impurities, overlapping solvent peaks.Medium Cost / Low Throughput
The Causality of the "Blind Spot"

If your pyrazole sample contains 5% NaCl (from an incomplete brine wash) and 2% trapped water, HRMS will still show a perfect [M+H]⁺ peak at m/z 217.0972. NMR will show the correct proton integration ratios, as the water peak is often dismissed as solvent exchange[1]. However, CHNS Analysis will immediately flag the batch as failed , because the presence of 7% non-carbonaceous mass will drop the experimental Carbon percentage from 66.65% to ~61.98%—well outside the ±0.4% acceptable variance.

ImpurityLogic Sample Impure Pyrazole Sample (Contains 5% NaCl & 2% H2O) HRMS HRMS Analysis Shows [M+H]+ 217.0972 Sample->HRMS Blind to salts/water NMR 1H NMR Analysis Shows correct proton ratio Sample->NMR Water peak ignored/exchanged EA CHNS Analysis C drops from 66.65% to 61.98% Sample->EA Measures total mass fraction Conclusion1 False Positive: 'Pure' HRMS->Conclusion1 NMR->Conclusion1 Conclusion2 True State Detected: Bulk Impurity Flagged EA->Conclusion2

Logical flow demonstrating how CHNS analysis detects bulk impurities missed by HRMS and NMR.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. Below are the optimized, step-by-step protocols for analyzing 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Protocol A: CHNS Elemental Analysis (Flash Combustion)

The Gold Standard for Bulk Composition

  • Calibration: Calibrate the Thermal Conductivity Detector (TCD) using a highly pure Sulfanilamide standard (C₆H₈N₂O₂S). Causality: Sulfanilamide contains C, H, N, S, and O, providing a comprehensive multi-point calibration curve that brackets the expected mass fractions of the pyrazole sample.

  • Sample Preparation: Weigh exactly 1.500 mg (±0.1 µg) of the pyrazole derivative into a high-purity tin capsule. Causality: Tin is specifically chosen because its exothermic oxidation acts as a combustion promoter. It flashes the local reactor temperature to ~1800°C, ensuring the complete breakdown of the highly refractory pyrazole ring.

  • Combustion & Reduction: Drop the capsule into a quartz reactor heated to 1000°C under a pulse of ultra-pure O₂. Pass the resulting gases through a reduction reactor containing elemental copper at 650°C. Causality: Copper quantitatively reduces all NOₓ species back to N₂ gas, ensuring accurate nitrogen quantification without peak splitting.

  • Detection: Separate the gases (N₂, CO₂, H₂O) via a GC column and quantify via TCD.

Protocol B: High-Resolution Mass Spectrometry (ESI-TOF)

The Standard for Exact Mass Identity

  • Sample Dilution: Dissolve the compound in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid provides an abundant proton source in the matrix, driving the basic pyrazole nitrogens to efficiently form the [M+H]⁺ ion.

  • Ionization & Lock-Mass: Inject into the ESI source in positive ion mode. Co-infuse Leucine Enkephalin as an internal lock-mass. Causality: The lock-mass continuously corrects the TOF analyzer in real-time, guaranteeing a mass accuracy error of < 5 ppm.

Protocol C: Quantitative NMR (qNMR)

The Standard for Structural Assay

  • Standard Selection: Weigh exactly 10.0 mg of the pyrazole and 5.0 mg of Maleic Acid (Internal Standard) into a vial. Causality: Maleic acid is chosen because it provides a sharp, distinct singlet at 6.26 ppm, which perfectly avoids overlap with the pyrazole's tolyl aromatic protons or the N-methyl singlet.

  • Acquisition: Dissolve in DMSO-d₆ and acquire a ¹H-NMR spectrum using a relaxation delay (D1) of 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation (T1) of all nuclei. Failing to allow full relaxation will skew the integration ratios, ruining the quantitative assay.

Analytical Workflow Decision Tree

AnalyticalWorkflow Start 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Batch Release Testing HRMS HRMS (ESI-TOF) Exact Mass & Isotope Start->HRMS Step 1: Identity qNMR qNMR (1H/13C) Structural Purity Start->qNMR Step 2: Structure EA CHNS Analysis Bulk Composition Start->EA Step 3: Bulk Purity Decision EA within ±0.4% of Theoretical (C: 66.65%)? EA->Decision Pass Batch Approved Decision->Pass Yes Fail Reject: Investigate Ash/Salts Decision->Fail No

Orthogonal analytical workflow for validating pyrazole derivative batch purity.

Conclusion

While HRMS and qNMR are indispensable for confirming the structural identity of 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, they are fundamentally inadequate for certifying absolute bulk purity. By integrating CHNS Elemental Analysis into your quality control matrix, you establish a self-validating safeguard against inorganic contaminants, trapped solvents, and unreacted salts. This multi-tiered analytical approach ensures compliance with stringent pharmaceutical guidelines and guarantees the integrity of downstream drug development assays.

References

  • Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Elemental Analysis for Compliance, Purity, and Performance Source: Lab Manager URL:[Link]

  • How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? Source: Spectroscopy Online URL:[Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires moving beyond generic safety data sheets. To build a truly safe and efficient laboratory environment, researchers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires moving beyond generic safety data sheets. To build a truly safe and efficient laboratory environment, researchers must understand the causality behind chemical behaviors.

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 1015868-55-9)[1] is a highly valuable intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and receptor antagonists. However, its unique structural motifs—a lipophilic p-tolyl group, a nitrogen-rich pyrazole core, and an acidic carboxylic moiety—create specific operational and environmental challenges.

This guide provides a self-validating, step-by-step operational blueprint for the safe handling, spill management, and EPA-compliant disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand why it poses specific hazards.

  • The Carboxylic Acid Moiety: Confers mild acidity. Upon contact with moisture on the skin or mucous membranes, it acts as a localized irritant[2].

  • The p-Tolyl Group: Increases the molecule's overall lipophilicity (LogP). This is critical because it enhances the compound's ability to penetrate the lipid bilayer of the skin, carrying the acidic moiety deeper into the dermal layers and exacerbating irritation.

  • The Pyrazole Core: As a nitrogen-rich heterocycle, improper combustion (e.g., standard municipal waste burning) will release toxic nitrogen oxides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Therefore, high-temperature, specialized incineration is mandatory.
    
Table 1: Physicochemical & Hazard Summary
Property / HazardData / ClassificationOperational Implication
Chemical Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High nitrogen content dictates strict incineration protocols.
Molecular Weight 216.24 g/mol Forms fine, easily aerosolized microcrystals.
Skin Irritation Category 2 (H315)Lipophilicity enhances dermal penetration; requires minimum 4-mil nitrile gloves[2].
Eye Irritation Category 2A (H319)Requires tight-fitting safety goggles; standard safety glasses are insufficient[2].
Respiratory Hazard Category 3 (H335)Powders must be handled exclusively within a certified chemical fume hood.

Routine Waste Segregation & Disposal Plan

1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is not specifically P-listed or U-listed under EPA RCRA guidelines[3]. However, due to its irritant characteristics and heteroaromatic structure, it must be managed as a characteristic hazardous waste [4].

Step-by-Step Disposal Methodology
  • Segregation at the Source: Never mix solid pyrazole-carboxylic acid waste with strong oxidizing agents or strong bases, as this can trigger exothermic reactions.

  • Containerization: Place solid waste (e.g., contaminated weigh boats, spatulas, and residual powder) into a compatible, sealable polyethylene (PE) container[4].

  • Solvent Waste Management: If the compound is dissolved in a solvent (e.g., DCM or DMSO), segregate the liquid into the appropriate "Halogenated" or "Non-Halogenated" liquid waste carboy.

  • Labeling: Clearly label the container with the full chemical name: "Hazardous Waste: 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid"[4]. Do not use abbreviations.

  • Manifesting & Destruction: Transfer the waste to your Environmental Health and Safety (EHS) department. The final destruction must occur via an EPA-approved high-temperature incinerator equipped with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     scrubbers to safely break down the pyrazole ring,[3].
    

WasteSegregation Start Waste Generation: 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidCont Compatible Solid Waste Container Solid->SolidCont LiquidCont Halogenated vs. Non-Halogenated Solvent Container Liquid->LiquidCont EHS EHS Transfer & Manifesting SolidCont->EHS LiquidCont->EHS Incinerate High-Temperature Incineration (EPA Approved for NOx) EHS->Incinerate

Figure 1: Decision tree for the segregation and EPA-compliant disposal of pyrazole-carboxylic acid waste.

Emergency Spill Response Protocol

A self-validating protocol ensures that you not only clean up the spill but scientifically verify that the hazard has been neutralized. Because this compound is a Category 3 respiratory irritant (H335), dry sweeping is strictly prohibited as it will aerosolize the microcrystalline powder.

Step-by-Step Spill Resolution
  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. If the spill occurs outside a fume hood, assess the risk of aerosolization[4].

  • Don Advanced PPE: Upgrade to double-gloving (nitrile), a chemical-resistant lab coat, tight-fitting chemical goggles, and an N95 or P100 particulate respirator if aerosolization is suspected[2].

  • Dampen & Contain (The Causality Step): Gently mist the spilled powder with a non-reactive, moderately polar solvent (e.g., 70% isopropanol or water)[2]. Why? This suppresses dust formation and agglomerates the powder without triggering an acid-base exotherm.

  • Mechanical Collection: Use a disposable plastic scoop or inert absorbent pads to collect the dampened material. Place all collected material into a sealable hazardous waste container.

  • Surface Neutralization & Verification (Self-Validation): Wash the spill surface with a mild, dilute sodium bicarbonate solution to neutralize any residual carboxylic acid. Verification: Swab the surface with a damp piece of universal pH paper. The protocol is only complete when the pH paper reads a neutral 7.0.

  • Final Disposal: Seal and label the cleanup materials as hazardous waste for EHS collection[4].

SpillResponse Detect Spill Detected Assess Assess Volume & Hazard (Risk of Aerosolization) Detect->Assess PPE Don PPE (Nitrile Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill (Dampen to prevent dust) PPE->Contain Collect Collect in Sealable Hazardous Waste Container Contain->Collect Verify Verify Cleanup (pH Test Surface = 7.0) Collect->Verify Label Label as Hazardous Waste (Pending Incineration) Verify->Label

Figure 2: Self-validating emergency spill response workflow for solid organic acids.

References

  • ChemicalBook. "1015868-55-9 CAS MSDS (1-METHYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID)". 1

  • Fisher Scientific. "SAFETY DATA SHEET: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid".

  • Benchchem. "Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals". 4

  • ChemScene. "Safety Data Sheet: 3-acetyl-1H-pyrazole-5-carboxylic acid". 2

  • Fisher Scientific. "SAFETY DATA SHEET: 3,5-Pyrazoledicarboxylic acid monohydrate".

  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities". 3

Sources

Handling

Personal protective equipment for handling 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid

[1] Executive Summary & Risk Profile This guide defines the operational safety architecture for handling 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . As a research intermediate in drug discovery, this compound pres...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Risk Profile

This guide defines the operational safety architecture for handling 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . As a research intermediate in drug discovery, this compound presents specific hazards related to its acidic nature and pyrazole core. While often classified as an irritant, the absence of comprehensive toxicological data (e.g., LD50, mutagenicity) mandates that it be handled with the Precautionary Principle , treating it as a potentially potent bioactive agent.

Hazard Identification (GHS Classification)

Based on structural analogs and functional group analysis (Pyrazole Carboxylic Acids).

Hazard ClassH-CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1]Acidic proton donation disrupts dermal pH balance; organic lipophilicity facilitates epidermal penetration.
Eye Irritation H319 Causes serious eye irritation.[2][3]Direct corrosive action on corneal epithelium; high risk of micro-abrasion from solid particulates.
STOT-SE H335 May cause respiratory irritation.[1][2][3]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.

Critical Note: If this compound is solubilized in organic solvents (e.g., DCM, DMF), the permeation risk increases exponentially. The solvent acts as a carrier vehicle, bypassing the skin's natural lipid barrier.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Defense-in-Depth" strategy.[1] PPE is the final barrier, not the first. The following specifications are non-negotiable for handling CAS 10252-06-9.

A. Hand Protection: Permeation Kinetics

Standard nitrile gloves provide adequate protection against the solid acid. However, once solubilized, breakthrough times degrade rapidly.

  • Dry Solid Handling:

    • Material: Nitrile (Accelerator-free preferred).[1]

    • Thickness: Minimum 0.11 mm (4 mil).

    • Protocol: Single glove acceptable. Change every 60 minutes or immediately upon contamination.

  • Solution Handling (Synthesis/Purification):

    • Material: High-Performance Nitrile or Neoprene.[1]

    • Configuration: Double Gloving (Colored under-glove to visualize tears).[1]

    • Rationale: Organic acids in solvents like Dichloromethane (DCM) can permeate standard nitrile in <2 minutes. The air gap between two gloves reduces diffusion rates by orders of magnitude [1].

B. Respiratory & Ocular Protection[2][5]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient for fine powders due to the risk of airborne dust migration behind the lens.

    • Lungs: If weighing outside a hood (strongly discouraged), use a fit-tested N95 or P100 particulate respirator.[1]

Operational Workflow & Logic

The following diagram illustrates the decision logic for PPE selection based on the physical state of the compound.

PPE_Decision_Logic Start Start: Handling CAS 10252-06-9 State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Risk_Solid Risk: Dust Inhalation & Contact Irritation Solid->Risk_Solid Risk_Sol Risk: Rapid Permeation & Systemic Absorption Solution->Risk_Sol PPE_Solid PPE Protocol A: 1. Nitrile Gloves (4 mil) 2. Splash Goggles 3. Fume Hood Risk_Solid->PPE_Solid PPE_Sol PPE Protocol B: 1. Double Nitrile (Outer 8 mil) 2. Splash Goggles + Face Shield 3. Fume Hood (Sash <18") Risk_Sol->PPE_Sol

Figure 1: PPE Selection Decision Tree based on physical state and associated permeation risks.

Step-by-Step Handling Protocol

This protocol is designed to minimize "fugitive emissions"—the escape of dust or vapor into the general lab environment.

Phase 1: Weighing (The Critical Control Point)
  • Preparation: Decontaminate the balance area. Place a disposable weighing boat and a secondary containment tray inside the fume hood.

  • Static Control: Pyrazole acids are often electrostatic. Use an ionizing fan or anti-static gun to neutralize charge on the weighing boat. This prevents "powder fly-out" [2].[1]

  • Transfer: Use a micro-spatula. Do not pour from the source bottle.

  • Closure: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent crystal buildup (which can compromise the seal).

Phase 2: Solubilization & Reaction[1]
  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosolization.

  • Temperature Control: If the reaction is exothermic, ensure cooling before addition. Warm organic acids have significantly higher vapor pressures and permeation rates.

  • Labeling: Mark the vessel clearly: "Caution: Irritant - Pyrazole Acid Intermediate."

Phase 3: Cleanup & Decontamination[1]
  • Surface Wipe: Clean the hood surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Chemistry: The base neutralizes the carboxylic acid (R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂), converting it into a water-soluble, less volatile salt.[1]

  • Final Wash: Follow with water and then 70% Ethanol.

Disposal & Waste Management

Environmental compliance requires strict segregation.[4] Pyrazoles are nitrogen-heterocycles that can persist in water systems if improperly disposed of [3].[1]

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste (Incineration). Do not throw in regular trash.
Liquid Waste (A) Aqueous layers, neutralized wash solutions.Aqueous Waste (Trace Organics). Adjust pH to 6–9 before pickup if required by local EHS.
Liquid Waste (B) Reaction mixtures, mother liquors.High BTU Organic Waste. Segregate halogenated vs. non-halogenated based on solvent used.

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term injury.[1]

Emergency_Response Incident Exposure Incident Type_Skin Skin Contact Incident->Type_Skin Type_Eye Eye Contact Incident->Type_Eye Type_Inhale Inhalation Incident->Type_Inhale Action_Skin 1. Remove Gloves/Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Type_Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If wheezing, seek medical help Type_Inhale->Action_Inhale Report Report to EHS & File Incident Report Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Emergency Response Triage for Pyrazole Acid Exposure.

References

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Arvia Technology. (2025). Pyrazole Wastewater Treatment & Removal. Retrieved from

  • Synquest Labs. (2016). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxylic acid. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Pyrazolecarboxylic acid. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.